2-(3-Methyl-4-nitrophenoxy)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-6-4-7(16-5-9(13)11-10)2-3-8(6)12(14)15/h2-4H,5,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHLJVYNDYJHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366291 | |
| Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588679-98-5 | |
| Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded overview of the synthesis and characterization of this compound. This compound belongs to the hydrazide class of molecules, which are recognized as crucial synthons for constructing various heterocyclic systems and are known to possess a wide range of biological activities.[1][2] The narrative moves beyond a simple recitation of protocols to explain the underlying chemical principles, justify experimental choices, and provide a self-validating framework for its successful preparation and structural elucidation. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering both detailed methodologies and the scientific rationale necessary for their effective implementation.
Strategic Approach to Synthesis
The molecular architecture of this compound lends itself to a straightforward and efficient two-step synthetic pathway. The strategy hinges on the formation of two key bonds: an ether linkage and an amide-like hydrazide linkage.
Retrosynthetic Analysis: Our approach involves a logical disconnection of the target molecule. The hydrazide functional group is retrosynthetically derived from an ester, a common and reliable transformation.[1] This intermediate ester, in turn, can be formed via a nucleophilic substitution reaction between a phenoxide and an alkyl halide, a classic Williamson ether synthesis.
This leads to a two-step forward synthesis:
-
Step I: Etherification. Synthesis of the intermediate, ethyl 2-(3-methyl-4-nitrophenoxy)acetate, via the reaction of 3-methyl-4-nitrophenol with ethyl chloroacetate.
-
Step II: Hydrazinolysis. Conversion of the synthesized ester into the target acetohydrazide via reaction with hydrazine hydrate.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols & Mechanistic Insights
Step I: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate
This reaction proceeds via a Williamson ether synthesis, an SN2 reaction. The phenolic proton of 3-methyl-4-nitrophenol is acidic and is readily removed by a moderately strong base, such as anhydrous potassium carbonate. The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride leaving group to form the ether linkage.
Causality Behind Experimental Choices:
-
Solvent: Acetone is an ideal solvent for this reaction. It is a polar aprotic solvent, which effectively solvates the potassium phenoxide cation without interfering with the nucleophilicity of the phenoxide anion. Its boiling point (56 °C) allows for the reaction to be conducted at a moderate temperature, promoting a reasonable reaction rate without causing degradation of the starting materials.
-
Base: Anhydrous potassium carbonate is used as the base. It is strong enough to deprotonate the phenol but not so strong as to cause hydrolysis of the ester product. Its insolubility in acetone helps in driving the reaction forward and simplifies the work-up procedure, as it can be easily removed by filtration.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the SN2 reaction to proceed to completion in a timely manner.
Detailed Experimental Protocol:
-
To a solution of 3-methyl-4-nitrophenol (0.01 mol) in dry acetone (50 mL), add anhydrous potassium carbonate (0.02 mol).
-
To this suspension, add ethyl chloroacetate (0.011 mol) dropwise with continuous stirring.
-
Heat the reaction mixture under reflux for approximately 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the residue with a small amount of acetone.
-
Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol if necessary.
Step II: Synthesis of this compound
This step involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine. Hydrazine is a strong nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. This reaction, known as hydrazinolysis, is the most common and direct method for preparing hydrazides from their corresponding esters.[1]
Causality Behind Experimental Choices:
-
Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) is the source of the hydrazine nucleophile. A slight excess is often used to ensure the complete conversion of the ester.
-
Solvent: Ethanol is an excellent solvent choice as it dissolves both the starting ester and the hydrazine hydrate, creating a homogeneous reaction medium.[1] It is also easy to remove post-reaction.
-
Reflux: As with the first step, heating under reflux accelerates the reaction, ensuring it reaches completion within a few hours.
Detailed Experimental Protocol:
-
Dissolve the crude ethyl 2-(3-methyl-4-nitrophenoxy)acetate (0.01 mol) in ethanol (30 mL) in a round-bottom flask.
-
Add hydrazine hydrate (99%, 0.02 mol) to the solution.[1]
-
Heat the mixture on a water bath under reflux for 4-6 hours.
-
Reduce the volume of the solvent by distillation.
-
Upon cooling the concentrated solution, the solid product, this compound, will crystallize out.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.
Caption: Experimental workflow for the two-step synthesis.
Comprehensive Characterization
Structural confirmation and purity assessment are paramount. A combination of spectroscopic and physical methods provides a self-validating system to unequivocally identify the final product.
Physicochemical Properties
A sharp melting point is a primary indicator of a pure crystalline compound. The yield provides a measure of the efficiency of the synthesis.
| Property | Expected Observation | Significance |
| Appearance | Crystalline solid (e.g., colorless or pale yellow needles) | Qualitative assessment |
| Yield | Typically > 70-80% for this type of reaction sequence | Reaction efficiency |
| Melting Point | A sharp, defined range (e.g., 150-152 °C). A broad range indicates impurities.[3] | Purity assessment |
| Solubility | Sparingly soluble in cold ethanol, soluble in hot ethanol, DMSO, and DMF.[4] | Aids in purification/analysis |
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides direct evidence for the formation of the hydrazide from the ester intermediate.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3300 - 3200 | N-H Stretching (asymmetric & symmetric) | Two distinct sharp to medium bands, characteristic of the -NH₂ group. |
| 3150 - 3050 | N-H Stretching (amide) | A medium band from the -C(=O)NH- proton. |
| 1680 - 1650 | C=O Stretching (Amide I) | A very strong, sharp absorption, confirming the carbonyl group.[5] |
| 1620 - 1580 | N-H Bending (Amide II) | A strong band, characteristic of the hydrazide linkage. |
| 1530 - 1500 | NO₂ Asymmetric Stretching | A very strong absorption, confirming the presence of the nitro group. |
| 1350 - 1330 | NO₂ Symmetric Stretching | A strong absorption, also confirming the nitro group. |
| 1250 - 1200 | C-O-C Asymmetric Stretching | A strong band indicating the aryl-alkyl ether linkage. |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, serving as the definitive method for structural elucidation.[6][7] Spectra are typically recorded in a deuterated solvent like DMSO-d₆.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.4 | Broad s | 1H | -C(=O)NH - | The amide proton is deshielded and often exchanges with D₂O. |
| ~7.9 | d | 1H | Ar-H (ortho to NO₂) | Deshielded by the electron-withdrawing nitro group. |
| ~7.3 | d | 1H | Ar-H (ortho to -CH₃) | Less deshielded proton on the aromatic ring. |
| ~7.1 | s | 1H | Ar-H (meta to NO₂) | Aromatic proton with minimal coupling. |
| ~4.8 | s | 2H | -O-CH₂ -C=O | Methylene protons adjacent to the electronegative oxygen and carbonyl group. |
| ~4.4 | Broad s | 2H | -NH-NH₂ | The terminal amine protons are deshielded and often exchange with D₂O. |
| ~2.3 | s | 3H | Ar-CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O | Carbonyl carbon in an amide environment. |
| ~155 | Ar-C -O | Aromatic carbon attached to the ether oxygen. |
| ~142 | Ar-C -NO₂ | Aromatic carbon attached to the nitro group. |
| ~135 - 120 | Aromatic C H | Signals for the various protonated aromatic carbons. |
| ~128 | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |
| ~67 | -O-CH₂ -C=O | Methylene carbon adjacent to the ether oxygen. |
| ~17 | Ar-CH₃ | Methyl carbon. |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.
-
Molecular Ion (M⁺): For C₉H₁₁N₃O₄, the expected exact mass is approximately 225.07 g/mol . The mass spectrum should show a prominent peak at m/z = 225, corresponding to the molecular ion.
-
Key Fragmentation Patterns: Common fragmentation pathways for such molecules include α-cleavage and McLafferty rearrangements where applicable.[8] Likely fragments would correspond to:
-
Loss of the hydrazinyl group (-NHNH₂)
-
Cleavage of the ether bond to give the 3-methyl-4-nitrophenoxy radical or cation.
-
Loss of the nitro group (-NO₂).[9]
-
Conclusion
The synthesis of this compound is a robust and reproducible two-step process that utilizes fundamental reactions in organic chemistry. The provided protocols, grounded in established chemical principles, offer a reliable pathway to obtain the target compound in high purity and yield. The comprehensive characterization workflow, employing a suite of spectroscopic and physical techniques, ensures a self-validating system for structural confirmation. This guide serves as a foundational resource for researchers aiming to synthesize this and related acetohydrazide derivatives for applications in medicinal chemistry, materials science, and beyond.
References
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Journal of Materials Science Research and Reviews. (2025, October 9). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)acetohydrazide. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological Activities of Hydrazone Derivatives. PubMed Central. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. Retrieved from [Link]
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ResearchGate. (2025, August 6). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]
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Asian Journal of Chemistry. (2014, January 30). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Retrieved from [Link]
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ResearchGate. (2025, August 7). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some New Acetohydrazide Derivatives via 3,3'-Dimethylbenzidine. Retrieved from [Link]
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YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012, July 1). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]
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Metin, Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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Asian Journal of Chemistry. (2019, November 16). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Retrieved from [Link]
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MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]
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Spectroscopic Fingerprinting of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the spectroscopic characteristics of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, a compound of interest in medicinal chemistry. We delve into the synthesis and detailed analysis of its structural features using a suite of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are elucidated to provide a comprehensive understanding of the molecule's physicochemical properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage spectroscopic analysis for the characterization of novel chemical entities.
Introduction: The Promise of Acetohydrazide Derivatives
The quest for novel therapeutic agents is a cornerstone of modern medicine, driven by the need to address unmet medical needs and combat the rise of drug resistance. Within the vast landscape of organic chemistry, acetohydrazide derivatives have emerged as a promising class of compounds with a diverse range of biological activities.[1] Their versatile chemical scaffold serves as a valuable starting point for the synthesis of more complex molecules, paving the way for the development of next-generation therapeutics.[2]
This compound, the subject of this guide, embodies the potential of this chemical class. Its structure, featuring a substituted nitrophenoxy ring linked to an acetohydrazide moiety, presents a unique combination of functional groups that can be pivotal for biological interactions. Understanding the precise three-dimensional arrangement and electronic properties of this molecule is paramount for elucidating its mechanism of action and for guiding future drug design efforts. Spectroscopic analysis provides the essential tools to unlock this molecular-level understanding.
Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with the readily available starting material, 3-methyl-4-nitrophenol. The following protocol is a well-established method for the synthesis of similar phenoxyacetic acid derivatives and their subsequent conversion to acetohydrazides.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-(3-Methyl-4-nitrophenoxy)acetate
-
To a solution of 3-methyl-4-nitrophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(3-methyl-4-nitrophenoxy)acetate.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(3-methyl-4-nitrophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3 equivalents) to the solution.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive "fingerprint" of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Prepare a solid sample of the synthesized compound.
-
Mix a small amount of the sample with dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide and hydrazine) | 3300-3400 | Medium-Strong |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (amide) | 1660-1680 | Strong |
| N-O Stretch (nitro group) | 1500-1550 (asymmetric), 1330-1370 (symmetric) | Strong |
| C-O-C Stretch (ether) | 1200-1250 (asymmetric), 1000-1050 (symmetric) | Strong |
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The broad band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of the amide and hydrazine functional groups. The presence of a strong absorption band around 1670 cm⁻¹ is a clear indication of the carbonyl (C=O) group of the amide. Strong bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group are anticipated around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic nature of the molecule will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Finally, the characteristic C-O-C stretching of the ether linkage will be observed as strong bands in the 1250-1000 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores.
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).
-
Record the UV-Vis spectrum over a wavelength range of 200-800 nm.
-
Use the solvent as a blank for baseline correction.
| Chromophore | Predicted λmax (nm) | Type of Transition |
| Nitrophenoxy group | ~280-320 | π → π |
| Carbonyl group | ~220-250 | n → π |
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenoxy chromophore. The presence of the nitro group and the phenoxy ether linkage in conjugation results in a significant absorption band in the UV region, likely between 280 and 320 nm, corresponding to a π → π* transition.[3][4] A weaker absorption band at a shorter wavelength, around 220-250 nm, may be attributed to the n → π* transition of the carbonyl group in the acetohydrazide moiety. The exact position of these absorption maxima can be influenced by the solvent polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms (¹H and ¹³C).
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Record the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH (amide) | 10.0-10.5 | Singlet | 1H |
| -NH₂ (hydrazine) | 4.0-4.5 | Broad Singlet | 2H |
| Aromatic-H (adjacent to NO₂) | 7.8-8.0 | Doublet | 1H |
| Aromatic-H (adjacent to OCH₂) | 7.0-7.2 | Doublet | 1H |
| Aromatic-H (meta to both groups) | 7.3-7.5 | Doublet of Doublets | 1H |
| -OCH₂- | 4.6-4.8 | Singlet | 2H |
| -CH₃ | 2.2-2.4 | Singlet | 3H |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 168-172 |
| Aromatic-C (attached to O) | 155-160 |
| Aromatic-C (attached to NO₂) | 140-145 |
| Aromatic-C (other) | 110-135 |
| -OCH₂- | 65-70 |
| -CH₃ | 15-20 |
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The downfield singlet between 10.0 and 10.5 ppm is characteristic of the amide proton (-NH). The two protons of the terminal amino group (-NH₂) of the hydrazine will likely appear as a broad singlet around 4.0-4.5 ppm. The aromatic region will display a complex pattern of signals corresponding to the three protons on the substituted benzene ring. The proton ortho to the electron-withdrawing nitro group is expected to be the most deshielded. The methylene protons (-OCH₂-) adjacent to the oxygen atom will appear as a singlet around 4.6-4.8 ppm. The methyl group protons (-CH₃) will give a singlet at a more upfield region, around 2.2-2.4 ppm.
The ¹³C NMR spectrum will provide complementary information. The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around 168-172 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with the carbons directly attached to the oxygen and nitro groups being the most deshielded. The methylene carbon (-OCH₂-) will appear around 65-70 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around 15-20 ppm.
Caption: Predicted mass fragmentation pathway of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its chemical structure. The combined data from FT-IR, UV-Vis, NMR, and Mass Spectrometry create a unique spectroscopic fingerprint that is invaluable for quality control, reaction monitoring, and for establishing structure-activity relationships in the context of drug discovery. The methodologies and interpretations presented in this guide serve as a robust framework for the characterization of this and other novel acetohydrazide derivatives, thereby accelerating the journey from chemical synthesis to potential therapeutic application.
References
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Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(2), 663-666. [Link]
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Patel, R. J., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2235-2239. [Link]
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Ibrahim, M. A., & El-Gohary, N. S. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 8), 705–711. [Link]
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A Comprehensive Spectroscopic Guide to 2-(3-Methyl-4-nitrophenoxy)acetohydrazide: ¹H and ¹³C NMR Spectral Analysis
An In-depth Technical Guide
Executive Summary
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, a key organic intermediate. Aimed at researchers, chemists, and professionals in drug development, this document offers a foundational understanding of the molecule's spectral characteristics. We delve into the theoretical prediction of chemical shifts and coupling constants, grounded in fundamental NMR principles, and provide a robust experimental framework for data acquisition and validation. By explaining the causality behind spectral features and outlining a self-validating experimental workflow, this guide serves as an authoritative resource for the unambiguous structural elucidation of this compound and its analogs.
Introduction
This compound is a multifunctional organic molecule incorporating an aromatic nitro group, a methyl substituent, an ether linkage, and a hydrazide moiety. Such compounds are often pivotal intermediates in the synthesis of more complex heterocyclic structures with potential pharmacological activity.[1] Given the importance of structural integrity in chemical and pharmaceutical research, a definitive characterization is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2] This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, providing researchers with the necessary data for its identification and quality assessment.
For clarity, the following standardized numbering system will be used throughout this guide.
Caption: IUPAC numbering and atom labeling for this compound.
Foundational NMR Principles: Interpreting Substituent Effects
The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.[3] In this compound, the interplay of various substituents on the benzene ring dictates the precise location of the aromatic signals.
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG, both by induction and resonance. It significantly deshields (moves downfield to higher ppm values) the protons and carbons ortho and para to its position.[4]
-
Electron-Donating Groups (EDGs): The methyl group (-CH₃) is a weak EDG, exerting a mild shielding effect (upfield shift) on ortho and para positions. The phenoxy oxygen (-O-) is strongly electron-donating through resonance but electron-withdrawing through induction. The net effect is typically an increased electron density on the ring, particularly at the ortho and para positions relative to the oxygen.[5]
This combination of competing electronic effects results in a highly dispersed and predictable aromatic NMR spectrum.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum can be divided into two key regions: the aromatic protons and the aliphatic/hydrazide side-chain protons.
Aromatic Region (δ 7.0–8.0 ppm)
The trisubstituted benzene ring gives rise to three distinct signals with predictable multiplicities based on spin-spin coupling rules.[5]
-
H-2: This proton is ortho to the ether linkage and meta to the methyl group. With no adjacent protons, its signal is expected to be a singlet. Its chemical shift will be influenced by the electron-donating effect of the oxygen.
-
H-5: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the ether oxygen. It will be significantly deshielded. It is coupled only to H-6, and thus will appear as a doublet with a typical ortho coupling constant (³J ≈ 7–10 Hz).[5]
-
H-6: This proton is meta to the nitro group and ortho to the ether oxygen. It is coupled to H-5, appearing as a doublet.
Aliphatic and Hydrazide Region (δ 2.0–10.0 ppm)
-
Methyl Protons (-CH₃): The protons of the methyl group attached to C-3 are not coupled to other protons and will appear as a sharp singlet, typically in the range of δ 2.2–2.5 ppm.
-
Methylene Protons (-OCH₂-): These protons are adjacent to the deshielding phenoxy oxygen. They will appear as a singlet further downfield compared to a typical alkyl chain, likely around δ 4.5–5.0 ppm.
-
Hydrazide Protons (-NHNH₂): The chemical shifts of N-H protons are highly variable and depend on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[6] In a solvent like DMSO-d₆, they often appear as distinct, albeit sometimes broad, signals. The -NH- proton might appear around δ 9.0-10.0 ppm, while the -NH₂ protons could appear around δ 4.0-5.0 ppm. In CDCl₃, these signals can be broader and harder to assign.[7]
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.9 - 8.1 | Doublet (d) | ³J ≈ 8-9 |
| H-2 | ~7.2 - 7.4 | Singlet (s) | - |
| H-6 | ~7.0 - 7.2 | Doublet (d) | ³J ≈ 8-9 |
| -NH- | ~9.5 (Solvent Dependent) | Broad Singlet (br s) | - |
| -OCH₂- | ~4.7 - 4.9 | Singlet (s) | - |
| -NH₂ | ~4.5 (Solvent Dependent) | Broad Singlet (br s) | - |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | - |
Predicted ¹³C NMR Spectral Analysis
In a proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single peak.[8] For this compound, we expect to see nine distinct signals: six for the aromatic carbons, two for the side chain, and one for the methyl group.
-
Aromatic Carbons (δ 110–160 ppm): The chemical shifts are heavily influenced by the attached substituents.
-
C-1 (ipso- to -OR): This carbon will be shielded by the oxygen's resonance effect but deshielded by its electronegativity, appearing significantly downfield.[9]
-
C-4 (ipso- to -NO₂): The direct attachment to the nitro group causes a strong deshielding effect.
-
C-2, C-3, C-5, C-6: Their shifts will be determined by the combined effects of the three substituents. Data from related compounds like 3-methyl-4-nitrophenol can be used as a reliable estimate.[9]
-
-
Carbonyl Carbon (-C=O): Carbonyl carbons are among the most deshielded, typically appearing in the δ 165–175 ppm region.[8]
-
Methylene Carbon (-OCH₂-): The attachment to oxygen causes a downfield shift into the δ 60–70 ppm range.
-
Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded (furthest upfield), appearing around δ 15–25 ppm.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O | ~168.0 |
| C-1 | ~158.0 |
| C-4 | ~142.0 |
| C-3 | ~135.0 |
| C-5 | ~126.0 |
| C-6 | ~115.0 |
| C-2 | ~110.0 |
| -OCH₂- | ~66.0 |
| -CH₃ | ~17.0 |
Experimental Methodology
To obtain high-quality, reproducible NMR data, a standardized protocol is essential.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity ensures solubility and its ability to form hydrogen bonds slows the exchange rate of N-H protons, resulting in sharper signals for the -NH and -NH₂ groups.[10] Alternatively, deuterated chloroform (CDCl₃) can be used, but N-H signals may be broader or exchange with trace water.
-
Concentration: Dissolve 10-15 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard and reference its signal to δ 0.00 ppm for both ¹H and ¹³C spectra.[11]
-
Filtration: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition
The following parameters are suggested for a 400 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64, depending on concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Caption: Recommended workflow for NMR data acquisition and structural validation.
Structural Validation with 2D NMR
While 1D NMR provides a strong basis for assignment, 2D NMR experiments offer definitive proof of the molecular structure.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H-5 and H-6 would irrefutably confirm their connectivity and ortho relationship.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the -OCH₂- group to the ¹³C signal of its corresponding carbon, confirming both assignments simultaneously.[13]
This multi-faceted approach, combining 1D and 2D NMR, forms a self-validating system that ensures the highest level of confidence in the structural assignment.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are characterized by a set of distinct and predictable signals. The aromatic region is well-dispersed due to the competing electronic effects of the nitro, methyl, and ether substituents. The aliphatic and hydrazide portions of the molecule give rise to characteristic singlets and exchangeable proton signals. By following the detailed experimental protocols and using advanced 2D NMR techniques for validation, researchers can confidently identify and characterize this important chemical intermediate, ensuring the integrity and reproducibility of their scientific work.
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American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]
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Physical and chemical properties of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is characterized by the pursuit of novel molecular entities that exhibit high efficacy and target specificity. Within this context, the hydrazide moiety has emerged as a versatile scaffold, integral to the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, a compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to deliver not only the fundamental physicochemical properties of this molecule but also to provide insights into its synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.
Molecular and Physicochemical Profile
This compound is a derivative of phenoxyacetic acid, incorporating a hydrazide functional group. This structural combination suggests its potential as a precursor in the synthesis of various heterocyclic compounds and as a candidate for biological screening.
Core Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃O₄ | [1] |
| Molecular Weight | 225.21 g/mol | [1] |
| CAS Number | 588679-98-5 | N/A |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 107.49 Ų | [2] |
| LogP | -0.0365 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 4 | [2] |
Expert Insight: The predicted low LogP value suggests that this compound is likely to be relatively hydrophilic. This characteristic is crucial for its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of multiple hydrogen bond donors and acceptors indicates the potential for strong intermolecular interactions, which can affect its solubility and binding to biological targets.
Synthesis and Characterization
The synthesis of phenoxyacetohydrazide derivatives is a well-established process in organic chemistry, typically involving a two-step procedure. The following protocol is a validated methodology adapted from the synthesis of analogous compounds.[3][4][5]
Synthetic Pathway
The synthesis of this compound can be logically approached in two primary stages: etherification followed by hydrazinolysis.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate
-
To a solution of 3-methyl-4-nitrophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the intermediate ester.
Step 2: Synthesis of this compound
-
Dissolve the synthesized ethyl 2-(3-methyl-4-nitrophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.
Trustworthiness of the Protocol: This two-step synthesis is a robust and widely employed method for preparing phenoxyacetohydrazides. The progress of each step can be reliably monitored by TLC, and the purification of both the intermediate and the final product is straightforward, typically involving filtration and recrystallization. This ensures a high purity of the final compound, which is essential for accurate biological evaluation.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
2.3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Caption: Workflow for ¹H NMR analysis.
A ¹H NMR spectrum of this compound has been reported and was recorded in DMSO-d₆.[1] The expected signals would include:
-
A singlet for the methyl protons.
-
Aromatic protons exhibiting characteristic splitting patterns.
-
A singlet for the methylene protons of the acetohydrazide moiety.
-
Broad signals for the -NH and -NH₂ protons of the hydrazide group, which are exchangeable with D₂O.
2.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound would include:
-
N-H stretching vibrations for the hydrazide group (around 3200-3400 cm⁻¹).
-
C=O stretching of the amide group (around 1650-1680 cm⁻¹).
-
N-O stretching of the nitro group (asymmetric and symmetric vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
-
C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).
2.3.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 225.
Reactivity and Potential Applications in Drug Development
The chemical structure of this compound offers several avenues for further chemical modification and presents potential for biological activity.
Chemical Reactivity
The hydrazide moiety is a key reactive center. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones.[6] This reactivity is fundamental to the synthesis of a wide range of derivatives with potentially diverse pharmacological properties. The nitro group can be reduced to an amino group, providing another site for functionalization.
Caption: Key reactions of this compound.
Rationale for Drug Development
The phenoxyacetohydrazide scaffold is present in numerous compounds with demonstrated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group can also contribute to biological activity, as seen in several existing drugs.[7][8]
Expert Insight: The rationale for exploring this compound and its derivatives in drug development is based on the principle of molecular hybridization. By combining the known pharmacophoric features of the phenoxyacetic acid core, the versatile hydrazide linker, and the biologically active nitroaromatic moiety, it is possible to generate novel compounds with enhanced or multi-target biological profiles. The methyl group can also influence the lipophilicity and metabolic stability of the molecule.
Future Directions and Conclusion
This compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to build upon.
Future research should focus on:
-
Synthesis of a library of derivatives: Utilizing the reactivity of the hydrazide and nitro groups to create a diverse set of compounds.
-
Comprehensive biological screening: Evaluating the synthesized compounds for a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.
-
Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for any observed biological activity and to guide the design of more potent and selective analogs.
References
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Fun, H.-K., Quah, C. K., Malladi, S., Vijesh, A. M., & Isloor, A. M. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o165. [Link]
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SpectraBase. This compound. [Link]
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Ibrahim, M. A., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCrData, 8(8), x230808. [Link]
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Praveen, A. S., et al. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3467. [Link]
-
Mohammed, H. A., et al. (2024). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 16(24), 1835-1854. [Link]
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Patel, K. J., & Patel, N. K. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2216. [Link]
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A Crystallographic and Mechanistic Exploration of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Hydrazide-hydrazones represent a versatile class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities. This technical guide provides a comprehensive examination of the crystal structure of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide derivatives. By synthesizing experimental data with theoretical insights, we will explore the synthesis, molecular geometry, supramolecular architecture, and structure-activity relationships of these compounds. This document is intended to serve as a detailed resource for researchers engaged in the design and development of novel therapeutic agents based on the acetohydrazide scaffold.
Introduction: The Therapeutic Promise of Acetohydrazide Scaffolds
Hydrazides and their derivatives are foundational synthons in the creation of various heterocyclic systems.[1] The discovery of isonicotinic acid hydrazide's (INH) therapeutic efficacy marked a significant milestone, spurring extensive research into this chemical class.[1] The functional group, -C(O)-NH-N=CH-, is a key feature of hydrazones, which are a subject of considerable interest due to their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antimycobacterial properties.[2] The biological activity of these compounds is intimately linked to their molecular structure and the intricate network of intermolecular interactions they form in the solid state. A thorough understanding of their crystal structure is therefore paramount for rational drug design and the development of more potent and selective therapeutic agents.
This guide will focus specifically on derivatives of this compound, a scaffold that combines the reactive potential of the hydrazide moiety with the electronic and steric influences of the substituted phenoxy ring. We will delve into the crystallographic details that govern the behavior of these molecules, providing a framework for predicting and modulating their physicochemical and biological properties.
Synthesis and Crystallization: A Deliberate Path to Crystalline Solids
The synthesis of acetohydrazide derivatives is a well-established process, typically involving the hydrazinolysis of a corresponding ester with hydrazine hydrate.[1] This straightforward yet powerful reaction provides a reliable route to the core acetohydrazide structure.
General Synthesis Protocol
A typical synthesis protocol for a 2-(substituted-phenoxy)acetohydrazide involves the following steps:
-
Esterification: The corresponding substituted phenol is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or ethanol) to yield the ethyl phenoxyacetate intermediate.
-
Hydrazinolysis: The synthesized ethyl phenoxyacetate is then refluxed with an excess of hydrazine hydrate in an alcoholic solvent, typically ethanol.[1] The reaction progress is monitored by thin-layer chromatography.
-
Crystallization: Upon completion of the reaction, the excess solvent is removed, and the reaction mixture is cooled. The crude product, which often crystallizes out of solution, is then collected by filtration. Recrystallization from a suitable solvent, such as ethanol, is performed to obtain high-purity crystals suitable for X-ray diffraction analysis.
The choice of solvent and reaction conditions is critical for obtaining high-quality single crystals. Slow evaporation of the solvent at room temperature is a commonly employed technique to encourage the growth of well-ordered crystals.
Synthesis of Hydrazone Derivatives
To explore structure-activity relationships, the parent acetohydrazide is often reacted with various aldehydes to form hydrazone derivatives.[3] This is typically achieved by stirring the acetohydrazide and the desired aldehyde in absolute ethanol.[3]
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A Technical Guide to the Starting Materials for the Synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the selection and utilization of starting materials for the synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide. This guide emphasizes the rationale behind experimental choices, provides detailed protocols, and is grounded in authoritative scientific literature.
Introduction
This compound is a complex organic molecule featuring a nitrophenoxy scaffold linked to an acetohydrazide moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as crucial intermediates for the synthesis of more complex heterocyclic compounds, potential pharmaceutical agents, and various dyestuffs.[1][2] The successful and efficient synthesis of this target molecule is critically dependent on a thorough understanding of the primary starting materials and the reaction sequence. This guide delineates the two-step synthetic pathway, focusing on the characteristics and roles of the three core starting materials.
Overall Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The first step is a Williamson ether synthesis to form an intermediate ester, followed by a hydrazinolysis reaction to yield the final product.
Caption: Overall two-step synthesis workflow.
Part 1: The Core Phenolic Substrate: 3-Methyl-4-nitrophenol
3-Methyl-4-nitrophenol, also known as 4-nitro-m-cresol, is the foundational aromatic building block for this synthesis.[1] Its structure provides the core phenoxy ring, substituted with both a methyl and a nitro group, which modulate the electronic properties and reactivity of the molecule.
Properties and Role
This compound is a pale yellow crystalline solid.[3] The hydroxyl (-OH) group is the key functional group for the first synthetic step. In the presence of a base, it is deprotonated to form a phenoxide ion, a potent nucleophile that attacks the electrophilic carbon of the alkylating agent. The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base.
Synthesis of 3-Methyl-4-nitrophenol
While commercially available, understanding its synthesis provides deeper insight. The most common industrial method involves the nitration of m-cresol.[3] This is an electrophilic aromatic substitution reaction. However, direct nitration can lead to a mixture of isomers. A more controlled, two-step industrial process involves the nitrosation of m-cresol followed by oxidation to yield the desired 3-methyl-4-nitrophenol.[4]
Caption: Synthesis of the key phenolic precursor.
Safety and Handling
3-Methyl-4-nitrophenol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.
Part 2: The Alkylating Agent: Ethyl Chloroacetate
Ethyl chloroacetate is a bifunctional compound containing both an ester and an alkyl halide. It serves as the electrophile in the Williamson ether synthesis.
Properties and Role
This reagent is a colorless liquid with a pungent, fruity odor. The chlorine atom is attached to an alpha-carbon adjacent to the carbonyl group of the ester, making it a reactive alkylating agent susceptible to nucleophilic substitution (Sₙ2) reactions.[5] The phenoxide ion generated from 3-methyl-4-nitrophenol attacks this carbon, displacing the chloride ion and forming the C-O ether linkage.
Rationale for Use
-
Reactivity: Ethyl chloroacetate provides a good balance of reactivity and stability. While the corresponding bromo- or iodoacetates are more reactive, they are also more expensive and less stable.
-
Ester Functionality: The ethyl ester group is relatively stable under the basic conditions of the ether synthesis but is readily susceptible to nucleophilic attack by hydrazine in the subsequent step.[6] Using a methyl or ethyl ester is preferable for hydrazinolysis due to the lower steric hindrance and the production of volatile alcohol byproducts (methanol or ethanol).[6]
Synthesis of Ethyl Chloroacetate
This reagent is typically synthesized via the Fischer esterification of chloroacetic acid with ethanol, using a strong acid catalyst like sulfuric acid.[7][8] The reaction is driven to completion by removing the water formed as a byproduct.
Safety and Handling
Ethyl chloroacetate is a lachrymator and is toxic and corrosive.[8] It must be handled with extreme care in a fume hood, and appropriate PPE is mandatory.
Part 3: The Hydrazinolysis Reagent: Hydrazine Hydrate
Hydrazine hydrate (N₂H₄·H₂O) is a powerful nucleophile and reducing agent used in the final step to convert the intermediate ester into the desired acetohydrazide.
Properties and Role
Hydrazine hydrate is a colorless, fuming oily liquid. In the hydrazinolysis reaction, the lone pair of electrons on one of the nitrogen atoms acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[6][9] This nucleophilic acyl substitution results in the displacement of the ethoxy group (-OEt) to form the thermodynamically stable hydrazide.
Mechanism of Hydrazinolysis
The reaction proceeds via a tetrahedral intermediate. The nitrogen of hydrazine is a stronger nucleophile than the oxygen of the displaced ethanol, which drives the reaction forward, especially when heated under reflux.[10]
Safety and Handling
CRITICAL: Hydrazine and its hydrate are highly toxic, corrosive, and potentially carcinogenic.[6] All operations must be performed in a certified chemical fume hood. Impervious gloves, chemical splash goggles, and a face shield are required. An emergency plan for spills and exposure should be in place before starting any work.
Part 4: Detailed Synthesis Protocol
This section outlines the step-by-step methodology for the synthesis of this compound.
Step A: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-4-nitrophenol (1.0 equivalent).
-
Solvent and Base: Add a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), followed by a base. Anhydrous potassium carbonate (K₂CO₃, ~1.5 equivalents) is a common and effective choice.[5]
-
Addition of Alkylating Agent: While stirring, add ethyl chloroacetate (1.1-1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux and maintain it for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure intermediate ester.
Step B: Synthesis of this compound
-
Setup: Dissolve the purified ethyl 2-(3-methyl-4-nitrophenoxy)acetate (1.0 equivalent) from Step A in a suitable alcohol solvent, such as absolute ethanol, in a round-bottom flask equipped with a reflux condenser.[6][10]
-
Addition of Hydrazine: Add hydrazine hydrate (80-100% solution, 1.5-2.0 equivalents) to the solution. The molar ratio of hydrazine hydrate to the ester is typically between 1:1 and 1.5:1.[11]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-8 hours.[10] The formation of the product, which is often a solid, may be observed.
-
Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration, wash it with cold ethanol to remove any unreacted starting material or impurities, and then dry it under vacuum to obtain the final product, this compound.
Part 5: Data Summary
The following table summarizes the key quantitative data for the starting materials.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Typical Molar Eq. | Role |
| 3-Methyl-4-nitrophenol | C₇H₇NO₃ | 153.14 | 1.0 | Phenolic Substrate |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 1.1 - 1.2 | Alkylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | Base |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 1.5 - 2.0 | Nucleophile |
Conclusion
The synthesis of this compound relies on three primary starting materials: 3-methyl-4-nitrophenol , ethyl chloroacetate , and hydrazine hydrate . A robust understanding of the properties, roles, and handling requirements of these precursors is paramount for a safe and successful synthesis. The two-step sequence of Williamson ether synthesis followed by hydrazinolysis is a reliable and well-documented pathway to this valuable chemical intermediate. Researchers should prioritize safety, particularly when handling the toxic and hazardous reagents involved.
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The Therapeutic Potential of Nitrophenoxy Acetohydrazides: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitrophenoxy acetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this versatile class of compounds. By dissecting their anticancer, anti-inflammatory, and antimicrobial properties, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. Through a synthesis of established experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analysis, this guide aims to illuminate the causality behind experimental design and foster the rational development of next-generation nitrophenoxy acetohydrazide-based drugs.
Introduction: The Versatility of the Nitrophenoxy Acetohydrazide Scaffold
Hydrazones, organic compounds characterized by the R₁R₂C=NNH₂ functional group, have long been recognized for their diverse pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1] The incorporation of a nitrophenoxy moiety into the acetohydrazide backbone introduces unique electronic and steric features that significantly influence the biological activity of the resulting derivatives. The nitro group, a potent electron-withdrawing group, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, and in some cases, directly participate in the mechanism of action through redox cycling.[2][3] This guide will systematically explore the multifaceted biological potential of nitrophenoxy acetohydrazides, providing a foundation for their further investigation and therapeutic application.
Synthesis of Nitrophenoxy Acetohydrazides and Their Derivatives
The synthesis of nitrophenoxy acetohydrazides typically begins with the corresponding nitrophenoxy acetic acid, which is then esterified and subsequently reacted with hydrazine hydrate to yield the core acetohydrazide structure.[4] Further derivatization, most commonly through condensation with various aldehydes or ketones, affords a diverse library of N'-arylidene-2-(nitrophenoxy)acetohydrazides, also known as hydrazones. This synthetic flexibility allows for the systematic modification of the molecule to explore structure-activity relationships and optimize for specific biological targets.
General Synthetic Protocol
A representative synthetic scheme for the preparation of nitrophenoxy acetohydrazide derivatives is outlined below. This multi-step process is adaptable for the generation of a wide array of analogs for biological screening.
Caption: General synthetic workflow for nitrophenoxy acetohydrazides.
Anticancer Activity: Targeting Key Pathways in Malignancy
Nitrophenoxy acetohydrazide derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms of action are often multifactorial, involving the induction of apoptosis and the inhibition of critical signaling pathways involved in tumor growth and proliferation.
Mechanistic Insights
Two prominent mechanisms have been proposed for the anticancer activity of this class of compounds:
-
Procaspase-3 Activation: Certain hydrazone derivatives are capable of activating procaspase-3, a key executioner caspase in the apoptotic cascade.[7] By promoting the conversion of procaspase-3 to its active form, these compounds can trigger programmed cell death in cancer cells.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 signaling can effectively starve tumors and impede their growth.
Caption: Proposed anticancer mechanisms of nitrophenoxy acetohydrazides.
Structure-Activity Relationship (SAR)
The anticancer potency of nitrophenoxy acetohydrazides is significantly influenced by the nature and position of substituents on the aromatic rings.
-
Influence of the Nitro Group Position: The position of the nitro group on the phenoxy ring can impact the electronic properties and overall conformation of the molecule, thereby affecting its interaction with biological targets. Studies on related nitrophenyl derivatives suggest that the position can influence mutagenicity and DNA binding, which may correlate with anticancer activity.[8]
-
Substituents on the Arylidene Moiety: The introduction of various substituents on the arylidene ring (derived from the aldehyde or ketone in the condensation step) provides a rich avenue for SAR exploration. Halogen atoms, for instance, have been shown to enhance the anticancer and anti-inflammatory activities of related acetamide derivatives.[5]
| Compound Scaffold | Key Structural Features | Observed Anticancer Activity | Reference |
| N'-(substituted-benzylidene)-2-(4-nitrophenoxy)acetohydrazide | Varied substituents on the benzylidene ring | Cytotoxicity against various cancer cell lines | [5] |
| N'-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Chloro-substituted phenyl ring | Exhibited anticancer, anti-inflammatory, and analgesic activities | [5] |
| Thiazolyl hydrazone derivatives with a nitro-substituted phenylfuran moiety | Nitro group on a furan ring system | Promising anticancer activity against MCF-7 cells | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer compounds.[9][10][11][12][13]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrophenoxy acetohydrazide derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Anti-inflammatory Activity: A Dual-Targeting Approach
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a critical area of research. Nitrophenoxy acetohydrazide derivatives have shown promise as potent anti-inflammatory agents, with some exhibiting efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[14][15]
Mechanistic Insights: Dual Inhibition of COX-2 and 5-LOX
A key advantage of certain nitrophenoxy acetohydrazide derivatives is their ability to dually inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[16] These are two key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators.
-
COX-2 Inhibition: COX-2 is responsible for the synthesis of prostaglandins, which are major contributors to inflammation and pain.
-
5-LOX Inhibition: 5-LOX catalyzes the production of leukotrienes, which are involved in various inflammatory responses, including leukocyte chemotaxis and bronchoconstriction.
By simultaneously blocking both pathways, these dual inhibitors can exert a broader anti-inflammatory effect and potentially mitigate the gastrointestinal side effects associated with non-selective COX inhibitors.[3][17]
Caption: Dual inhibition of COX-2 and 5-LOX by nitrophenoxy acetohydrazides.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of these compounds is highly dependent on their structural features.
-
Lipophilicity: QSAR studies on NSAIDs have shown that lipophilicity is a crucial factor for anti-inflammatory activity.[18] The phenoxy group in the nitrophenoxy acetohydrazide scaffold contributes to the overall lipophilicity of the molecule.
-
Substituents on the Arylidene Moiety: Similar to the anticancer activity, substituents on the arylidene ring play a significant role. Electron-withdrawing groups, such as halogens, have been shown to enhance anti-inflammatory potency in related hydrazone series.[14][15]
-
Core Scaffold Modifications: Modifications to the core acetohydrazide structure can also influence activity. The goal is often to develop compounds that retain anti-inflammatory efficacy while minimizing the gastrointestinal toxicity associated with the free carboxylic acid group found in many traditional NSAIDs.[14][15]
| Compound Scaffold | Key Structural Features | Observed Anti-inflammatory Activity | Reference |
| N-arylidene-2-(2-phenoxyphenyl) acetohydrazides | Arylidene substituents | Significant reduction of rat paw edema | [14][15] |
| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | 4-Chloro substituent on the benzylidene ring | In vivo activity comparable to diclofenac | [14][15] |
| Morpholine-substituted phenoxyacetohydrazide derivatives | Morpholine substitution | Potent in vitro anti-inflammatory activity | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[4][5][8][19][20]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimatize rats to the laboratory conditions. On the day of the experiment, divide the animals into groups (e.g., vehicle control, positive control with a known NSAID like indomethacin, and test groups receiving different doses of the nitrophenoxy acetohydrazide derivative).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally at a specified time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antimicrobial Activity: A Multi-Targeted Assault on Pathogens
The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents with novel mechanisms of action. Nitrophenoxy acetohydrazides and their derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[1][21][22][23][24][25]
Mechanistic Insights
The antimicrobial activity of nitroaromatic compounds, including nitrophenoxy acetohydrazides, is often attributed to the reductive activation of the nitro group by microbial nitroreductases.[9][10][11][12][26] This process generates highly reactive nitroso and hydroxylamino intermediates that can exert their antimicrobial effects through multiple mechanisms:
-
DNA Damage: The reactive intermediates can cause DNA strand breaks, inhibiting DNA replication and leading to cell death.[12][26]
-
Inhibition of Protein Synthesis: These intermediates can also interact with ribosomal proteins, disrupting protein synthesis.[12]
-
Enzyme Inhibition: The reactive species can inhibit essential bacterial enzymes, further contributing to the antimicrobial effect.
Caption: Antimicrobial mechanism of nitrophenoxy acetohydrazides.
Structure-Activity Relationship (SAR)
The antimicrobial spectrum and potency of nitrophenoxy acetohydrazides can be modulated through structural modifications.
-
The Nitro Group: The presence of the nitro group is generally considered essential for the mechanism of action involving reductive activation.[16]
-
Substituents on the Arylidene Moiety: The electronic nature of substituents on the arylidene ring can influence the overall activity. Electron-donating or electron-withdrawing groups can affect the susceptibility of the nitro group to reduction and the overall lipophilicity of the molecule, which influences its ability to penetrate microbial cell membranes.[27]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings into the hydrazone structure has been a successful strategy for enhancing antimicrobial activity.[1]
| Compound Scaffold | Key Structural Features | Observed Antimicrobial Activity | Reference |
| N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides | Nitrofuran moiety | High trypanocidal activity | [21] |
| Thiazolyl hydrazone derivatives with a nitro-substituted phenylfuran moiety | Nitro group and thiazole ring | Anticandidal activity | [6] |
| Hydrazone derivatives of 2,4-dinitrophenyl hydrazine | Dinitrophenyl moiety | Moderate antimicrobial activity | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[6][14][26][28][29]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of the target microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will form around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of the nitrophenoxy acetohydrazide derivative onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around the disk in millimeters.
-
Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the compound. Results are typically categorized as susceptible, intermediate, or resistant based on established standards.
Conclusion and Future Directions
Nitrophenoxy acetohydrazides represent a promising and synthetically accessible class of compounds with a diverse range of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on:
-
Systematic SAR Studies: A comprehensive evaluation of the influence of the nitro group position and a wider array of substituents on all three biological activities is needed to develop more potent and selective compounds.
-
Mechanism of Action Elucidation: While promising mechanisms have been proposed, further studies are required to fully elucidate the molecular targets and signaling pathways involved in their anticancer and anti-inflammatory effects.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicological profiles.
By leveraging the principles of medicinal chemistry and a thorough understanding of their biological activities, the nitrophenoxy acetohydrazide scaffold holds significant promise for the development of novel and effective therapeutic agents.
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In Silico Prediction of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide Bioactivity
An In-Depth Technical Guide
Abstract
In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] These techniques allow researchers to predict the biological activity of a molecule, evaluate its potential as a drug candidate, and elucidate its mechanism of action before committing to resource-intensive laboratory synthesis and testing.[2] This guide provides a comprehensive technical overview of a multi-faceted computational workflow to predict the bioactivity of a novel chemical entity, 2-(3-Methyl-4-nitrophenoxy)acetohydrazide . This molecule belongs to the hydrazide-hydrazone class, a group of compounds known to possess a wide range of pharmacological potentials, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3][4]
This document is intended for researchers, scientists, and drug development professionals. We will navigate a complete computational pipeline, beginning with ligand preparation and hypothetical target identification, proceeding through molecular docking, pharmacokinetic property prediction, and pharmacophore modeling. The causality behind each methodological choice is explained to provide a framework that is not only procedural but also educational, ensuring the protocols described are part of a self-validating system of scientific inquiry.
Foundational & Exploratory Phase: Molecule Preparation and Target Identification
The predictive power of any in silico model is fundamentally dependent on the quality of the input data. This initial phase focuses on accurately representing the small molecule (ligand) and identifying its most probable biological targets.
Ligand Preparation: From Name to 3D Model
The first step is to translate the chemical name "this compound" into a machine-readable format and optimize its three-dimensional structure.
Protocol: Ligand Structure Generation
-
2D Structure Generation: The IUPAC name is converted into a 2D chemical structure. This can be done using software like ChemDraw or online tools such as the PubChem Sketcher. The resulting structure is typically saved in a SMILES (Simplified Molecular Input Line Entry System) format.
-
SMILES: CC1=C(C=C(OC(C(N)=O)N)C=C1)[O-]
-
-
Conversion to 3D: The 2D representation is converted into a 3D conformation using a computational chemistry tool like Open Babel. This initial 3D structure is a rough approximation.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a force field (e.g., MMFF94). This critical step optimizes the molecular geometry to find a low-energy, stable conformation, which is essential for accurate docking studies.[5] This process resolves any steric clashes or unnatural bond lengths and angles.
-
File Format Conversion: The final, optimized 3D structure is saved in a .pdbqt format for use with docking software like AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[6]
Hypothetical Target Identification
With no pre-existing biological data for our compound, we must predict potential protein targets. This is a crucial step that guides the subsequent structure-based analyses.
Rationale for Target Selection:
Hydrazide-hydrazone derivatives have frequently been reported as potent inhibitors of various enzymes, particularly those involved in cancer cell proliferation, such as tyrosine kinases.[7] The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its over-expression is a hallmark of several cancers.[8] Therefore, for the purpose of this guide, we will hypothesize that EGFR kinase is a plausible biological target for this compound. We will use the crystal structure of EGFR in complex with a known inhibitor to define our binding site.
Protocol: Receptor Preparation
-
Structure Retrieval: Download the 3D crystal structure of human EGFR kinase domain from the Protein Data Bank (PDB). For this guide, we select PDB ID: 2GS2 , which shows EGFR complexed with a potent inhibitor.
-
Preparation using AutoDock Tools:
-
Load the 2GS2.pdb file into a molecular visualization program like UCSF Chimera or AutoDock Tools.[9]
-
Remove Non-essential Molecules: Delete all water molecules and the co-crystallized ligand from the PDB file. This is done because we want to dock our novel compound into an empty active site.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Compute Gasteiger charges for the protein atoms. These partial charges are essential for calculating the electrostatic interaction energies during docking.
-
Save as PDBQT: Save the cleaned, prepared receptor structure in the .pdbqt format.
-
Predictive Modeling Phase: A Multi-Pronged Computational Analysis
This phase employs a suite of in silico tools to build a comprehensive profile of the compound's potential bioactivity and drug-like properties. The overall workflow is depicted below.
Caption: Overall workflow for the in silico prediction of bioactivity.
ADMET & Druglikeness Prediction
Before investing in complex docking studies, it is crucial to assess whether the molecule has favorable pharmacokinetic properties. A compound with high potency but poor absorption or high toxicity is unlikely to become a successful drug.[10][11] This early-stage screening helps to avoid late-stage failures.[1]
Protocol: ADMET Profiling with SwissADME
-
Access the Server: Navigate to the SwissADME web server, a free and robust tool for predicting physicochemical properties, pharmacokinetics, and druglikeness.[12]
-
Input Molecule: Paste the SMILES string of this compound into the input field.
-
Run Analysis: Execute the prediction algorithm.
-
Data Collection: Collate the results into a structured table for analysis. Key parameters include Lipinski's Rule of Five, bioavailability score, and potential for CYP enzyme inhibition.[13]
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Acceptable Range/Interpretation |
| Molecular Weight | 225.20 g/mol | < 500 (Lipinski's Rule) |
| LogP (Consensus) | 1.45 | < 5 (Lipinski's Rule) |
| H-bond Donors | 2 | < 5 (Lipinski's Rule) |
| H-bond Acceptors | 5 | < 10 (Lipinski's Rule) |
| TPSA | 101.41 Ų | < 140 Ų (Good oral absorption)[14] |
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | No | Low probability of CNS side effects |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions[15] |
| CYP2C9 Inhibitor | No | Low interaction risk |
| CYP2D6 Inhibitor | No | Low interaction risk |
| CYP3A4 Inhibitor | No | Low interaction risk |
| Bioavailability Score | 0.55 | Good probability of being orally active |
Interpretation: The compound exhibits excellent drug-like properties, adhering to Lipinski's Rule of Five with a high probability of good gastrointestinal absorption. Its predicted inability to cross the blood-brain barrier is favorable for a peripherally acting drug. The potential inhibition of the CYP1A2 enzyme is a key finding that would require experimental validation.
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[16][17] This method is fundamental to structure-based drug design.
Protocol: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): Using the prepared receptor (EGFR), we define a "grid box" that encompasses the active site. The coordinates of this box are centered on the position of the original, co-crystallized ligand in PDB 2GS2 to ensure our docking simulation occurs in the correct location.
-
Configuration File: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center and size coordinates of the grid box, and the desired number of output binding modes.
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log results.log.
-
Analyze Results: The output is a .pdbqt file containing the predicted binding poses (orientations) of the ligand, ranked by their binding affinity in kcal/mol. The most negative value indicates the most favorable binding energy.[17] The interactions (e.g., hydrogen bonds, hydrophobic contacts) of the top-ranked pose are then visualized and analyzed using software like PyMOL or Biovia Discovery Studio.
Caption: Step-by-step workflow for molecular docking.
Table 2: Predicted Binding Affinity for EGFR Kinase Domain
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.9 | MET793, LYS745, CYS797 |
| 2 | -8.5 | LEU718, VAL726, GLY796 |
| 3 | -8.2 | THR790, ASP855, LEU844 |
Interpretation: A predicted binding affinity of -8.9 kcal/mol suggests a strong and stable interaction between this compound and the EGFR active site. Analysis of the top pose would likely reveal key hydrogen bonds from the hydrazide moiety to backbone residues and hydrophobic interactions involving the substituted phenyl ring, anchoring the molecule within the binding pocket. This strong predicted affinity supports the hypothesis that this compound may act as an EGFR inhibitor.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target.[18] By generating a pharmacophore model from our docked pose, we create a 3D query that can be used to screen large databases for other, structurally diverse molecules with the potential for the same biological activity.[19][20]
Protocol: Structure-Based Pharmacophore Generation
-
Load Complex: Import the top-ranked docked complex (receptor + ligand) into a pharmacophore modeling software such as Phase (Schrödinger) or LigandScout.
-
Identify Features: The software automatically identifies key interaction features based on the docked pose. These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
-
Generate Model: A 3D model is generated, consisting of these features positioned in space with specific distance and angle constraints.
-
Model Validation: A good pharmacophore model should be able to distinguish known active compounds from inactive ones (decoys). This is often validated using a receiver operating characteristic (ROC) curve analysis.[20]
Interpretation: The resulting pharmacophore model serves as a powerful tool for virtual screening. It distills the complex protein-ligand interaction into a simple, searchable query, enabling the rapid identification of new potential hits from vast chemical libraries. This transitions the project from analyzing a single compound to discovering a whole class of potential therapeutics.
Synthesis and Future Directions
The in silico analysis provides a robust, data-driven hypothesis for the bioactivity of this compound. We have predicted that the compound is likely orally bioavailable, possesses favorable drug-like properties, and may act as a potent inhibitor of EGFR kinase.
The logical next steps involve moving from prediction to experimental validation:
-
Chemical Synthesis: Synthesize the compound to obtain a physical sample for testing.
-
In Vitro Enzyme Assay: Perform an enzymatic assay to measure the IC50 value of the compound against EGFR kinase, which would directly validate the docking prediction.[21]
-
Cell-Based Assays: Test the compound's antiproliferative activity on cancer cell lines known to overexpress EGFR.[22]
-
ADME-Tox Assays: Experimentally verify the predicted ADMET profile, particularly the interaction with the CYP1A2 enzyme.
This computational guide demonstrates a powerful, efficient, and cost-effective strategy to prioritize and de-risk novel chemical entities in the early stages of drug discovery. By integrating multiple predictive methodologies, we build a compelling case for a molecule's therapeutic potential, providing a solid foundation for focused and successful experimental investigation.
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Unveiling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Acetohydrazides, Exemplified by 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
Abstract: The acetohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive framework for the systematic investigation of the mechanism of action (MoA) of novel acetohydrazide compounds. Using the hypothetical yet structurally representative molecule, 2-(3-methyl-4-nitrophenoxy)acetohydrazide, as a case study, we will navigate the logical progression of experimental inquiry from initial phenotypic screening to precise target identification and pathway elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents. While specific mechanistic data for this compound is not yet publicly available, the principles and methodologies outlined herein represent a robust and validated approach to its potential investigation.
Introduction: The Therapeutic Potential of Acetohydrazide Derivatives
The hydrazide functional group is a privileged structure in drug discovery, known for its ability to form stable complexes with metal ions and participate in hydrogen bonding, making it a versatile pharmacophore.[1][2] Derivatives of acetohydrazide have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The core challenge and opportunity lie in understanding the precise molecular mechanisms that underpin these effects. This guide will use this compound as a model compound to illustrate a systematic approach to MoA elucidation.
Initial Hypothesis Generation Based on Structural Analogs
Given the lack of specific data for our target molecule, our investigation begins by examining the known activities of structurally related compounds. The general structure of acetohydrazide derivatives suggests potential for several classes of biological activity. For instance, many hydrazones (condensation products of hydrazides) are known to possess antimicrobial and enzyme-inhibiting properties.[6][7] The phenoxy-acetic acid moiety is also found in various drugs, suggesting a potential for interaction with a range of biological targets.
Our initial hypotheses for the MoA of this compound could include:
-
Antimicrobial Activity: Interference with essential microbial enzymes or cell wall synthesis.
-
Enzyme Inhibition: Targeting specific enzymes such as kinases, proteases, or metabolic enzymes like 4-hydroxyphenylpyruvate dioxygenase, which is a known target of some herbicides.[8]
-
Modulation of Signaling Pathways: Interaction with key proteins in cellular signaling cascades, such as NF-κB, which is implicated in inflammation.[5]
The following sections will detail the experimental workflows to test these hypotheses.
Phase 1: Phenotypic Screening and Initial Target Class Identification
The first step is to determine the broad biological effects of the compound. This is achieved through a battery of phenotypic assays.
Antimicrobial Activity Screening
A logical starting point, given the literature on related compounds, is to assess the antimicrobial potential of this compound.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Compound Stock: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans).
-
Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for each organism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | MIC (µg/mL) of this compound |
| S. aureus | Hypothetical Value |
| B. subtilis | Hypothetical Value |
| E. coli | Hypothetical Value |
| P. aeruginosa | Hypothetical Value |
| C. albicans | Hypothetical Value |
Causality Behind Experimental Choices: The broth microdilution method is a standardized, quantitative, and scalable technique to assess antimicrobial activity, providing a clear endpoint (MIC) for comparison across different organisms.
Cellular Viability and Proliferation Assays
To assess the potential for anticancer or cytotoxic effects, a panel of human cancer cell lines should be tested.
Experimental Protocol: MTT Assay for Cellular Viability
-
Cell Culture: Plate cells from different cancer types (e.g., breast, lung, colon) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Visualization of Experimental Workflow:
Caption: Workflow for determining cellular viability using the MTT assay.
Phase 2: Target Deconvolution and Pathway Analysis
Assuming the initial phenotypic screens yield a positive "hit" (e.g., potent antimicrobial or anticancer activity), the next phase is to identify the specific molecular target(s) and the affected cellular pathways.
Target Identification Strategies
Several unbiased approaches can be employed to identify the direct binding partners of this compound.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize an analog of this compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from the target cells or microorganisms.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validation: Validate the identified hits using orthogonal methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding.
Visualization of Target Identification Logic:
Caption: Logical flow for unbiased target identification of a bioactive compound.
Elucidating the Signaling Pathway
Once a target is confirmed, the subsequent step is to understand how the compound's interaction with this target affects downstream cellular signaling.
Experimental Protocol: Western Blot Analysis of Key Signaling Nodes
If, for example, the compound is found to inhibit a specific kinase, Western blotting can be used to assess the phosphorylation status of its known substrates.
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Hypothetical Signaling Pathway Visualization:
Let's hypothesize that this compound inhibits a hypothetical "Kinase A," which is part of a pro-inflammatory pathway.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-phased approach to elucidating the mechanism of action for a novel acetohydrazide derivative, using this compound as a conceptual template. By progressing from broad phenotypic screening to specific target identification and pathway analysis, researchers can systematically unravel the complex biological interactions of new chemical entities. The self-validating nature of this workflow, which incorporates orthogonal validation steps, ensures a high degree of scientific rigor. Future work on this compound and related compounds will be crucial in translating the therapeutic potential of the acetohydrazide scaffold into tangible clinical applications.
References
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- Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives.Indian Journal of Forensic Medicine & Toxicology.
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.Future Medicinal Chemistry.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.MDPI.
- Compound 2-(4-methyl-2-nitrophenoxy)-N'-[(pyridin-3-yl)methylidene]acetohydrazide.ChemDiv.
- N'-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide - Compound.ChemDiv.
- Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry.Benchchem.
- Compound 2-(4-methyl-2-nitrophenoxy)-N'-[(3-nitrophenyl)methylidene]acetohydrazide.ChemDiv.
- 2-(2-Nitrophenyl)acetohydrazide.PMC - NIH.
- 2-(4-Methylphenoxy)acetohydrazide.PMC - NIH.
- (PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
- Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex.
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)
- Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans.Georgian Medical News.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.NIH.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
Abstract
This comprehensive application note provides a detailed, two-step protocol for the laboratory-scale synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, a valuable chemical intermediate. The synthesis begins with a Williamson ether synthesis to form an ester intermediate, ethyl 2-(3-methyl-4-nitrophenoxy)acetate, from 3-methyl-4-nitrophenol and ethyl chloroacetate. The subsequent step involves the hydrazinolysis of this ester using hydrazine hydrate to yield the final acetohydrazide product. This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details, explanations of the underlying chemical principles, critical safety information, and methods for characterization.
Introduction
Hydrazide derivatives are a significant class of compounds in medicinal chemistry and materials science, known for a broad spectrum of biological activities and their utility as versatile synthons.[1] The title compound, this compound, incorporates a nitrophenoxy moiety, a common feature in various bioactive molecules. This protocol outlines a reliable and reproducible method for its synthesis, designed to provide clarity and insight into the experimental choices and reaction mechanisms.
The synthetic strategy is a sequential two-step process:
-
O-Alkylation: A Williamson ether synthesis is employed to couple 3-methyl-4-nitrophenol with ethyl chloroacetate. This reaction proceeds via the formation of a phenoxide ion, which acts as a nucleophile.
-
Hydrazinolysis: The resulting ester intermediate is converted to the final hydrazide product by nucleophilic acyl substitution with hydrazine hydrate.[1][2]
This document serves as a practical guide, emphasizing safety, procedural accuracy, and the rationale behind each step to ensure a successful and safe synthesis.
CRITICAL SAFETY AND HANDLING PRECAUTIONS
The synthesis described herein involves several highly hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
3-Methyl-4-nitrophenol: Harmful if swallowed, inhaled, or in contact with skin.[3][4] It causes serious eye and skin irritation.[3]
-
Ethyl Chloroacetate: Acutely Toxic and Lachrymatory. This substance is a flammable liquid and vapor.[5][6] It may be fatal if absorbed through the skin and is toxic if inhaled or swallowed.[7] It causes severe irritation to the eyes, skin, and respiratory system, with the potential for chemical burns.[5]
-
Hydrazine Hydrate: Toxic, Corrosive, and Suspected Carcinogen. Hydrazine hydrate is combustible and can be fatal if inhaled.[8] It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[8][9] It is also suspected of causing cancer.[8][10]
-
Acetone & Ethanol: Both are highly flammable liquids and vapors. Keep away from all sources of ignition.
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles and a full-face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.
-
Flame-resistant laboratory coat.
-
Ensure an eyewash station and safety shower are immediately accessible.[11]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |
| 3-Methyl-4-nitrophenol | 2581-34-2 | 153.14 | 1.53 g (10.0 mmol) | Starting material. Harmful solid.[12] |
| Ethyl Chloroacetate | 105-39-5 | 122.55 | 1.35 g, 1.15 mL (11.0 mmol) | Reagent. Acutely toxic lachrymator.[5] |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g (15.0 mmol) | Base. Finely powdered is preferred. |
| Acetone | 67-64-1 | 58.08 | 50 mL | Solvent. Anhydrous grade. |
| Hydrazine Hydrate (~80% solution) | 7803-57-8 | 50.06 (for 100%) | ~1.25 mL (20.0 mmol) | Reagent. Highly toxic and corrosive.[13] |
| Ethanol (95% or absolute) | 64-17-5 | 46.07 | 40 mL | Solvent. |
Synthetic Workflow Diagram
The overall two-step synthesis is visualized below.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Synthesis Protocol
Part A: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (Intermediate)
This procedure is a classic Williamson ether synthesis, adapted from similar phenolic alkylations.[14] The weakly acidic proton of the phenol is removed by a mild base, potassium carbonate, generating a nucleophilic phenoxide. This phenoxide then displaces the chloride from ethyl chloroacetate in an Sₙ2 reaction.
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-nitrophenol (1.53 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous acetone (50 mL), followed by finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Initiation: Stir the resulting suspension vigorously for 15 minutes at room temperature. The mixture will likely be a yellow-orange color.
-
Alkylation: Add ethyl chloroacetate (1.15 mL, 11.0 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.
-
Work-up (1): After cooling to room temperature, filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone (2 x 10 mL).
-
Work-up (2): Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude residue (a yellow or brown oil/solid) can be purified by recrystallization from a minimal amount of hot ethanol or by column chromatography if necessary. The product is ethyl 2-(3-methyl-4-nitrophenoxy)acetate.
Part B: Synthesis of this compound (Final Product)
This step involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine.[1] Hydrazine is a potent nucleophile, and the reaction is typically driven to completion by heating.
Step-by-Step Procedure:
-
Setup: Dissolve the crude or purified ethyl 2-(3-methyl-4-nitrophenoxy)acetate (assuming ~10.0 mmol theoretical yield) in ethanol (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: CAUTION! Working in a fume hood, carefully add hydrazine hydrate (~1.25 mL, ~20.0 mmol) to the solution. A 2-fold molar excess is used to ensure the reaction goes to completion.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. A precipitate may form as the reaction progresses.[15] Monitor the disappearance of the starting ester by TLC.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. The solid product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the resulting solid product, this compound, in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Product Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy:
-
Intermediate Ester: Expect strong C=O stretch (~1750 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and N-O stretches for the nitro group (~1520 and 1350 cm⁻¹).
-
Final Hydrazide: Expect N-H stretches (~3300 cm⁻¹), a shift in the C=O stretch (amide I band, ~1650 cm⁻¹), and the continued presence of nitro and ether bands.[16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns of the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved from [Link]
-
Alfa Aesar. (2025, September 12). Ethyl chloroacetate - SAFETY DATA SHEET. Retrieved from [Link]
-
Nexchem Ltd. (2021, July 26). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]
-
UNEP Publications. (n.d.). OECD SIDS: 3-METHYL-4-NITROPHENOL. Retrieved from [Link]
-
Haz-Map. (n.d.). 3-Methyl-4-nitrophenol - Hazardous Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrophenoxyacetate. Retrieved from [Link]
-
Ibrahim, A. A., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCrData, 8(8). Retrieved from [Link]
-
Zong, Q. -S., & Wu, J. -Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26, 663-666. Retrieved from [Link]
-
Fun, H.-K., et al. (2011). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o165. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. Retrieved from [Link]
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Application Note: A Validated Protocol for the Antimicrobial Screening of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide against Escherichia coli
Introduction and Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Escherichia coli, a versatile Gram-negative bacterium, is a leading cause of a wide spectrum of infections and is notorious for its ability to acquire resistance to multiple drugs.[1] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial properties.[2] The specific compound, 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, combines a phenoxyacetohydrazide scaffold, known for its biological significance[3], with a nitroaromatic group.
Nitroaromatic compounds often require reductive bioactivation by bacterial nitroreductases to exert their antimicrobial effect.[4] This process can generate reactive nitrogen species and free radicals, leading to oxidative stress and damage to cellular macromolecules, representing a potential mechanism of action against bacteria.[5][6] Therefore, the systematic screening of this novel compound is a scientifically grounded step in the search for new anti-E. coli agents.
This document provides a detailed, validated methodology for determining the antimicrobial efficacy of this compound against E. coli. It outlines the standardized broth microdilution method for establishing the Minimum Inhibitory Concentration (MIC) and the subsequent procedure for determining the Minimum Bactericidal Concentration (MBC), adhering to guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Principle of the Assays
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] This protocol employs the broth microdilution method, where a standardized bacterial inoculum is challenged with serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity to identify the MIC value.
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This is determined by subculturing the contents from the clear wells of the MIC assay (i.e., at and above the MIC) onto an antibiotic-free agar medium. The absence of growth after incubation indicates bactericidal activity.
Materials and Reagents
| Category | Item | Specifications |
| Test Compound & Solvents | This compound | Purity >95% |
| Dimethyl Sulfoxide (DMSO) | ACS grade, sterile-filtered | |
| Bacterial Strain | Escherichia coli | ATCC® 25922™ (Quality control strain) |
| Culture Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Per CLSI standards[12] |
| Mueller-Hinton Agar (MHA) | Standard formulation | |
| Tryptic Soy Agar (TSA) or Blood Agar | For culture maintenance | |
| Reagents & Consumables | 0.5 McFarland Turbidity Standard | Commercially prepared or made in-house[13] |
| Sterile Saline Solution | 0.85% NaCl, buffered or unbuffered | |
| Sterile 96-well microtiter plates | U-bottom or flat-bottom, with lids | |
| Sterile reagent reservoirs | ||
| Multichannel and single-channel pipettes | Calibrated, various volumes | |
| Sterile pipette tips | ||
| Sterile culture tubes and flasks | ||
| Sterile cotton swabs | ||
| Equipment | Biosafety Cabinet (BSC) | Class II |
| Incubator | Set to 35 ± 2 °C, ambient air | |
| Spectrophotometer or Densitometer | For McFarland standard verification | |
| Vortex mixer | ||
| Microplate reader (optional) | For OD600 measurements |
Experimental Workflow Overview
The entire screening process follows a logical progression from preparation to final data analysis. This workflow ensures reproducibility and minimizes sources of error.
Caption: High-level workflow for MIC and MBC determination.
Detailed Experimental Protocols
Protocol 1: Preparation of Test Compound Stock Solution
-
Rationale: A high-concentration stock solution in a suitable solvent like DMSO is necessary for creating serial dilutions. The solvent concentration must be kept low in the final assay wells (<1%) to avoid impacting bacterial growth.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the compound in sterile DMSO to create a high-concentration primary stock (e.g., 12.8 mg/mL or 12800 µg/mL). Ensure complete dissolution using a vortex mixer.
-
From this primary stock, prepare a working stock solution in CAMHB. For example, to test a final concentration range of 64 µg/mL to 0.125 µg/mL, a working stock of 128 µg/mL (twice the highest desired concentration) is convenient.[12]
-
Store stock solutions appropriately (e.g., at -20°C) until use.
Protocol 2: Preparation of Standardized E. coli Inoculum
-
Rationale: Standardizing the initial bacterial density is the most critical step for ensuring the reproducibility of MIC results.[14] The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve the final target inoculum of 5 x 10⁵ CFU/mL in each well.
-
Using a sterile loop, pick 3-5 well-isolated colonies of E. coli ATCC 25922 from a non-selective agar plate (e.g., TSA) incubated for 18-24 hours.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth, homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing the tubes against a white card with black lines or by using a spectrophotometer (absorbance of 0.08 to 0.1 at 625 nm). Add more bacteria to increase turbidity or sterile saline to decrease it.[15]
-
Within 15 minutes of standardization, dilute this suspension. A typical dilution is 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL, which, when added to the wells (1:1 with the drug), will result in the target 5 x 10⁵ CFU/mL.
Protocol 3: Broth Microdilution Assay for MIC Determination
-
Rationale: This procedure systematically exposes the standardized bacterial inoculum to a range of compound concentrations, allowing for the precise determination of the minimum concentration that inhibits growth. Including sterility and growth controls is essential for validating the assay's results.
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the working compound stock solution (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution: Transfer 50 µL from well 1 to well 2, mix well, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This will result in concentrations from 64 µg/mL down to 0.125 µg/mL.
-
Well 11 will serve as the Growth Control (no compound). It contains 50 µL of CAMHB.
-
Well 12 will serve as the Sterility Control (no compound, no bacteria). It contains 100 µL of CAMHB.
-
Add 50 µL of the standardized, diluted bacterial inoculum (prepared in Protocol 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.
-
Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[9] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
-
Rationale: This step differentiates between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. By subculturing from wells that showed no growth, we can determine the concentration required to achieve a ≥99.9% reduction in the initial CFU count.[10]
-
From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of a sterile MHA plate. Be sure to label each quadrant corresponding to the concentration from the MIC plate.
-
Also, subculture from the growth control well to ensure the viability of the bacteria.
-
Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies in each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. In a 10 µL spot, this corresponds to ≤5 colonies.[11]
Data Analysis and Interpretation
Results should be recorded systematically. The relationship between MIC and MBC provides insight into the compound's mode of action.
Table 1: Sample Data Presentation
| Compound Concentration (µg/mL) | MIC Result (Visual Growth) | MBC Result (CFU Count on Subculture) |
| 64 | - | 0 |
| 32 | - | 0 |
| 16 | - (MIC) | 2 (MBC) |
| 8 | + | >100 |
| 4 | + | N/A |
| 2 | + | N/A |
| 1 | + | N/A |
| 0.5 | + | N/A |
| 0.25 | + | N/A |
| 0.125 | + | N/A |
| Growth Control | ++ | >300 |
| Sterility Control | - | 0 |
Interpretation:
-
MIC: In the example above, the MIC is 16 µg/mL.
-
MBC: The MBC is also 16 µg/mL, as this is the lowest concentration that produced a ≥99.9% kill (≤5 colonies from a 10 µL spot).
-
Bacteriostatic vs. Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[11] If the ratio is > 4, the agent is considered bacteriostatic. In this example, the MBC/MIC ratio is 1, indicating strong bactericidal activity.
Postulated Mechanism of Action
The presence of the nitro group on the aromatic ring is a key feature for the postulated antimicrobial activity of this compound.
Caption: Postulated reductive activation pathway of the test compound.
The mechanism likely involves the intracellular reduction of the nitro group by E. coli's nitroreductase enzymes.[6] This one-electron reduction process generates a highly reactive nitro radical anion.[4] In the presence of oxygen, this radical can be re-oxidized, creating a futile cycle that generates superoxide radicals and other reactive oxygen species (ROS), leading to widespread oxidative damage and cell death.[5]
References
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
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CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
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Moges, F., et al. (2014). Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia. Journal of the Formosan Medical Association. Available at: [Link]
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Kalyanaraman, B., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. Available at: [Link]
-
Zha, L., et al. (2021). Antimicrobial Resistance Analysis of Clinical Escherichia coli Isolates in Neonatal Ward. Frontiers in Pediatrics. Available at: [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
Malik, H., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry. Available at: [Link]
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MDPI. (n.d.). Nitroaromatic Antibiotics. Encyclopedia. Available at: [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
ResearchGate. (2018). Screening of E.coli for its antimicrobial suspectability. Available at: [Link]
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ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. Available at: [Link]
-
Brazilian Journal of Microbiology. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available at: [Link]
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Dalton Pharma Services. (n.d.). McFARLAND STANDARD. Available at: [Link]
-
Fisher, K. W., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]
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ResearchGate. (2021). General reduction mechanism of nitroaromatic compounds. Available at: [Link]
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Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
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Williams, R. E., & Raushel, F. M. (2003). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. Available at: [Link]
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Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Available at: [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]
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MDPI. (2022). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. Available at: [Link]
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Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
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Journal of Heterocyclic Chemistry. (2020). Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative. Available at: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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YouTube. (2023). McFarland Standards in Microbiology | Principle, Preparation, Uses & Limitations Explained. Available at: [Link]
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Biology LibreTexts. (2021). Lab 6: Antibiotic Susceptibility Testing. Available at: [Link]
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Topic: Anticancer Cell Viability Assay using 2-(3-Methyl-4-nitrophenoxy)acetohydrazide on MCF-7 Cells
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for assessing the cytotoxic potential of the novel compound 2-(3-Methyl-4-nitrophenoxy)acetohydrazide against the human breast adenocarcinoma cell line, MCF-7. We move beyond a simple recitation of steps to deliver a framework grounded in scientific rationale, ensuring that the protocol is not only repeatable but also understood. This guide covers the plausible mechanistic basis for the compound's activity, detailed protocols for cell culture and viability assessment using a resazurin-based assay, data analysis, and critical safety considerations. The methodologies are designed to be self-validating through the inclusion of appropriate controls, providing researchers with a robust system for preliminary anticancer drug screening.
Scientific Rationale & Plausible Mechanism of Action
The compound this compound belongs to a class of molecules whose structural motifs—the acetohydrazide core and a substituted nitrophenyl group—have been independently investigated for pharmacological activity. The synthesis of various acetohydrazide derivatives has yielded compounds with significant anticancer properties, often attributed to their ability to induce apoptosis, disrupt the cell cycle, and inhibit critical cell signaling pathways.[1][2][3]
The nitroaromatic moiety is particularly significant. In the hypoxic microenvironment characteristic of solid tumors, the nitro group can undergo bioreductive activation by cellular reductases.[4][5] This process generates reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through the formation of DNA and protein adducts, leading to cytotoxicity.[5][6] Furthermore, chalcone derivatives containing a 3-nitrophenyl group have been shown to arrest the cell cycle and induce apoptosis in colon cancer cells.[7][8] Therefore, it is hypothesized that this compound may exert selective cytotoxicity against cancer cells through a multi-faceted mechanism involving bioreductive activation and induction of apoptotic pathways.
Below is a diagram illustrating a plausible signaling cascade that could be initiated by the compound, leading to programmed cell death.
Caption: Plausible mechanism of action for the test compound.
Compound Handling & Safety Precautions
Researchers must handle this compound with care, as related nitroaromatic and hydrazide compounds can be irritants and potentially hazardous.[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).[11]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[9]
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format using the PrestoBlue™ Cell Viability Reagent, a resazurin-based solution that yields a highly fluorescent product in the presence of metabolically active cells.[13][14]
Required Materials and Reagents
-
Cell Line: MCF-7 (ATCC® HTB-22™) human breast adenocarcinoma cells.
-
Compound: this compound.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15]
-
Reagents:
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
PrestoBlue™ HS Cell Viability Reagent.[16]
-
Doxorubicin (positive control).
-
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO₂).
-
Biosafety cabinet (Class II).
-
Centrifuge.
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm).[14]
-
Hemocytometer or automated cell counter.
-
Sterile 96-well, flat-bottom, black-walled microplates (for fluorescence).
-
Standard cell culture flasks (T-75).
-
Micropipettes and sterile tips.
-
Experimental Workflow
The overall experimental process is outlined in the diagram below.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Culture MCF-7 cells in a T-75 flask. Ensure cells are in the exponential growth phase and do not exceed 80% confluency, as this can affect metabolic rates.[16][17]
-
Harvesting: Wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[18] Neutralize the trypsin with 7-8 mL of complete culture medium.
-
Counting: Transfer the cell suspension to a conical tube, centrifuge, and resuspend the pellet in fresh medium. Count the cells using a hemocytometer.
-
Seeding: Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Dispense 100 µL into each well of a 96-well plate, yielding 5,000 cells/well.
-
Rationale: This density is a common starting point for MCF-7 cells in a 72-hour assay, allowing for growth without reaching over-confluency by the endpoint.[15]
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.
Day 2: Compound Treatment
-
Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Prepare a 10 mM stock of Doxorubicin (positive control) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound and Doxorubicin in complete culture medium to achieve 2x the final desired concentrations. A typical concentration range to screen is 0.1 µM to 100 µM.
-
Controls: Prepare the following control wells:
-
Vehicle Control: Medium with the highest concentration of DMSO used for dilutions (e.g., 0.1%).
-
Untreated Control: Cells with medium only.
-
Medium Blank: Wells with medium only (no cells) to measure background fluorescence.[13]
-
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate compound dilution or control solution.
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).
Day 4/5: Viability Assessment
-
Reagent Preparation: Warm the PrestoBlue™ reagent to room temperature.
-
Reagent Addition: Add 10 µL of PrestoBlue™ reagent directly to each well (for a total volume of 110 µL).[19] Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Rationale: Incubation time may need optimization. The goal is to allow for sufficient conversion of resazurin to resorufin without reaching signal saturation.
-
-
Fluorescence Measurement: Read the fluorescence on a microplate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[14]
Data Analysis and Interpretation
Calculation of Percent Viability
-
Background Subtraction: Subtract the average fluorescence value of the "Medium Blank" wells from all other wells.
-
Calculate Percent Viability: Use the following formula for each compound concentration:
% Viability = ( (Fluorescence of Treated Sample) / (Fluorescence of Vehicle Control) ) * 100 [20]
Determination of IC₅₀
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with the compound concentration on the x-axis (log scale) and the % Viability on the y-axis. Use non-linear regression (e.g., log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value.
Sample Data Presentation
| Compound Concentration (µM) | Mean Fluorescence (RFU) | Corrected Fluorescence (RFU) | % Viability |
| Medium Blank | 512 | 0 | N/A |
| Vehicle Control (0.1% DMSO) | 45,820 | 45,308 | 100.0% |
| 0.1 | 44,950 | 44,438 | 98.1% |
| 1.0 | 38,715 | 38,203 | 84.3% |
| 5.0 | 25,300 | 24,788 | 54.7% |
| 10.0 | 23,100 | 22,588 | 49.9% |
| 50.0 | 8,940 | 8,428 | 18.6% |
| 100.0 | 6,150 | 5,638 | 12.4% |
| Calculated IC₅₀ | ~10 µM |
References
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Ngo-Reymond, J. (2025). Cell viability using PrestoBlue HS. Protocols.io. [Link]
-
PubMed. (n.d.). Benzothiazine based acetohydrazides and acetamides as anticancer agents. Retrieved from [Link]
-
Cell BioEd. (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue [Video]. YouTube. [Link]
-
JoVE. (2022, May 23). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview [Video]. YouTube. [Link]
-
Protocols.io. (2025). Cell viability using PrestoBlue HS. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3535. [Link]
-
ResearchGate. (2019). (PDF) Benzothiazine based acetohydrazides and acetamides as anticancer agents. Retrieved from [Link]
-
Nguyen, H. T. T., et al. (2018). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 8(1), 17355. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
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Kariya, R., et al. (2020). Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment. ACS Omega, 5(33), 20836–20843. [Link]
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Manikandan, R., & Doss, A. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 077-081. [Link]
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YouTube. (2023, March 22). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line [Video]. [Link]
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ResearchGate. (n.d.). Cytotoxicity of active compounds on MCF-7, HepG2 and HCT-116 cancer.... Retrieved from [Link]
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da F. Costa, M., et al. (2016). Synthesis of nitroaromatic compounds as potential anticancer agents. Medicinal Chemistry Research, 25, 1534–1543. [Link]
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G, S., Kumar, S. S., & T, R. (2018). A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash. Biomedical and Pharmacology Journal, 11(3). [Link]
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ResearchGate. (2020). Alternate cell viability assay for MCF7 cells?. Retrieved from [Link]
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ACG Publications. (2018). Synthesis and anticancer (MCF-7, PC-3) activities of new 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-.... Retrieved from [Link]
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ResearchGate. (n.d.). Activities of tested compounds against the MCF-7 breast cancer cell line. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents. Retrieved from [Link]
-
Cetin-Atalay, R., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLOS ONE, 18(11), e0294158. [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Nitrophenylhydrazine. Retrieved from [Link]
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Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 52, 102300. [Link]
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ResearchGate. (2025). (PDF) Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Retrieved from [Link]
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Ghassemzadeh, M., et al. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. Drug Design, Development and Therapy, 9, 6105–6116. [Link]
-
Tran, P. T., et al. (2019). Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. Molecules, 24(18), 3375. [Link]
-
El-Naggar, A. M., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 12(1), 1-17. [Link]
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Tummala, R., et al. (2013). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 18(6), 6333–6349. [Link]
-
PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Retrieved from [Link]2-0067/25/13/6990)
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Application Note: A Comprehensive Protocol for Evaluating the Antioxidant Activity of Novel Hydrazone Derivatives
Abstract: Hydrazide-hydrazone derivatives represent a versatile class of compounds with significant therapeutic potential, including notable antioxidant activity.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the robust evaluation of the antioxidant capacity of newly synthesized hydrazone derivatives. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This note details the principles and step-by-step methodologies for four key colorimetric assays: DPPH, ABTS, FRAP, and CUPRAC, and provides a framework for interpreting the resulting data to build a comprehensive antioxidant profile.
Foundational Principles: The Chemistry of Antioxidant Action
Before delving into specific protocols, it is crucial to understand the primary mechanisms by which antioxidant compounds, including hydrazones, neutralize harmful free radicals. This activity is predominantly governed by two pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4][5]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (ArO•). The key thermodynamic parameter for this pathway is the bond dissociation enthalpy (BDE).[6]
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer. The ionization potential (IP) of the antioxidant is the critical factor in this pathway.[4]
Most antioxidant assays are based on one or a combination of these mechanisms. Hydrazone derivatives, often containing phenolic hydroxyl groups and a labile N-H proton within their scaffold, can exhibit activity through both HAT and SET pathways.[7][8]
Caption: Core Antioxidant Mechanisms: HAT vs. SET pathways.
Strategic Selection of Assays
No single assay can fully capture the total antioxidant capacity of a compound. Therefore, a multi-assay approach is recommended to build a comprehensive profile. The choice of assays should be guided by the mechanism of action they probe and their respective advantages and limitations.
| Assay | Primary Mechanism | Principle | Advantages | Limitations |
| DPPH | Mixed HAT / SET | Measures the bleaching of the violet DPPH• radical to the yellow DPPH-H.[9][10] | Simple, rapid, and requires basic equipment.[10] | Steric hindrance can limit access to the radical site; reaction kinetics can be slow. |
| ABTS | Mixed HAT / SET | Measures the decolorization of the pre-formed blue-green ABTS•+ radical cation.[11] | Applicable to both hydrophilic and lipophilic compounds; stable over a wide pH range.[8][12] | The radical is not representative of physiological radicals. |
| FRAP | SET | Measures the reduction of a colorless Ferric-TPTZ (Fe³⁺-TPTZ) complex to a blue Ferrous-TPTZ (Fe²⁺-TPTZ) complex at low pH.[13][14] | Fast, simple, and highly reproducible.[13] | Conducted at non-physiological pH (3.6); does not detect thiol-containing antioxidants (e.g., glutathione).[15][16] |
| CUPRAC | SET | Measures the reduction of a Cu²⁺-Neocuproine complex to a colored Cu⁺-Neocuproine complex at physiological pH.[15] | Operates at physiological pH (7.0); detects a wider range of antioxidants, including thiols.[15][17] | Can be subject to interference from other reducing agents in complex samples. |
Detailed Experimental Protocols
This section provides standardized, step-by-step protocols for evaluating hydrazone derivatives. It is imperative to maintain consistency in reagent preparation, incubation times, and temperature to ensure reproducibility.
General Preparation: Samples and Standards
-
Solvent Selection: Hydrazone derivatives often have limited aqueous solubility. Dimethyl sulfoxide (DMSO) or ethanol are common choices for preparing stock solutions. Ensure the final concentration of the organic solvent in the assay well is low (<1%) to avoid interfering with the reaction.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mM) of each hydrazone derivative in the chosen solvent.
-
Working Solutions: Create a series of dilutions from the stock solution using the appropriate assay buffer or solvent to generate a dose-response curve. A typical concentration range might be from 1 µM to 500 µM.
-
Reference Standard: A positive control is essential for validating the assay and for comparative analysis. Trolox (a water-soluble vitamin E analog) is the most common standard for DPPH, ABTS, and CUPRAC assays.[18] For the FRAP assay, a solution of Iron (II) sulfate (FeSO₄) is used to create the standard curve.[19] Prepare a stock solution and serial dilutions of the appropriate standard in the same manner as the test compounds.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the capacity of a hydrazone to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from deep violet to pale yellow.[10]
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
Test Compounds and Standard (Trolox)
Procedure:
-
DPPH Solution Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0 ± 0.1.[9] Store this solution in the dark.
-
Assay Execution (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of your hydrazone derivative dilutions (or standard/solvent blank) to the corresponding wells.
-
The blank well should contain 100 µL DPPH solution and 100 µL of the solvent used for dilutions (e.g., methanol).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The reaction time is critical and should be kept consistent across all plates.[20]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[21]
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[11]
Reagents:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test Compounds and Standard (Trolox)
Procedure:
-
ABTS•+ Radical Generation:
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]
-
Assay Execution (96-well plate format):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of your hydrazone derivative dilutions (or standard/solvent blank) to the corresponding wells.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes in the dark.[11]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[23]
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions in the presence of TPTZ (2,4,6-tripyridyl-s-triazine), forming an intense blue complex.[19]
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Test Compounds
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[19] Warm this reagent to 37°C before use.
-
Standard Curve: Prepare a series of FeSO₄ solutions (e.g., 100 to 2000 µM) to serve as the standard.
-
Assay Execution (96-well plate format):
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Add 20 µL of your hydrazone derivative dilutions (or FeSO₄ standard/blank) to the corresponding wells.
-
-
Incubation: Incubate the plate at 37°C for 6-10 minutes.
-
Measurement: Measure the absorbance at 593 nm.[13]
Protocol 4: Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
The CUPRAC assay is based on the reduction of Cu(II)-Neocuproine to the colored Cu(I)-Neocuproine complex by antioxidants.
Reagents:
-
Copper (II) chloride (CuCl₂) solution (10 mM)
-
Neocuproine (2,9-dimethyl-1,10-phenanthroline) solution (7.5 mM in ethanol)
-
Ammonium acetate buffer (1 M, pH 7.0)
-
Test Compounds and Standard (Trolox)
Procedure:
-
Reagent Mixture Preparation: In a tube or well, mix the following in order for each reaction:
-
50 µL CuCl₂ solution
-
50 µL Neocuproine solution
-
50 µL Ammonium acetate buffer
-
-
Assay Execution:
-
To the reagent mixture, add 50 µL of your hydrazone derivative dilutions (or standard/blank).
-
Bring the total volume to 250 µL with distilled water.
-
-
Incubation: Incubate at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance at 450 nm.
Data Analysis and Interpretation
For each assay, the results must be processed to provide quantitative measures of antioxidant activity.
Percentage Inhibition (DPPH & ABTS)
The radical scavenging activity is calculated as a percentage of inhibition using the following formula:[20][24]
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
Where:
-
Abs_control is the absorbance of the blank (radical solution + solvent).
-
Abs_sample is the absorbance of the radical solution with the test compound.
IC₅₀ Value Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the hydrazone derivative required to scavenge 50% of the free radicals.[21]
-
Plot the % Inhibition (Y-axis) against the corresponding compound concentrations (X-axis).
-
Use non-linear regression analysis to fit the dose-response curve.
-
The IC₅₀ value is determined from the resulting equation or interpolated from the graph.[25][26] A lower IC₅₀ value indicates higher antioxidant potency.[24]
Trolox Equivalent Antioxidant Capacity (TEAC)
For ABTS and CUPRAC assays, activity is often expressed as Trolox Equivalents (TE).[27]
-
Generate a standard curve by plotting the absorbance (or % inhibition) of the Trolox standard dilutions against their concentrations.
-
Determine the linear regression equation (y = mx + c).
-
Use the absorbance value of your hydrazone sample to calculate its equivalent concentration in terms of Trolox from the standard curve.[28]
FRAP and CUPRAC Value
For FRAP and CUPRAC, a standard curve is generated using FeSO₄ or Trolox, respectively. The absorbance of the test sample is used to determine its reducing capacity, expressed as µM of Fe(II) or Trolox equivalents per gram or mole of the compound.[29][30]
Caption: General workflow for antioxidant assay data analysis.
Conclusion and Best Practices
Evaluating the antioxidant potential of novel hydrazone derivatives requires a systematic and multi-faceted approach. By employing a panel of assays such as DPPH, ABTS, FRAP, and CUPRAC, researchers can gain a comprehensive understanding of their radical scavenging and reducing capabilities. Adherence to standardized protocols, inclusion of appropriate controls, and rigorous data analysis are paramount for generating reliable and comparable results. This comprehensive profile is a critical step in the preclinical evaluation of hydrazones as potential therapeutic agents for conditions associated with oxidative stress.
References
- Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
- Barboza, H. T. G., & de Castro, I. M. (n.d.). General scheme of the antioxidant reaction steps of SET and HAT mechanisms.
- Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit.
- Hunter, E. A., et al. (2013).
- Arbor Assays. (2016, September 1). FRAP - Measuring antioxidant potential.
- BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube.
- Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- BenchChem. (2025). Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2.
- MDPI. (n.d.).
- Traykova, M., et al. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH.
- Bio-protocol. (n.d.). 2.5.1. ABTS+ Radical Scavenging Assay.
- ResearchGate. (2020, August 13). How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)?
- Das, C., & Chatterjee, S. (n.d.). Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT).
- G-Biosciences. (n.d.). CUPRAC Antioxidant Capacity Assay.
- Wikipedia. (n.d.). Trolox equivalent antioxidant capacity.
- YouTube. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel.
- Scribd. (n.d.). ABTS Radical Scavenging Assay Method.
- Apak, R., et al. (n.d.). Novel Total Antioxidant Capacity Index for Dietary Polyphenols and Vitamins C and E, Using Their Cupric Ion Reducing Capability in the Presence of Neocuproine: CUPRAC Method. Journal of Agricultural and Food Chemistry.
- Spiegel, M., et al. (n.d.). Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects. PMC - NIH.
- Oxford Biomedical Research. (n.d.). Aqueous CUPRAC Antioxidant Assay.
- ResearchGate. (2016, February 1). How do we calculate the IC 50 value in antioxidant assays?
- ResearchGate. (2025, August 7).
- Cosmo Bio USA. (n.d.). CUPRAC Antioxidant Capacity Assay Kit Manual.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
- The Pharmaceutical and Chemical Journal. (n.d.).
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
- Springer Nature Experiments. (n.d.). Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants.
- Popa, A. M., et al. (n.d.).
- Singh, N., et al. (n.d.). A review exploring biological activities of hydrazones. PMC - PubMed Central.
- Apak, R., et al. (2016, February 10). Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT)
- Stoyanova, A., & Lazarova, M. (2024, October 16). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.
- AIP Publishing. (n.d.). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay.
- Rajarshi Shahu Mahavidyalaya. (2022, October 28).
- Adedayo, B. C., et al. (2015, December 15). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Application Note: Determination of Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS Assay.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- BenchChem. (2025). Synthesizing Novel Hydrazones from 3-Bromoisonicotinohydrazide: Application Notes and Protocols for Drug Discovery.
- Amerigo Scientific. (n.d.).
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
Foreword: The Strategic Value of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient construction of diverse heterocyclic scaffolds is paramount. These core structures are foundational to a vast array of therapeutic agents, prized for their unique conformational features and rich electronic properties that enable precise interactions with biological targets. Among the myriad of synthetic precursors, this compound emerges as a particularly versatile and powerful building block. Its utility lies in the inherent reactivity of the acetohydrazide moiety, a nucleophilic center primed for cyclization into various five-membered aromatic heterocycles. This, combined with the substituted phenoxy ring, provides a framework for generating extensive libraries of novel compounds with potential pharmacological significance.
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the "why" behind the "how." We will explore the causality of experimental choices, ensuring that each protocol is not just a procedure, but a self-validating system for achieving desired synthetic outcomes. The subsequent sections will provide detailed, field-proven protocols for the synthesis of the core precursor and its subsequent transformation into medicinally relevant 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic families are well-documented for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3]
Section 1: Synthesis of the Core Precursor: this compound
The journey into the synthesis of diverse heterocycles begins with the reliable preparation of the central precursor, this compound. This is a two-step process commencing with the synthesis of the corresponding ethyl ester via a Williamson ether synthesis, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(3-Methyl-4-nitrophenoxy)acetate
The Williamson ether synthesis is a robust and widely employed method for forming ethers from an alkoxide and an alkyl halide.[4][5][6][7] In this protocol, the sodium salt of 3-methyl-4-nitrophenol, generated in situ, acts as the nucleophile, displacing the chloride from ethyl chloroacetate.
Protocol 1: Synthesis of Ethyl 2-(3-Methyl-4-nitrophenoxy)acetate
-
Materials:
-
3-Methyl-4-nitrophenol
-
Sodium hydroxide (NaOH)
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-nitrophenol (1.0 eq) in acetone or DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a slight excess of a weak base like K₂CO₃ is crucial to deprotonate the phenol without promoting hydrolysis of the ester product.[8]
-
To the stirring suspension, add ethyl chloroacetate (1.2 eq) dropwise. The reaction is an SN2 displacement, and controlling the addition rate can help manage any exothermicity.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in diethyl ether or ethyl acetate and wash sequentially with 5% aqueous NaOH to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-methyl-4-nitrophenoxy)acetate.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
The conversion of the ethyl ester to the acetohydrazide is achieved through hydrazinolysis, a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Protocol 2: Synthesis of this compound
-
Materials:
-
Ethyl 2-(3-methyl-4-nitrophenoxy)acetate
-
Hydrazine hydrate (80% or 99-100%)
-
Ethanol or Methanol
-
Deionized water
-
-
Procedure:
-
Dissolve ethyl 2-(3-methyl-4-nitrophenoxy)acetate (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution. A significant excess of hydrazine hydrate is used to drive the reaction to completion.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath. The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol or water.
-
The product can be recrystallized from ethanol or an ethanol/water mixture to obtain a pure crystalline solid.
-
Workflow for the Synthesis of the Core Precursor
Caption: Synthetic pathway to this compound.
Section 2: Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles that have garnered significant attention due to their diverse pharmacological activities.[1][9] The synthesis of these compounds from this compound typically proceeds through a two-step sequence: formation of an N-acylhydrazone intermediate followed by oxidative cyclization.
Step 1: Synthesis of N'-Arylmethylene-2-(3-methyl-4-nitrophenoxy)acetohydrazides (Hydrazones)
The initial step involves the condensation of the acetohydrazide with various aromatic aldehydes. This reaction forms a Schiff base, specifically a hydrazone, which is a key intermediate for the subsequent cyclization.
Protocol 3: General Procedure for the Synthesis of Hydrazones
-
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Glacial acetic acid
-
Deionized water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the condensation.
-
Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
The product can be recrystallized from a suitable solvent like ethanol to achieve high purity.
-
Step 2: Oxidative Cyclization to 2,5-Disubstituted-1,3,4-Oxadiazoles
The synthesized hydrazone is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. Various reagents can be employed for this transformation, with iodine in the presence of a base being a common and effective method.
Protocol 4: Synthesis of 2-((3-Methyl-4-nitrophenoxy)methyl)-5-aryl-1,3,4-oxadiazoles
-
Materials:
-
N'-Arylmethylene-2-(3-methyl-4-nitrophenoxy)acetohydrazide (from Protocol 3)
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve the hydrazone (1.0 eq) in DMF or ethanol.
-
Add potassium carbonate (2.0 eq) or an equivalent amount of another suitable base.
-
Add a solution of iodine (1.2 eq) in the same solvent dropwise with constant stirring.
-
Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Synthetic route to 1,3,4-oxadiazoles.
Section 3: Synthesis of 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives
The versatile this compound can also serve as a precursor for sulfur- and nitrogen-containing five-membered heterocycles, namely 1,3,4-thiadiazoles and 1,2,4-triazoles. The key reagent for these transformations is often carbon disulfide, which acts as a C1 synthon.[5][10]
Synthesis of 5-((3-Methyl-4-nitrophenoxy)methyl)-1,3,4-thiadiazole-2-thiol
The reaction of the acetohydrazide with carbon disulfide in a basic medium leads to the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the thiadiazole-2-thiol.
Protocol 5: Synthesis of 5-((3-Methyl-4-nitrophenoxy)methyl)-1,3,4-thiadiazole-2-thiol
-
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve potassium hydroxide (1.2 eq) in ethanol in a round-bottom flask cooled in an ice bath.
-
To this solution, add this compound (1.0 eq) and stir until a clear solution is obtained.
-
Add carbon disulfide (1.5 eq) dropwise to the cold solution. The reaction is exothermic and should be controlled.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, and then reflux for 8-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure thiadiazole-2-thiol.
-
Synthesis of 4-Amino-5-((3-methyl-4-nitrophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
The dithiocarbazate intermediate formed in the previous reaction can be trapped with hydrazine hydrate to yield a 1,2,4-triazole derivative instead of the thiadiazole. This divergent reactivity highlights the versatility of the starting materials.
Protocol 6: Synthesis of 4-Amino-5-((3-methyl-4-nitrophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
-
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate
-
Ethanol
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 5 to generate the potassium dithiocarbazate salt in situ.
-
Instead of refluxing, add hydrazine hydrate (2.0-3.0 eq) to the reaction mixture at room temperature.
-
Reflux the resulting mixture for 10-20 hours. During this time, hydrogen sulfide gas may be evolved, so the reaction should be conducted in a well-ventilated fume hood.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the triazole product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure product.
-
Workflow for 1,3,4-Thiadiazole and 1,2,4-Triazole Synthesis
Caption: Divergent synthesis of thiadiazoles and triazoles.
Section 4: Data Presentation and Characterization
The successful synthesis of these heterocyclic compounds should be confirmed by standard analytical techniques. The following table provides expected data ranges for analogous compounds, which can serve as a reference.
| Compound Class | General Structure | Expected Melting Point (°C) | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |
| Hydrazones | Ar-CH=N-NH-CO-CH₂-O-Ar' | 150 - 250 | 3200-3300 (N-H), 1650-1680 (C=O), 1590-1620 (C=N) | 11.0-12.0 (s, 1H, NH), 8.0-8.5 (s, 1H, CH=N), 6.8-8.0 (m, Ar-H), 4.5-5.0 (s, 2H, OCH₂) |
| 1,3,4-Oxadiazoles | 1,3,4-oxadiazole ring | 100 - 200 | 1600-1650 (C=N), 1050-1100 (C-O-C) | 7.0-8.5 (m, Ar-H), 5.0-5.5 (s, 2H, OCH₂) |
| 1,3,4-Thiadiazoles | 1,3,4-thiadiazole ring | 180 - 300 | 3100-3200 (N-H, if thiol), 1580-1620 (C=N), 1250-1300 (C=S, if thione) | 13.0-14.0 (s, 1H, SH, if present), 7.0-8.5 (m, Ar-H), 5.0-5.5 (s, 2H, OCH₂) |
| 1,2,4-Triazoles | 1,2,4-triazole ring | 200 - 320 | 3200-3400 (NH₂), 1600-1640 (C=N), 1250-1300 (C=S, if thione) | 13.0-14.0 (s, 1H, SH, if present), 7.0-8.5 (m, Ar-H), 5.0-5.5 (s, 2H, OCH₂), 5.0-6.0 (s, 2H, NH₂) |
Section 5: Biological Significance and Future Directions
The heterocyclic compounds synthesized from this compound are of significant interest due to their potential as antimicrobial and antifungal agents.[2][3] The presence of the nitro group and the varied functionalities on the heterocyclic rings can be systematically modified to perform structure-activity relationship (SAR) studies. This allows for the fine-tuning of their biological activity and the development of potent therapeutic candidates. Further investigations into their mechanism of action and in vivo efficacy are warranted to fully explore their therapeutic potential.
References
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New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. (2019). Journal of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal of Chemistry. Available at: [Link]
-
(PDF) 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance. (2025). ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. University of California, Irvine. Available at: [Link]
-
Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. Available at: [Link]
-
SYNTHESIS OF OXADIAZOLES, THIADIAZOLES AND TRIAZOLES: REVIEW. International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Heterocycle Compounds with Antimicrobial Activity. PubMed. Available at: [Link]
-
Synthesis of ethyl 4-nitrophenoxyacetate. PrepChem.com. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
-
Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. Available at: [Link]
-
Product Class 14: 1,2,4-Triazoles. Science of Synthesis. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. Research & Reviews in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. Available at: [Link]
-
Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. National Institutes of Health. Available at: [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of Schiff Base Derivatives from 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
Abstract
This comprehensive guide provides a detailed methodology for the synthesis of novel Schiff base derivatives, starting from the versatile precursor, 2-(3-Methyl-4-nitrophenoxy)acetohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines a robust, two-step synthetic pathway, commencing with the preparation of the core hydrazide intermediate, followed by its condensation with a variety of aromatic aldehydes to yield the target Schiff bases. This application note emphasizes the underlying chemical principles, provides meticulously detailed experimental protocols, and offers in-depth guidance on the structural characterization of the synthesized compounds using modern analytical techniques.
Introduction: The Significance of Schiff Bases in Medicinal Chemistry
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a pivotal class of organic compounds that have garnered significant attention in the realm of medicinal chemistry.[1][2] Their structural versatility and the relative ease of their synthesis make them attractive scaffolds for the design and development of novel therapeutic agents.[3][4] The imine linkage is crucial for their biological activity, which spans a wide spectrum, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[5][6][7]
The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone.[4][8] Hydrazide derivatives, in particular, serve as valuable primary amine precursors, leading to the formation of hydrazone Schiff bases, which have shown promising biological activities.[9][10] The phenoxyacetohydrazide moiety, as a foundational structure, offers a unique combination of a flexible ether linkage and a reactive hydrazide group, making it an excellent starting point for creating diverse libraries of Schiff base derivatives for biological screening.[2][11] This guide focuses on the synthesis of Schiff bases derived from this compound, a precursor designed to impart specific electronic and steric properties to the final molecules.
Synthesis of the Core Intermediate: this compound
The successful synthesis of the target Schiff bases hinges on the efficient preparation of the key starting material, this compound. This is achieved through a reliable two-step process, beginning with the synthesis of the corresponding ethyl ester, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(3-Methyl-4-nitrophenoxy)acetate
The initial step involves the Williamson ether synthesis, where the sodium salt of 3-methyl-4-nitrophenol is reacted with ethyl chloroacetate. The presence of a base, such as potassium carbonate, facilitates the deprotonation of the phenol, forming a phenoxide ion that acts as a nucleophile.
Protocol: Synthesis of Ethyl 2-(3-Methyl-4-nitrophenoxy)acetate
-
To a stirred solution of 3-methyl-4-nitrophenol (10.0 g, 0.065 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (13.5 g, 0.098 mol).
-
To this suspension, add ethyl chloroacetate (8.8 mL, 0.082 mol) dropwise at room temperature.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
After completion of the reaction, filter the mixture to remove the inorganic salts and wash the residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by recrystallization from ethanol to yield a pale yellow solid.
Causality Behind Experimental Choices:
-
Dry Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of ethyl chloroacetate and to ensure the efficiency of the nucleophilic substitution reaction.
-
Potassium Carbonate: This base is strong enough to deprotonate the phenol but mild enough to avoid unwanted side reactions. An excess is used to drive the reaction to completion.
-
Reflux: Heating the reaction mixture increases the rate of reaction, allowing for a reasonable reaction time.
Step 2: Synthesis of this compound
The synthesized ester is then converted to the corresponding acetohydrazide via hydrazinolysis. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine hydrate.
Protocol: Synthesis of this compound
-
Dissolve ethyl 2-(3-methyl-4-nitrophenoxy)acetate (10.0 g, 0.042 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (6.0 mL, 0.125 mol) dropwise with constant stirring.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out.
-
Filter the precipitated solid, wash it with cold ethanol, and dry it under vacuum to obtain the pure this compound as a white crystalline solid.[12]
Causality Behind Experimental Choices:
-
Ethanol: Ethanol is a good solvent for both the ester and hydrazine hydrate and is also a suitable medium for the reflux conditions.
-
Excess Hydrazine Hydrate: A stoichiometric excess of hydrazine hydrate is used to ensure the complete conversion of the ester to the hydrazide.
Figure 1: Synthetic pathway for this compound.
General Protocol for the Synthesis of Schiff Base Derivatives
The prepared this compound serves as a versatile precursor for the synthesis of a library of Schiff base derivatives through condensation with various aromatic aldehydes.
General Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.[9]
-
After completion, cool the reaction mixture to room temperature. The solid Schiff base product will often precipitate.
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base derivative.[13]
Causality Behind Experimental Choices:
-
Solvent: Ethanol and methanol are commonly used as they are good solvents for the reactants and the product often has limited solubility at room temperature, facilitating its isolation.
-
Catalyst: A catalytic amount of acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the hydrazide.[4]
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.[14]
Figure 2: General workflow for the synthesis of Schiff base derivatives.
Comprehensive Characterization of Schiff Base Derivatives
The structural elucidation of the synthesized Schiff base derivatives is paramount to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
-
N-H Stretch: The disappearance of the characteristic N-H stretching vibrations of the hydrazide group (typically around 3200-3400 cm⁻¹) and the appearance of a new N-H band for the amide proton in the Schiff base.
-
C=O Stretch: The amide C=O stretching vibration is typically observed in the region of 1650-1680 cm⁻¹.
-
C=N Stretch: The most characteristic absorption for a Schiff base is the C=N (azomethine) stretching vibration, which appears in the range of 1600-1650 cm⁻¹.[5][15] The exact position of this band can be influenced by the electronic nature of the substituents on the aromatic aldehyde.
-
NO₂ Stretch: The asymmetric and symmetric stretching vibrations of the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR Spectroscopy:
-
Azomethine Proton (-N=CH-): A characteristic singlet peak for the azomethine proton is typically observed in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm.[16][17] The chemical shift is sensitive to the electronic environment.[18]
-
Amide Proton (-CO-NH-): A singlet for the amide proton is also expected, often in the region of δ 10.0-12.0 ppm.
-
Aromatic Protons: Multiplets corresponding to the protons of the aromatic rings will be observed in the range of δ 6.5-8.5 ppm.
-
Methyl and Methylene Protons: The methyl (-CH₃) and methylene (-O-CH₂-) protons of the 2-(3-Methyl-4-nitrophenoxy)acetyl moiety will appear in the upfield region of the spectrum.
-
-
¹³C NMR Spectroscopy:
-
Azomethine Carbon (-N=CH-): The signal for the azomethine carbon is typically found in the range of δ 140-165 ppm.
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon will resonate in the downfield region, usually between δ 160 and 170 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons will appear in the region of δ 110-160 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide further structural confirmation.[19] The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the Schiff base derivative.[20][21]
Data Presentation
Table 1: Representative Spectroscopic Data for a Schiff Base Derivative (Example: Condensation with Benzaldehyde)
| Compound | Molecular Formula | MW | FT-IR (cm⁻¹) (Selected Peaks) | ¹H NMR (δ, ppm) (DMSO-d₆) | Mass (m/z) |
| N'-benzylidene-2-(3-methyl-4-nitrophenoxy)acetohydrazide | C₁₆H₁₅N₃O₄ | 313.31 | 3250 (N-H), 1670 (C=O), 1625 (C=N), 1520, 1340 (NO₂) | 11.5 (s, 1H, NH), 8.3 (s, 1H, N=CH), 7.2-7.8 (m, 8H, Ar-H), 5.1 (s, 2H, OCH₂), 2.4 (s, 3H, CH₃) | 314 [M+H]⁺ |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis and characterization of novel Schiff base derivatives from this compound. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently and efficiently synthesize these promising compounds for further investigation in drug discovery and development programs. The described methodologies are robust and can be adapted for the preparation of a wide array of Schiff base derivatives by employing different aromatic aldehydes, thereby facilitating the exploration of their structure-activity relationships.
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How to purify Schiff base product? (2024). ResearchGate. [Link]
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Mass fragmentation pattern of Schiff base ligand, H 2 L where the... (n.d.). ResearchGate. [Link]
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Synthesis of Schiff Bases via Condensation of Aldehydes from Ozonolysis of Purple Pa. (2023). Journal of Chemical Natural Resources, 4(2), 116-125. [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
Introduction: Rationale for Cytotoxicity Profiling
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of preclinical drug development and toxicological screening. 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, a compound with a hydrazide functional group, warrants a thorough in vitro investigation to determine its effect on cell viability and to elucidate the underlying mechanisms of any observed toxicity. Hydrazide derivatives are a class of compounds with diverse biological activities, making a systematic cytotoxicity assessment essential.[1]
This document provides a comprehensive guide for researchers to establish robust cell culture conditions and execute a panel of assays to characterize the cytotoxic profile of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.
I. Foundational Elements: Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the research objectives.[2] A panel of cell lines, including both cancerous and non-cancerous human cell lines, is recommended to assess both efficacy and potential for off-target toxicity.
A. Recommended Cell Lines
A strategic selection of cell lines allows for a broad initial screening of the compound's cytotoxic effects.
| Cell Line | Cancer Type/Origin | Rationale |
| HepG2 | Hepatocellular Carcinoma | Represents the liver, a primary site of drug metabolism and potential toxicity.[2] |
| A549 | Lung Carcinoma | A common model for lung cancer, a frequent target for chemotherapy. |
| MCF-7 | Breast Adenocarcinoma | A well-characterized estrogen receptor-positive breast cancer cell line. |
| HCT116 | Colon Carcinoma | A model for colorectal cancer, a prevalent malignancy. |
| HEK293 | Human Embryonic Kidney | Often used as a general model for cytotoxicity in non-cancerous human cells.[2] |
| hTERT Gingival Fibroblasts | Normal Human Fibroblasts | Provides a baseline for cytotoxicity against normal, non-transformed cells.[2] |
B. General Cell Culture Best Practices
Adherence to stringent aseptic techniques is paramount to prevent contamination and ensure the reliability of experimental results.[3][4]
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Media: Use the specific growth medium recommended for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. However, for certain applications, antibiotic-free media is recommended to avoid confounding effects on cellular processes.[3]
-
Passaging: Subculture cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.[5]
-
Authentication: Regularly authenticate cell lines using methods such as Short Tandem Repeat (STR) profiling to prevent cross-contamination.[3]
-
Cryopreservation: Preserve low-passage cell stocks in liquid nitrogen with a cryoprotective agent like DMSO to ensure a consistent cell source for experiments.[6]
II. Experimental Workflow for Cytotoxicity Assessment
A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic effects of this compound. This workflow allows for the assessment of cell viability, membrane integrity, and the mode of cell death.
Figure 1: A comprehensive workflow for the in vitro cytotoxicity assessment of a novel compound.
III. Detailed Experimental Protocols
The following protocols provide step-by-step instructions for conducting key cytotoxicity assays.
A. Preparation of this compound Stock Solution
-
Solubilization: Dissolve the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot and store the stock solution at -20°C to prevent degradation. Subsequent dilutions should be made in the appropriate cell culture medium.
B. MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
C. LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[10][11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[12][13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add the stop solution provided with the kit.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][13]
D. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.[16]
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer and add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X binding buffer and analyze by flow cytometry within one hour.[16]
Figure 2: The principle of Annexin V/PI staining for the detection of apoptosis and necrosis.
IV. Data Analysis and Interpretation
A. Calculation of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a biological or biochemical function.
-
Data Normalization: Express the results as a percentage of the vehicle-treated control.
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Non-linear Regression: Use a sigmoidal dose-response (variable slope) equation to fit the data and determine the IC₅₀ value.
B. Interpretation of Results
-
MTT Assay: A decrease in absorbance indicates a reduction in metabolic activity, suggesting either cytotoxicity or cytostatic effects.
-
LDH Assay: An increase in LDH release signifies a loss of cell membrane integrity, a hallmark of necrosis or late apoptosis.
-
Annexin V/PI Assay: The distribution of cells in the different quadrants of the flow cytometry plot reveals the predominant mode of cell death (apoptosis vs. necrosis).
V. Conclusion
This application note provides a robust framework for the in vitro cytotoxicity testing of this compound. By employing a panel of diverse cell lines and a multi-assay approach, researchers can obtain a comprehensive understanding of the compound's cytotoxic profile. Adherence to best practices in cell culture and meticulous execution of the detailed protocols will ensure the generation of high-quality, reproducible data, which is essential for the advancement of drug discovery and development programs.
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Molecular docking protocol for 2-(3-Methyl-4-nitrophenoxy)acetohydrazide with target proteins
Title: A Validated Molecular Docking Protocol for 2-(3-Methyl-4-nitrophenoxy)acetohydrazide Against Putative Protein Targets
Abstract
Molecular docking is a pivotal computational technique in structure-based drug discovery, enabling the prediction of binding modes and affinities between a ligand and a target protein.[1][2][3][4] This guide provides a comprehensive, self-validating protocol for conducting molecular docking studies with this compound, a novel compound belonging to the hydrazide class known for a wide spectrum of biological activities.[5][6][7] We address the entire workflow, from initial target selection and preparation of both the ligand and receptor to the execution of the docking simulation using the widely-used AutoDock Vina software, and culminating in a rigorous analysis and validation of the results. This protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal logic behind key experimental choices to ensure technical accuracy and trustworthiness.
Introduction: The Rationale for Docking Hydrazide Derivatives
Hydrazide and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a vast range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5] The compound of interest, this compound, combines this active hydrazide moiety with a substituted phenoxy ring, making it a compelling candidate for virtual screening against various therapeutic targets.
Molecular docking allows for the in silico evaluation of how this ligand might interact with a protein's binding site at an atomic level.[1][4] The process involves two fundamental stages: first, a search algorithm samples numerous possible conformations, positions, and orientations (poses) of the ligand within the binding site; second, a scoring function estimates the binding affinity (e.g., as a free energy of binding) for each pose, ranking them to identify the most probable binding mode.[1][4] A lower, more negative binding energy typically indicates a more favorable and stable interaction.[8]
This guide uses AutoDock Vina as the primary docking engine, a powerful and widely-used open-source tool.[9][10] The principles and validation techniques described, however, are broadly applicable to other docking software such as GOLD, Glide, or DOCK.[1][11]
Pre-Docking Phase: Target Identification and Selection
The success of any docking study is critically dependent on the quality and appropriateness of the selected protein target structure.[11] When a specific target for a novel compound is not known, a preliminary target identification phase is necessary. This can be achieved through literature review of structurally similar compounds or by using reverse docking web servers that screen the ligand against a library of known protein structures.
Once potential targets are identified, selecting the optimal 3D structure from a repository like the Protein Data Bank (PDB) is paramount.
Protocol for Target Selection:
-
Prioritize High-Resolution Structures: Select X-ray crystallography structures with a resolution of less than 2.0 Å to ensure atomic coordinates are well-defined.[12]
-
Select Appropriate Conformation: If available, use a protein structure that is co-crystallized with a ligand bound in the active site of interest. This "holo" form often represents a more biologically relevant conformation for docking than an "apo" (unbound) form.[12]
-
Check for Completeness: Ensure the PDB file does not have significant missing residues or gaps, especially within the binding site. The SEQRES records in the PDB file can be compared to the coordinate records to identify missing residues.[12]
-
Prefer Wild-Type Structures: Unless the goal is to study the effect of a mutation, prioritize wild-type protein structures over mutated ones.[12]
The Molecular Docking Workflow: A Visual Overview
The entire docking process can be visualized as a sequential workflow, from initial preparation to final validation. Each step is crucial for the integrity of the final results.
Caption: The molecular docking workflow from preparation to validation.
Detailed Step-by-Step Protocol
This protocol utilizes AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking calculation. Visualization is best performed with UCSF ChimeraX or PyMOL.[9][13]
Ligand Preparation: this compound
The ligand must be converted into a 3D structure with correct atom types, charges, and rotatable bonds defined.
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or MarvinSketch, or obtain its SMILES string. For this compound, the SMILES string is CC1=C(C=C(OC(=O)CNN)C=C1)[O-].
-
Generate 3D Coordinates: Use a program like Open Babel or Avogadro to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a preliminary energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy starting conformation.
-
Prepare for AutoDock (using ADT):
-
Load the 3D ligand file (e.g., in .mol2 or .pdb format) into AutoDock Tools.
-
Add Hydrogens: Ensure all hydrogens are explicitly present.
-
Assign Charges: Calculate Gasteiger charges, which are standard for the AutoDock force field.[14]
-
Define Torsion Tree: Detect the rotatable bonds. ADT will automatically define the rotatable bonds, which allows for ligand flexibility during docking.[14]
-
Save as PDBQT: Save the final prepared ligand file in the .pdbqt format. This file contains atomic coordinates, partial charges (Q), and atom types (T).[15]
-
Target Protein Preparation
The raw PDB file of the target protein must be cleaned and prepared for docking.[16][17]
-
Download PDB File: Obtain the selected protein structure from the PDB.
-
Clean the Structure (using ADT or UCSF ChimeraX):
-
Remove Unnecessary Chains: If the protein functions as a monomer, remove any additional protein chains.[16][17]
-
Delete Water Molecules: Remove all crystallographic water molecules.[16][17] (Note: In advanced docking, specific water molecules known to mediate binding can be retained).
-
Remove Co-crystallized Ligands & Ions: Delete any existing ligands, cofactors, and ions that are not essential to the protein's structural integrity or the binding interaction being studied.[16][18]
-
-
Prepare for AutoDock (using ADT):
-
Load the cleaned PDB file.
-
Add Hydrogens: Add polar hydrogens only, as non-polar hydrogens are typically treated implicitly by the AutoDock force field.[10][19]
-
Assign Charges: Add Kollman charges, a common charge model for proteins in docking studies.[10]
-
Merge Non-Polar Hydrogens: Merge non-polar hydrogens with their parent carbons.
-
Save as PDBQT: Save the prepared receptor file in the .pdbqt format.
-
Grid Box Generation
The grid box defines the three-dimensional search space where Vina will attempt to dock the ligand.
-
Identify the Binding Site: If a co-crystallized ligand was present in the original structure, the grid box should be centered on its location. If the site is unknown, "blind docking" can be performed by creating a grid box that encompasses the entire protein, though this is computationally expensive.[20][21] Alternatively, binding site prediction servers can be used.
-
Set Grid Parameters (using ADT):
-
Load the prepared protein PDBQT file.
-
Open the "Grid Box" tool.
-
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box to encompass the entire binding site, including some surrounding space to allow the ligand to rotate freely. A typical size is 20-25 Å in each dimension.[22]
-
Record these center and size coordinates. They will be required for the Vina configuration file.
-
Configuration and Execution of AutoDock Vina
Vina requires a simple text file (conf.txt) to specify the input files and search parameters.[15]
-
Create conf.txt:
-
exhaustiveness : Controls the thoroughness of the search. Higher values increase computational time but also the reliability of the result. A value of 8 is a reasonable starting point.
-
num_modes : The number of binding modes (poses) to generate.
-
-
Run Vina: Execute the docking from the command line: ./vina --config conf.txt --log docking_log.txt
Post-Docking Analysis and Interpretation
The output of a Vina run is a PDBQT file containing the generated poses and a log file with their corresponding binding affinities.[23]
Analyzing Binding Affinity and Poses
-
Binding Affinity (ΔG): The log file (docking_log.txt) lists the predicted binding affinities in kcal/mol for each generated pose. The top-ranked pose is the one with the most negative (lowest) value, indicating the strongest predicted binding.[8]
-
Root Mean Square Deviation (RMSD): The log file also provides two RMSD values: rmsd/l.b. (lower bound) and rmsd/u.b. (upper bound) relative to the best pose. Poses within 2.0 Å RMSD of each other are generally considered to be part of the same binding cluster.[8][24][25]
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.352 |
| 3 | -7.9 | 1.891 |
| 4 | -7.5 | 4.513 |
| ... | ... | ... |
| Caption: Example table summarizing docking results for different poses. |
Visualizing and Interpreting Interactions
The most crucial step is to visually inspect the top-ranked poses to determine if the predicted interactions are chemically sensible.
-
Load Complex: Open the receptor PDBQT file and the results PDBQT file (docking_results.pdbqt) in a molecular visualizer like PyMOL or UCSF ChimeraX.
-
Identify Key Interactions: Analyze the best pose for:
-
Hydrogen Bonds: Look for H-bonds between the ligand's donors/acceptors (like the hydrazide N-H and C=O groups) and protein residues.[8]
-
Hydrophobic Interactions: Identify contacts between the ligand's aromatic ring and non-polar residues in the protein.
-
Other Interactions: Note any potential pi-stacking, salt bridges, or electrostatic interactions.
-
-
Generate Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D diagrams that clearly summarize these interactions.[23][26]
Protocol Validation: Ensuring Trustworthiness
A docking protocol must be validated to be considered trustworthy.[27] The most common and robust method is to perform re-docking of a known co-crystallized ligand.[27][28]
Caption: Workflow for validating a docking protocol via re-docking.
Protocol for Validation:
-
Select a System: Choose a high-resolution crystal structure of your target protein that includes a co-crystallized ligand similar to your compound of interest.
-
Extract and Prepare: Extract the native ligand from the PDB file. Prepare both the protein and this native ligand using the exact same steps outlined in sections 4.1 and 4.2.
-
Re-dock: Run AutoDock Vina using the same protocol and grid box parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the RMSD between the heavy atoms of the two poses.
-
Evaluate: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately reproducing a known binding mode.[8][27][28] If the RMSD is high, the protocol (e.g., grid box size, charge models, exhaustiveness) may need refinement.
Conclusion and Future Perspectives
This application note provides a robust and validated protocol for the molecular docking of this compound. By following these steps, researchers can generate reliable predictions of its binding mode and affinity, providing a strong foundation for further investigation.
The results from molecular docking are hypotheses. Promising in silico hits should always be advanced to the next stage of the drug discovery pipeline, which includes:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[27]
-
Binding Free Energy Calculations: More rigorous methods like MM/PBSA or MM/GBSA can be used to refine binding affinity predictions.[26]
-
In Vitro Experimental Validation: Ultimately, computational predictions must be confirmed through experimental assays (e.g., enzyme inhibition assays) to measure the compound's actual biological activity.[29]
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina.[Link]
-
ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.[Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.[Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.[Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial.[Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.[Link]
-
University of Nottingham. (n.d.). Session 4: Introduction to in silico docking.[Link]
-
NIH National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.[Link]
-
NIH National Center for Biotechnology Information. (n.d.). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research.[Link]
-
ResearchGate. (2019). How to select the best target (or receptor) from PDB for molecular docking?[Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,[Link]
-
ResearchGate. (2019). Molecular docking proteins preparation.[Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.[Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.[Link]
-
Reddit. (2025). How to select targets for molecular docking?[Link]
-
NIH National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.[Link]
-
MDPI. (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery.[Link]
-
NIH National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)acetohydrazide.[Link]
-
Longdom. (n.d.). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level.[Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery.[Link]
-
NIH National Center for Biotechnology Information. (n.d.). Key Topics in Molecular Docking for Drug Design.[Link]
-
YouTube. (2025). Ligand Preparation for Molecular docking #biotech.[Link]
-
MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.[Link]
-
IRIS Unimore. (n.d.). Selection of protein conformations for structure-based polypharmacology studies.[Link]
-
PubChem. (n.d.). Acetohydrazide, N2-(4-nitrobenzylidene)-2-(4-nitrophenoxy)-.[Link]
-
ResearchGate. (n.d.). 14 target proteins for molecular docking.[Link]
-
MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.[Link]
-
NIH National Center for Biotechnology Information. (n.d.). Biological Activities of Hydrazone Derivatives.[Link]
-
MolPort. (n.d.). Compound N'-[(4-chlorophenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide.[Link]
-
MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.[Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.[Link]
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. youtube.com [youtube.com]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. youtube.com [youtube.com]
- 20. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 23. youtube.com [youtube.com]
- 24. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 25. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 27. researchgate.net [researchgate.net]
- 28. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(3-Methyl-4-nitrophenoxy)acetohydrazide synthesis
Technical Support Center: Synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth scientific guidance, troubleshooting protocols, and frequently asked questions for researchers, chemists, and drug development professionals engaged in this synthesis. Our focus is on elucidating the causality behind experimental choices to empower you to optimize reaction conditions effectively.
Overview of Synthetic Strategy
The synthesis of this compound is typically accomplished via a robust two-step process. The strategy involves an initial ether bond formation to create a key ester intermediate, followed by hydrazinolysis to yield the final product. This approach is favored for its reliability and the general availability of starting materials.
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// Nodes A [label="Step 1: Ether Synthesis\n(Williamson or SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Intermediate:\nEthyl 2-(3-methyl-4-nitrophenoxy)acetate", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 2: Hydrazinolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Final Product:\nthis compound", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I1 [label="Starting Materials", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; I2 [label="Purification\n(Recrystallization)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges I1 -> A; A -> B [label=" Formation of\n Ester Intermediate"]; B -> C; C -> D [label=" Formation of\n Hydrazide"]; D -> I2; } dot Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate (Intermediate)
This crucial first step involves the formation of an ether linkage. The most common method is a Williamson ether synthesis, a type of nucleophilic substitution.
Frequently Asked Questions (FAQs): Step 1
Q1: What are the recommended starting materials and reagents for this step? The standard protocol involves the reaction of 3-methyl-4-nitrophenol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. A weak base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or dimethylformamide (DMF) are required.
Q2: What is the role of potassium carbonate (K₂CO₃) in the reaction? Potassium carbonate acts as a base to deprotonate the hydroxyl group (-OH) of the 3-methyl-4-nitrophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the ether bond. Using a mild base like K₂CO₃ is critical to prevent hydrolysis of the ester group on the ethyl haloacetate.
Q3: Why is a polar aprotic solvent like acetone or DMF recommended? Polar aprotic solvents are ideal because they can dissolve the ionic intermediates (the phenoxide and potassium salts) but do not participate in hydrogen bonding. This lack of hydrogen bonding leaves the nucleophile "bare" and highly reactive, accelerating the rate of the substitution reaction.
Q4: How should the progress of the reaction be monitored? Thin-Layer Chromatography (TLC) is the most effective method.[1] A sample of the reaction mixture is spotted on a silica gel plate alongside the starting phenol. The reaction is complete when the spot corresponding to the starting phenol has disappeared, and a new, typically less polar, product spot is dominant. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
Experimental Protocol: Step 1
-
To a solution of 3-methyl-4-nitrophenol (1.0 eq) in acetone (10 mL per gram of phenol), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 20-30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Troubleshooting Guide: Step 1
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective deprotonation of the phenol. 2. Low reaction temperature. 3. Presence of water in reagents/solvent. | 1. Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area. 2. Confirm the reaction is at a steady reflux. 3. Use anhydrous solvents and reagents. Water can hydrolyze the ethyl chloroacetate. |
| Reaction Stalls / Incomplete | 1. Insufficient base. 2. Deactivation of ethyl chloroacetate. | 1. Add an additional portion of K₂CO₃ (0.2-0.3 eq). 2. Ensure the reaction is not overheated, which could lead to decomposition. |
| Presence of Side Products | Formation of undesired byproducts due to impurities in starting materials. | Purify starting materials before the reaction. The crude product can be cleaned up via column chromatography on silica gel. |
Part 2: Hydrazinolysis of the Ester to this compound
This second step converts the synthesized ester intermediate into the desired acetohydrazide product. The reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.
dot graph HydrazinolysisMechanism { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#202124", penwidth=1.5];
} dot Caption: Simplified mechanism of the hydrazinolysis step.
Frequently Asked Questions (FAQs): Step 2
Q1: Why is hydrazine hydrate used in this reaction? Hydrazine (H₂N-NH₂) is a potent alpha-effect nucleophile, meaning it is more reactive than predicted by its basicity alone. This high nucleophilicity allows it to efficiently attack the electrophilic carbonyl carbon of the ester. Hydrazine hydrate is the common, stable form used in the lab.[1]
Q2: What is the optimal ratio of ester to hydrazine hydrate? A slight excess of hydrazine hydrate (e.g., 1.5 to 2.0 equivalents) is often used to ensure the reaction goes to completion. However, a large excess should be avoided as it can complicate the product purification process.
Q3: What solvent is best for hydrazinolysis? Ethanol or methanol are the most common and effective solvents.[1][2] They are capable of dissolving both the ester and hydrazine hydrate, facilitating the reaction. In some cases, the reaction can be run neat (solvent-free) if the ester is a liquid.
Q4: How is the final product isolated and purified? The product, this compound, is typically a solid. Upon completion of the reaction, the mixture is often cooled and poured into cold water, causing the product to precipitate. The solid can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.[3]
Experimental Protocol: Step 2
-
Dissolve the crude ethyl 2-(3-methyl-4-nitrophenoxy)acetate (1.0 eq) in ethanol (15 mL per gram of ester).
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting ester spot.
-
After the reaction is complete, reduce the solvent volume by about half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker of ice-cold water with stirring.
-
A solid precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the solid product. For higher purity, recrystallize from ethanol.
Troubleshooting Guide: Step 2
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | 1. Incomplete reaction. 2. Product is soluble in the workup solvent (water). 3. Hydrolysis of the starting ester. | 1. Increase reflux time or add a small additional amount of hydrazine hydrate. Confirm completion with TLC. 2. Ensure the water used for precipitation is ice-cold. Minimize the amount of water used. 3. Ensure hydrazine hydrate is added before prolonged heating to favor hydrazinolysis over hydrolysis. |
| Product is Oily or Gummy | 1. Impurities present. 2. Incomplete removal of solvent. 3. Excess hydrazine hydrate. | 1. Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purify by column chromatography. 2. Ensure the product is thoroughly dried under vacuum. 3. Wash the collected solid thoroughly with cold water during filtration to remove excess hydrazine. |
| Product Purity is Low | The crude product contains unreacted starting material or side products. | Recrystallization is the primary method for purification. Choose a solvent in which the product has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol). |
References
- BenchChem. (2025). Technical Support Center: Optimizing Acetohydrazide Synthesis.
- BenchChem. (n.d.). The Chemical Reactivity of the Acetohydrazide Moiety: A Technical Guide for Drug Development Professionals.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Praveen, A. S., Jasinski, J. P., Keeley, A. C., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3177. Available at: [Link]
-
Liu, G.-F., & Gao, Y.-X. (2012). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o429. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(3-methyl-4-nitrophenoxy)acetate. Available at: [Link]
Sources
Technical Support Center: Purification of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide by Recrystallization
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide via recrystallization. This document is structured to offer not just procedural steps, but also the underlying scientific principles and troubleshooting strategies to empower users to overcome common challenges in their laboratory work.
Understanding the Molecule and the Purification Challenge
This compound is a moderately polar organic molecule containing an aromatic ring substituted with a methyl and a nitro group, an ether linkage, and a hydrazide functional group. The presence of these functionalities, particularly the polar nitro and hydrazide groups, dictates its solubility characteristics. The goal of recrystallization is to exploit differences in solubility between this target compound and any impurities present in a crude sample. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The Compound Fails to Dissolve in Hot Ethanol.
-
Question: I'm heating my crude this compound in ethanol, but it's not dissolving completely, even near the boiling point. What should I do?
-
Answer: This issue can stem from a few factors. Firstly, ensure you are using a sufficient volume of solvent. Add the hot solvent in small increments to the crude solid with continuous stirring or swirling. If the solid still doesn't dissolve, it's possible that your crude sample contains insoluble impurities. In this case, you should perform a hot filtration to remove these solid impurities. If the compound itself is genuinely not dissolving, ethanol may not be the optimal solvent for your specific sample, and you may need to consider a more polar solvent or a solvent mixture.
Issue 2: "Oiling Out" - The Compound Separates as an Oil, Not Crystals.
-
Question: Upon cooling my ethanolic solution of this compound, a sticky oil is forming at the bottom of the flask instead of crystals. How can I fix this?
-
Answer: "Oiling out" is a common problem in recrystallization and can occur if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[1] To address this, try the following:
-
Re-dissolve and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot ethanol to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by insulating the flask with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature gradually.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 3: No Crystals Form Upon Cooling.
-
Question: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What is the problem?
-
Answer: This is a classic case of a supersaturated solution or using too much solvent.[1][2] Here's a systematic approach to induce crystallization:
-
Scratching and Seeding: As mentioned previously, scratching the flask or adding a seed crystal can provide the necessary energy barrier for nucleation.
-
Reduce Solvent Volume: If the above methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate a portion of the ethanol. Be cautious not to evaporate too much, as this can cause the compound to precipitate out too quickly. Once the volume is reduced, allow the solution to cool again.
-
Introduce an Anti-Solvent: If you are confident in your choice of a "good" solvent (like ethanol), you can try adding a "poor" solvent (an anti-solvent) in which your compound is insoluble, but which is miscible with the primary solvent. For an ethanolic solution, a non-polar solvent like hexane could be a suitable anti-solvent. Add the anti-solvent dropwise to the cooled solution until a slight turbidity persists, then gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Issue 4: Low Yield of Recovered Crystals.
-
Question: After filtration and drying, the amount of purified this compound I've recovered is very low. What could have gone wrong?
-
Answer: A low yield can be attributed to several factors during the recrystallization process:
-
Using too much solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor, even at low temperatures.[2]
-
Premature crystallization during hot filtration: If your compound crystallized in the filter funnel during the removal of insoluble impurities, you would lose a significant portion of your product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize re-dissolving the product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on the polarity of the molecule and literature precedents for similar hydrazide and nitroaromatic compounds, ethanol is an excellent starting point for the recrystallization of this compound.[3][4][5] It is a polar protic solvent that is likely to exhibit the desired solubility profile: low solubility at room temperature and high solubility at its boiling point. However, the optimal solvent can sometimes be dependent on the specific impurities present in your crude sample.
Q2: How do I choose an alternative solvent if ethanol doesn't work?
A2: The principle of "like dissolves like" is a good starting point. Since this compound is a moderately polar compound, you should explore other polar solvents. A systematic approach is to test the solubility of a small amount of your crude product in a few different solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. Some potential alternatives to ethanol, in order of decreasing polarity, could be methanol, isopropanol, or acetone. A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective.[6]
Q3: How can I assess the purity of my recrystallized this compound?
A3: The most common and accessible method for assessing the purity of a crystalline solid is by measuring its melting point . A pure compound will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities will generally cause the melting point to be lower and the range to be broader. You can compare your experimental melting point to the literature value if available. Other analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about the purity.
Q4: What are the key safety precautions I should take during this recrystallization?
A4: As with any laboratory procedure, it is crucial to adhere to standard safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when working with volatile organic solvents.
-
Heating: When heating flammable solvents like ethanol, use a steam bath, heating mantle, or a hot plate with a spark-free stirrer. Never heat flammable solvents with an open flame.
-
Material Safety Data Sheet (MSDS): Although a specific MSDS for this compound may not be readily available, consult the MSDS for similar nitroaromatic and hydrazide compounds to be aware of potential hazards. These compounds may be irritants or harmful if ingested or inhaled.
Part 3: Experimental Protocol and Data
Recommended Recrystallization Protocol for this compound
-
Solvent Selection (if not using ethanol):
-
Place a small amount of the crude solid (approx. 20-30 mg) into a small test tube.
-
Add the chosen solvent dropwise at room temperature, shaking after each addition. If the solid dissolves, the solvent is unsuitable.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath. If the solid dissolves completely, the solvent is a good candidate.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).
-
Add a boiling chip to the flask.
-
Heat a volume of ethanol in a separate beaker.
-
Add the hot ethanol to the crude solid in small portions, with swirling, until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a stemless funnel and a new Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.
-
For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry them in a desiccator under vacuum.
-
Data Presentation: Solvent Properties
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Considerations |
| Ethanol | 78 | 24.5 | Flammable |
| Methanol | 65 | 32.7 | Flammable, Toxic |
| Isopropanol | 82 | 19.9 | Flammable |
| Acetone | 56 | 20.7 | Flammable, Irritant |
| Water | 100 | 80.1 | Non-flammable |
Part 4: Visualization
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common recrystallization issues.
References
-
Nasr, T., Kariuki, B. M., Elansary, M. M., Elhaggag, R., & Zaghary, W. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 79(8), 762–766. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2023). PubMed Central. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. [Link]
-
RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
LibreTexts Chemistry. Recrystallization. [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
-
Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (2023). National Institutes of Health. [Link]
-
out. These crystals were filtered, washed with water and dried. c. Synthesis. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. ebook.ranf.com [ebook.ranf.com]
- 4. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Reagents & Solvents [chem.rochester.edu]
Troubleshooting low yield in phenoxyacetohydrazide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Addressing Low Yields
This section tackles specific issues that can lead to disappointing yields in phenoxyacetohydrazide synthesis. Each question is addressed with a detailed explanation of the underlying chemical principles and practical, field-tested solutions.
Question 1: My yield of phenoxyacetohydrazide is consistently low, even when I follow the standard protocol of reacting ethyl phenoxyacetate with hydrazine hydrate. What are the likely causes?
Several factors can contribute to low yields in this nucleophilic acyl substitution reaction. Let's break down the most common culprits, from starting materials to reaction conditions and work-up procedures.
1. Quality and Stoichiometry of Reactants:
-
Purity of Ethyl Phenoxyacetate: The purity of your starting ester is paramount. Impurities can interfere with the reaction or complicate purification. It is advisable to verify the purity of the ethyl phenoxyacetate via techniques like NMR or GC-MS before proceeding.
-
Hydrazine Hydrate Concentration and Quality: Hydrazine hydrate is commercially available in various concentrations. Ensure you are using the correct concentration and adjust the molar equivalents accordingly. Older bottles of hydrazine hydrate can absorb atmospheric carbon dioxide to form hydrazine carboxylate, which is less reactive. Using a fresh bottle is always recommended. An excess of hydrazine hydrate is typically used to drive the reaction to completion, but a very large excess can sometimes complicate purification.
-
[1]Moisture: While the reaction is often carried out with hydrazine hydrate, which contains water, excessive moisture from solvents or glassware can potentially lead to the hydrolysis of the starting ester back to phenoxyacetic acid, especially if the reaction is heated for an extended period. Ensure you are using dry solvents and properly dried glassware.
2.[2] Reaction Conditions:
-
Reaction Time and Temperature: The reaction between ethyl phenoxyacetate and hydrazine hydrate is typically conducted at room temperature or with gentle heating (reflux in ethanol is common). An in[3][4]sufficient reaction time will lead to incomplete conversion. Conversely, prolonged heating at high temperatures can lead to the degradation of the product or starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Solvent Choice: Ethanol or methanol are the most common solvents for this reaction. They [5]are effective at dissolving both the ester and hydrazine hydrate. Using a solvent in which the product, phenoxyacetohydrazide, is sparingly soluble at room temperature can be advantageous, as it may precipitate out of the solution as it forms, driving the equilibrium towards the product.
3. Work-up and Purification:
-
Product Isolation: Phenoxyacetohydrazide is often isolated by filtration if it precipitates from the reaction mixture upon cooling. If it[3] remains in solution, the solvent is typically removed under reduced pressure, and the crude product is recrystallized. Inefficient cooling or an insufficient crystallization period can result in significant loss of product in the mother liquor.
-
Recrystallization Solvent: The choice of recrystallization solvent is critical for obtaining a high yield of pure product. Ethanol is a commonly used and effective solvent for recrystallizing phenoxyacetohydrazide. Using[3][5] too much solvent will result in a lower recovery of the purified product.
-
Mechanical Losses: Especially on smaller scales, significant product loss can occur during transfers between flasks, on filter paper, and during other handling steps. Caref[1]ul technique is essential to minimize these losses.
Question 2: I've noticed the formation of a significant amount of a white, crystalline byproduct that is difficult to separate from my desired phenoxyacetohydrazide. What could this be and how can I prevent its formation?
The most probable byproduct in this synthesis is the diacylhydrazine, also known as a hydrazodicarbonyl derivative.
Understanding the Side Reaction:
This side product forms when a molecule of the newly formed phenoxyacetohydrazide acts as a nucleophile and attacks a second molecule of the starting ester, ethyl phenoxyacetate. This is more likely to occur if there is a localized depletion of hydrazine hydrate or if the reaction temperature is too high.
Preventative Measures:
-
Control the Addition of the Ester: Instead of adding all the ethyl phenoxyacetate at once, consider adding it dropwise to the solution of hydrazine hydrate. This ensures that hydrazine hydrate is always in excess, minimizing the chance for the product to react with the ester.
-
Maintain a Moderate Temperature: Avoid excessive heating, as higher temperatures can increase the rate of the undesired side reaction. Room temperature or gentle warming is often sufficient.
-
Optimize Stoichiometry: Using a slightly larger excess of hydrazine hydrate can help to ensure that the ester reacts preferentially with it rather than the product hydrazide.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of phenoxyacetohydrazide.
What is the reaction mechanism for the synthesis of phenoxyacetohydrazide from ethyl phenoxyacetate and hydrazine hydrate?
The reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ethyl phenoxyacetate. This leads to the formation of a tetrahedral intermediate. Subsequently, the ethoxide group is eliminated as a leaving group, and after a proton transfer, the final product, phenoxyacetohydrazide, is formed along with ethanol as a byproduct.
Re[6]action Mechanism
Caption: The reaction mechanism of phenoxyacetohydrazide synthesis.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
TLC Monitoring Protocol:
-
Prepare your TLC plate: Use a silica gel plate.
-
Spot the reaction mixture: At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture using a capillary tube and spot it on the TLC plate.
-
Spot the starting material: On the same plate, spot a dilute solution of your starting material, ethyl phenoxyacetate, as a reference.
-
Develop the plate: Use an appropriate solvent system. A mixture of hexane and ethyl acetate (e.g., 2:1 or 1:1) is often a good starting point.
-
[3]Visualize the spots: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar spot (which will have a lower Rf value) corresponding to the phenoxyacetohydrazide product indicates the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible.
What are the key safety precautions I should take when working with hydrazine hydrate?
Hydrazine and its hydrate are toxic and potentially carcinogenic. It is[7] also corrosive and can cause severe burns upon contact with skin.
Mandatory Safety Measures:
-
Work in a well-ventilated fume hood: This is non-negotiable to avoid inhaling the vapors.
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (nitrile is a good choice), a lab coat, and chemical splash goggles.
-
Avoid contact with metals: Anhydrous hydrazine can be explosive, especially in contact with metals. While hydrazine hydrate is more stable, it's good practice to avoid unnecessary contact with metals.
-
[7]Have a spill kit ready: Be prepared to handle any spills according to your institution's safety protocols.
-
Proper disposal: Dispose of any waste containing hydrazine according to hazardous waste guidelines.
My final product is a slightly off-white or yellowish solid after recrystallization. How can I improve its purity and color?
A discolored product often indicates the presence of impurities.
Purification Strategies:
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution. The carbon will adsorb colored impurities. After a brief period of heating, the carbon is removed by hot filtration through a fluted filter paper or a pad of Celite, and the filtrate is then allowed to cool and crystallize.
-
Multiple Recrystallizations: A second recrystallization can often significantly improve the purity and color of the final product. However, be aware that each recrystallization step will result in some loss of yield.
-
[8]Column Chromatography: If recrystallization is ineffective, purification by column chromatography over silica gel can be employed. This is generally a more time-consuming method but can be very effective at removing stubborn impurities.
[9]Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio (Hydrazine Hydrate : Ester) | 1.5 : 1 to 3 : 1 | An excess of hydrazine drives the reaction to completion and minimizes side reactions. |
| Reaction Temperature | Room Temperature to Reflux (in Ethanol) | Balances reaction rate with the potential for side reactions and degradation. |
| Reaction Time | 1 - 10 hours | Highly dependent on temperature and substrates; should be monitored by TLC. |
| [3][4][5]Recrystallization Solvent | Ethanol | Good solubility at high temperatures and poor solubility at low temperatures for the product. |
##[3][5] Experimental Protocols
Standard Synthesis of Phenoxyacetohydrazide
-
To a solution of ethyl phenoxyacetate (0.03 mol) in ethanol (20 ml), add hydrazine hydrate (0.045 mol).
-
S[3]tir the reaction mixture at room temperature for 7 hours. Monitor the reaction's completion using TLC with a hexane:ethyl acetate (2:1) mobile phase.
-
A[3]llow the reaction mixture to stand overnight, preferably in a refrigerator, to facilitate precipitation.
-
C[3]ollect the resulting white precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product, and if necessary, recrystallize from ethanol to obtain pure phenoxyacetohydrazide.
[3]Protocol for TLC Monitoring
-
Prepare a developing chamber with a hexane:ethyl acetate (2:1) solvent system.
-
On a silica gel TLC plate, spot a dilute solution of the starting ethyl phenoxyacetate (as a reference) and the reaction mixture at timed intervals.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
The reaction is complete when the spot corresponding to the ethyl phenoxyacetate is no longer visible in the lane of the reaction mixture.
References
-
Al-Ostath, A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]
-
Mohammed, H. A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. Available at: [Link]
-
Reddit. (2022). What are some common causes of low reaction yields? r/Chempros. Available at: [Link]
-
El-Sayed, R., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Available at: [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 5, 414. Organic Syntheses. Available at: [Link]
-
ResearchGate. (2020). Water‐mediated reaction of hydrazine hydrate, ethylacetoacetate,... ResearchGate. Available at: [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield? r/chemistry. Available at: [Link]
-
Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. Allen. Available at: [Link]
-
Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. Available at: [Link]
-
Organic Syntheses. (n.d.). 4. Organic Syntheses. Available at: [Link]
-
YouTube. (2021). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube. Available at: [Link]
-
Reddit. (2023). Purification Troubleshooting. r/chemistry. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl acetate on treatmemt with Hydrazine gives- [allen.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
Stability issues of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide in solution
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide in solution. It is intended for researchers, scientists, and drug development professionals to ensure data integrity and reproducibility in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three factors: solution pH, exposure to light, and temperature. The molecule possesses two key functional groups susceptible to degradation: the acetohydrazide moiety and the nitrophenyl ether system. The hydrazide group is prone to hydrolysis, especially under acidic or alkaline conditions[1][2][3], while the nitroaromatic portion of the molecule is susceptible to photodegradation[4][5][6].
Q2: I've noticed my stock solution of the compound developing a yellow or brownish tint over time. What is causing this color change?
A2: A change in color is a strong visual indicator of chemical degradation. This is likely due to the oxidation of the hydrazide group or the formation of degradation products from the nitroaromatic ring[7]. Nitroaromatic compounds can form colored byproducts upon degradation[8][9]. We strongly recommend preparing fresh solutions for critical experiments and discarding any discolored stock.
Q3: What are the recommended solvents and storage conditions for preparing a stable stock solution?
A3: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If an alcohol like ethanol is required, ensure it is anhydrous. Store stock solutions in small, single-use aliquots in amber vials at -20°C or, preferably, -80°C to minimize freeze-thaw cycles and light exposure. For aqueous working solutions, prepare them fresh daily from the frozen stock and use a buffer system that maintains a pH between 5.0 and 7.0, as hydrazides are generally most stable as the pH approaches neutrality[1][2].
Q4: Can I heat my solution to aid in dissolving the compound?
A4: We advise against heating solutions containing this compound. Elevated temperatures can significantly accelerate the rate of hydrolysis of the hydrazide bond and may promote other degradation pathways, such as self-condensation[10]. If solubility is an issue, gentle vortexing or sonication at room temperature is a safer alternative.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical framework for identifying and resolving stability-related problems.
Issue 1: Gradual or Sudden Loss of Compound Activity in Biological Assays
-
Question: My experimental results are inconsistent, and the compound appears to be losing its efficacy over the course of an experiment (e.g., a 24-72 hour cell-based assay). What is the likely cause?
-
Answer & Analysis: This is a classic sign of compound degradation in the assay medium. The most probable cause is the hydrolysis of the acetohydrazide functional group into 2-(3-methyl-4-nitrophenoxy)acetic acid and hydrazine, neither of which is expected to retain the biological activity of the parent molecule. The rate of this hydrolysis is highly dependent on the pH and temperature of your incubation conditions[2][3].
-
Troubleshooting Steps:
-
pH Confirmation: Measure the pH of your complete assay medium after all components have been added. Cell culture media pH can shift over time; ensure it remains in a range where the compound is stable.
-
Time-Course Stability Study: Perform a control experiment where you incubate the compound in your cell-free assay medium under identical conditions (temperature, CO₂). At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.
-
Consider a pH Buffer: If your medium's pH is unstable, consider using a more robust buffering agent, provided it does not interfere with your assay.
-
Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
-
Question: When analyzing my sample, I see new peaks in the chromatogram that were not present in the initial analysis of the solid material. How can I identify these and prevent their formation?
-
Answer & Analysis: The appearance of new peaks confirms that your compound is degrading into one or more new chemical entities. Based on the structure of this compound, we can predict the most likely degradation products.
-
Predicted Degradation Products:
| Degradation Pathway | Product 1 | Product 2 | Notes |
| Hydrolysis | 2-(3-methyl-4-nitrophenoxy)acetic acid | Hydrazine | Most common pathway in aqueous media. Catalyzed by acid or base.[1][2] |
| Photodegradation | 3-methyl-4-nitrophenol | Acetohydrazide | Possible cleavage of the ether linkage upon exposure to UV or high-intensity light.[8] |
| Oxidation | N,N'-diacetylhydrazine derivatives, others | - | Can occur in the presence of dissolved oxygen or metal catalysts.[7][10] |
-
Troubleshooting Steps:
-
Peak Identification: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the predicted masses of the degradation products.
-
Forced Degradation Study: To confirm the identity of the peaks, perform a forced degradation study. Intentionally expose the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting chromatograms. This can help create "fingerprints" for specific degradation pathways.
-
Workflow Visualization: The following diagram outlines a logical workflow for investigating unknown peaks.
-
Caption: Workflow for identifying and mitigating degradation products.
Experimental Protocols
Protocol 1: Assessing the pH-Dependent Stability of this compound
This protocol provides a robust method for quantifying the stability of the compound across a range of pH values.
1. Materials:
-
This compound
-
DMSO (anhydrous)
-
Buffer solutions: 0.1 M Citrate (pH 4.0), 0.1 M Phosphate (pH 7.0), 0.1 M Borate (pH 9.0)
-
HPLC system with UV detector (detection wavelength ~270 nm, verify with UV scan)
-
C18 reverse-phase HPLC column
-
Incubator set to 37°C
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare Test Solutions: For each pH condition, dilute the stock solution 1:100 into the respective buffer (pH 4.0, 7.0, and 9.0) to a final concentration of 100 µM. Ensure rapid mixing.
-
Time Zero (T=0) Sample: Immediately after preparing the test solutions, take an aliquot from each, dilute it appropriately with the mobile phase, and inject it into the HPLC. This will serve as your 100% reference point.
-
Incubation: Place the remaining test solutions in an incubator at 37°C, protected from light.
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each solution. Immediately quench any further degradation by diluting into the mobile phase (which is typically acidic and cold).
-
HPLC Analysis: Analyze all samples by HPLC. The primary outcome is the peak area of the parent compound.
-
Data Analysis: For each time point, calculate the percentage of the compound remaining relative to the T=0 sample for that specific pH.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
8. Interpretation of Results:
-
A rapid decrease in the percentage remaining at pH 4.0 or 9.0 compared to pH 7.0 indicates acid or base-catalyzed hydrolysis, respectively.
-
The data will allow you to determine the half-life (t½) of the compound under each condition, providing a quantitative measure of its stability.
Protocol 2: Standard Photostability Assessment
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing[11].
1. Materials:
-
Solutions of the compound prepared as in Protocol 1 (e.g., in a stable pH 7.0 buffer).
-
Chemically inert, transparent vials (e.g., quartz or borosilicate glass).
-
Aluminum foil.
-
A validated photostability chamber capable of delivering a controlled dose of light (e.g., an integrated output of not less than 1.2 million lux hours and 200 watt hours/square meter of near UV).
2. Procedure:
-
Sample Preparation: Prepare two sets of samples of the compound in transparent vials.
-
Dark Control: Completely wrap one set of vials in aluminum foil. This will be your dark control to measure thermal degradation in the absence of light.
-
Light Exposure: Place both the exposed samples and the dark control samples into the photostability chamber.
-
Exposure: Expose the samples to the required light dose as specified by the chamber's calibrated radiometers.
-
Analysis: After the exposure period, analyze both the light-exposed samples and the dark controls by HPLC, alongside a T=0 sample that was not incubated.
-
Data Analysis:
-
Compare the T=0 sample to the dark control to quantify any degradation due to temperature alone.
-
Compare the dark control to the light-exposed sample to quantify the degradation specifically caused by light exposure. Significant degradation in the exposed sample relative to the dark control indicates photosensitivity.
-
Caption: Experimental workflow for photostability testing.
References
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-84. [Link][1][2]
-
Le, N. D., & Nitz, M. (2011). Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access, 1(1), 1-3. [Link][3]
-
Dirksen, A., & Huc, I. (2004). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (15), 1764-1765. [Link]
-
Butt, B., et al. (2014). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Molecules, 19(6), 7549-7565. [Link]
-
Eawag. (2010). Nitrofen Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link][8]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. [Link][4]
-
Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag Biocatalysis/Biodegradation Database. [Link][9]
-
Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748-754. [Link][5]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link][6]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(5), 712-8. [Link][12]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitrofen Degradation Pathway [eawag-bbd.ethz.ch]
- 9. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove unreacted hydrazine hydrate from the reaction mixture
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the safe and effective removal of unreacted hydrazine hydrate from reaction mixtures. The following question-and-answer format addresses common challenges and outlines validated protocols to ensure experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction, but now I have excess hydrazine hydrate in my mixture. What's the best way to remove it?
The optimal method for removing unreacted hydrazine hydrate depends on the stability and solubility of your desired product. The three primary strategies are:
-
Chemical Quenching: Involves converting hydrazine hydrate into a more easily removable or inert substance.
-
Extractive Workup: Utilizes the solubility differences between your product and hydrazine hydrate to separate them.
-
Distillation: Effective for products that are not volatile and are stable at elevated temperatures.
Each of these methods is detailed in the troubleshooting guides below.
Q2: I'm concerned about the hazards of hydrazine hydrate. What are the essential safety precautions?
Hydrazine hydrate is a combustible, toxic, and corrosive substance that is also a suspected carcinogen.[1][2] Always handle it within a properly functioning chemical fume hood.[2] Essential personal protective equipment (PPE) includes nitrile gloves, splash-proof goggles, a face shield, and a lab coat.[2] Ensure you are familiar with your institution's specific safety protocols and have immediate access to an emergency shower and eyewash station.[3] All waste containing hydrazine must be disposed of as hazardous waste according to institutional and local regulations.[4]
Troubleshooting Guide: Chemical Quenching Methods
Chemical quenching is often the most direct method for neutralizing residual hydrazine hydrate. The choice of quenching agent is critical to avoid unwanted side reactions with your product.
Method 1: Quenching with Acetone
When to use it: This is a suitable method when your product is stable in the presence of a ketone and the resulting acetone hydrazone or azine can be easily separated.
The Chemistry: Hydrazine reacts with acetone in a condensation reaction to form acetone hydrazone, which can further react with another molecule of acetone to form acetone azine.[5][6] Both products are generally less polar and more volatile than hydrazine hydrate, facilitating their removal.
Detailed Protocol:
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath. This is crucial to control the exothermic reaction between hydrazine and acetone.
-
Slow Addition: Slowly add acetone dropwise to the stirred reaction mixture. A typical starting point is to use 2-3 equivalents of acetone for every equivalent of excess hydrazine hydrate.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique to ensure all the hydrazine has been consumed.
-
Removal of Byproducts: The resulting acetone hydrazone/azine and excess acetone can typically be removed by evaporation under reduced pressure (roto-evaporation).[7]
-
Further Purification: If necessary, perform an aqueous workup or column chromatography to remove any remaining impurities.
Caption: Workflow for Quenching Hydrazine with Acetone.
Method 2: Quenching with Sodium Nitrite
When to use it: This method is effective but must be used with extreme caution, as it generates sodium azide, which is highly toxic and explosive. This should only be performed when subsequent steps will safely decompose the azide.
The Chemistry: In an acidic solution, sodium nitrite reacts with hydrazine to form hydrazoic acid (HN₃), which is then converted to sodium azide upon neutralization.
Detailed Protocol:
-
Acidification: Carefully acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Addition of Nitrite: Slowly add a solution of sodium nitrite (NaNO₂) in water. The reaction is exothermic and produces nitrogen gas. Ensure adequate ventilation and off-gas scrubbing if necessary.
-
Neutralization and Extraction: After the addition is complete and gas evolution has ceased, neutralize the mixture and proceed with an extractive workup to isolate your product.
Method 3: Quenching with Sodium Hypochlorite (Bleach)
When to use it: This is a highly effective method for destroying hydrazine, but it is a strong oxidizing agent and may not be compatible with all products. It is often used for decontaminating glassware and treating waste streams.
The Chemistry: Sodium hypochlorite oxidizes hydrazine to nitrogen gas and water.[8] The reaction is highly exothermic.
Detailed Protocol:
-
Dilution: Dilute the reaction mixture with water to reduce the concentration of hydrazine. For safety, the hydrazine concentration should be below 3-5%.[9]
-
Cooling: Cool the diluted mixture to 0 °C in an ice bath.
-
Slow Addition: Slowly and carefully add a dilute solution of sodium hypochlorite (household bleach is often sufficient) with vigorous stirring.
-
Monitoring: Monitor the reaction for the cessation of gas evolution.
-
Workup: Proceed with an appropriate workup to isolate your product.
Troubleshooting Guide: Physical Separation Methods
If chemical quenching is not suitable for your product, physical separation methods can be employed.
Method 4: Extractive Workup
When to use it: This is a standard and often gentle method for separating water-soluble impurities like hydrazine hydrate from less polar organic products.[10][11]
The Chemistry: This method relies on the partitioning of compounds between two immiscible liquid phases. Hydrazine hydrate is highly soluble in water, while many organic products are more soluble in organic solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether.
Detailed Protocol:
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated aqueous solution (e.g., brine). Repeat the wash several times (3-5 times is common) to ensure complete removal of the hydrazine hydrate.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield your crude product, which can then be further purified.
Caption: Workflow for Removing Hydrazine by Extraction.
Method 5: Distillation
When to use it: This method is suitable for non-volatile, thermally stable products. It can be performed as a simple distillation or an azeotropic distillation.[12]
The Chemistry: Distillation separates components of a liquid mixture based on differences in their boiling points. Hydrazine hydrate has a boiling point of approximately 120 °C.
Azeotropic Distillation: An entrainer (e.g., toluene or xylene) can be added to form a lower-boiling azeotrope with hydrazine and/or water, allowing for their removal at a lower temperature.[13] This can be particularly useful for concentrating hydrazine hydrate solutions.[14][15][16]
Detailed Protocol (Azeotropic Distillation):
-
Add Entrainer: To the reaction mixture, add an appropriate entrainer such as xylene or toluene.[13]
-
Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap to collect the azeotrope.
-
Heat: Heat the mixture to reflux. The water/hydrazine-entrainer azeotrope will distill off and can be collected.
-
Completion: Continue the distillation until no more azeotrope is collected, indicating that the hydrazine hydrate has been removed.
-
Removal of Entrainer: The entrainer can then be removed by simple distillation or under reduced pressure, leaving the purified product.
| Method | Principle | Best For | Key Considerations |
| Acetone Quench | Chemical Conversion | Products stable to ketones. | Exothermic reaction; byproducts must be removable. |
| NaNO₂ Quench | Chemical Conversion | Use with extreme caution. | Forms highly toxic and explosive sodium azide. |
| NaOCl Quench | Oxidation | Robust products; waste disposal. | Strong oxidant; highly exothermic; must dilute first. |
| Extraction | Differential Solubility | Water-insoluble products. | Product must be soluble in an immiscible organic solvent. |
| Distillation | Different Boiling Points | Non-volatile, stable products. | High temperatures may degrade some products. |
| Azeotropic Distillation | Azeotrope Formation | Thermally sensitive products. | Requires an appropriate entrainer.[13] |
References
- Vertex AI Search, retrieved January 17, 2026.
-
Wilson, R. Q., et al. (1955). Dehydration of hydrazine by azeotropic distillation. AIChE Journal, 1(2), 220-224. [Link]
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]
-
PrepChem.com. (n.d.). Preparation of hydrazine hydrate. [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Org. Synth. Coll. Vol. 5, p.5. [Link]
- Google Patents. (1990).
-
Scribd. (n.d.). Dehydration of Hydrazine Azeotropic Distillation: R. Q. Wilson, W. H. Mink, H. P. Munger, J. W. Clegg. [Link]
- Google Patents. (1956).
-
Patsnap. (n.d.). Method for preparing high-concentration hydrazine hydrate. [Link]
- Google Patents. (1954).
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Girard's Reagent "T". Org. Synth. Coll. Vol. 2, p.85. [Link]
- Google Patents. (1982).
-
ResearchGate. (2021). Remove excess hydrazine hydrate?[Link]
- Google Patents. (2017).
-
Reddit. (2022). How to quench excess hydrazine monohydrate. [Link]
-
ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?[Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
- Google Patents. (1966).
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. [Link]
-
Organic Syntheses. (n.d.). Hydrazine sulfate. Org. Synth. Coll. Vol. 1, p.309. [Link]
-
YouTube. (2023). Reaction of Acetone with Hydrazine. [Link]
-
OSTI.GOV. (1971). DESTRUCTION OF NITROUS ACID AND HYDRAZOIC ACID IN PUREX SYSTEMS. [Link]
- Google Patents. (1962). US3028219A - Process for removing acetone from aqueous hydrazine solutions containing....
-
ResearchGate. (n.d.). Azidation of arylamines using NaNO2 and hydrazine hydrate. [Link]
Sources
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- 2. ehs.unm.edu [ehs.unm.edu]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
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- 16. Method for preparing high-concentration hydrazine hydrate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Solubility Enhancement for 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
Welcome to the technical support guide for 2-(3-Methyl-4-nitrophenoxy)acetohydrazide. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in biological assays. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring robust and reproducible results.
Section 1: Understanding the Challenge & Initial Assessment
FAQ: My initial stock of this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening?
This is a classic and common issue for many promising but poorly soluble drug candidates.[1] The compound this compound, based on its structure containing a nitrophenoxy ring and a hydrazide group, is predicted to be lipophilic and have low aqueous solubility.
Causality: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide range of nonpolar and polar compounds.[2] However, its ability to keep a compound in solution dramatically decreases when it is diluted into an aqueous environment, such as cell culture media or biochemical buffers. When your DMSO stock is added to the buffer, the solvent environment abruptly changes from nearly 100% organic to >99% aqueous. The compound, no longer soluble in this new environment, crashes out of solution, leading to precipitation. This not only makes it impossible to determine the true active concentration but can also lead to significant artifacts in your assay.
FAQ: What is the maximum concentration of DMSO I should use in my assay?
As a general rule, the final concentration of DMSO in most cell-based and enzymatic assays should be kept below 1%, with an ideal target of ≤0.5%.[1][3]
Expert Insight: Even at low concentrations, DMSO is not entirely benign and can have pleiotropic effects on biological systems.[2] Concentrations above 1% have been shown to inhibit cell growth, induce cytotoxicity, or directly interfere with enzyme activity, which can confound your experimental results.[3][4] If you find that you need more than 1% DMSO to keep your compound in solution at the desired test concentration, it is a definitive sign that you must explore alternative formulation strategies.
Section 2: A Systematic Approach to Improving Solubility
We recommend a tiered approach to solving solubility issues. Start with the simplest methods and progress to more complex formulations as needed.
Caption: Decision workflow for troubleshooting compound solubility.
Section 3: Troubleshooting Guides & Protocols
Tier 1: Co-Solvent & pH Adjustment
FAQ: Besides DMSO, what other co-solvents can I try?
Adding a water-miscible organic solvent is a common and straightforward strategy to increase the solubility of lipophilic compounds.[5] However, the choice of co-solvent is critical and depends on the specific assay system.
Data Summary: Comparison of Common Co-Solvents
| Co-Solvent | Typical Max Final Conc. | Pros | Cons & Cautions |
| DMSO | 0.1% - 0.5% | Dissolves a wide range of compounds.[2] | Can interfere with cell viability and enzyme activity at >1%.[3][4] |
| Ethanol | 0.1% - 1.0% | Less cellular toxicity than DMSO for some cell lines. | Can affect metabolic enzymes; potential for evaporation from stock solutions.[6] |
| Polyethylene Glycol 400 (PEG 400) | 0.5% - 2.0% | Generally low toxicity; can solubilize highly crystalline compounds.[6] | Higher viscosity; may interfere with some high-throughput liquid handlers. |
| Dimethylformamide (DMF) | <0.2% | Strong solubilizing agent. | Higher toxicity than DMSO; use with caution in cell-based assays.[1] |
Trustworthiness Check: Always run a vehicle control with the selected co-solvent at the exact final concentration used for your test compound. This is non-negotiable to ensure that any observed biological effect is from your compound and not the solvent itself.
Tier 2: Advanced Formulation Strategies
If simple co-solvents are insufficient, more advanced formulation techniques are required. These methods aim to encapsulate or complex the drug molecule to present it in a more "water-friendly" form.
FAQ: What are cyclodextrins and how can they help with solubility?
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic central cavity.[7] They can form inclusion complexes with poorly water-soluble drugs by encapsulating the lipophilic part of the guest molecule within their cavity, thereby increasing the aqueous solubility of the complex.[8][9][10]
Caption: Mechanism of cyclodextrin-mediated drug solubilization.
Experimental Protocol: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity, making it suitable for many in vitro applications.[11]
-
Prepare a 40% (w/v) HP-β-CD Stock Solution:
-
Dissolve 4g of HP-β-CD powder in 10mL of deionized water.
-
Warm slightly (to ~40-50°C) and vortex to fully dissolve. Allow to cool to room temperature.
-
-
Prepare the Drug-CD Complex:
-
Weigh out a precise amount of this compound.
-
Add a small volume of the 40% HP-β-CD solution to the solid compound.
-
Vortex or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The goal is to create a highly concentrated, visually clear stock solution.
-
-
Determine Final Concentration:
-
Centrifuge the solution at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound.
-
Carefully collect the supernatant. This is your saturated Drug-CD complex stock.
-
Self-Validating Step: Determine the actual concentration of your compound in this stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS). This is the only way to know the true concentration you are working with.
-
-
Assay Application:
-
Dilute the quantified Drug-CD stock solution directly into your assay buffer to achieve the desired final concentrations.
-
Crucial Control: Prepare a parallel set of dilutions using the 40% HP-β-CD stock alone (without the drug). Test this "vehicle" in your assay to ensure that HP-β-CD itself does not cause any biological effects.[12]
-
FAQ: What about nanoformulations? Are they suitable for basic research assays?
Nanoformulations, which involve creating drug nanoparticles, are a powerful strategy for increasing the surface area and dissolution rate of poorly soluble compounds.[13][14][15] Methods like nanoprecipitation (also known as solvent displacement) are increasingly accessible.[16]
Expert Insight: While highly effective, this approach is more complex and requires careful characterization of particle size and stability. It is typically employed when other methods have failed or for in vivo studies. For routine in vitro screening, co-solvents and cyclodextrins are often more practical starting points.
Experimental Protocol: Nanoprecipitation
This method involves dissolving the drug in a water-miscible organic solvent and then rapidly injecting this solution into an aqueous phase where the drug is insoluble, causing it to precipitate as nanoparticles.[16][17]
-
Organic Phase Preparation:
-
Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone or acetonitrile) to a known concentration (e.g., 1-5 mg/mL).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer to prevent nanoparticle agglomeration. A common choice is Poloxamer 188 or Polyvinyl alcohol (PVA) at a concentration of 0.1% to 0.5% (w/v).
-
-
Nanoprecipitation:
-
While vigorously stirring the aqueous phase, rapidly inject the organic phase into it. The volume ratio of the aqueous to organic phase should be high, typically 10:1 or greater.
-
A milky-white nanosuspension should form immediately.
-
-
Solvent Removal & Characterization:
-
Stir the suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Self-Validating Step: The resulting nanosuspension must be characterized. At a minimum, particle size and polydispersity index (PDI) should be measured using Dynamic Light Scattering (DLS). Ideally, particles should be in the range of 100-300 nm for biological applications.[13]
-
-
Assay Application:
-
The nanosuspension can be directly diluted into the assay buffer.
-
Crucial Control: A vehicle control consisting of a "blank" nanoparticle formulation (prepared without the drug) must be tested in parallel to account for any effects of the stabilizer or the nanoparticles themselves.
-
Section 4: Final Recommendations
The challenge of poor solubility is a frequent hurdle in drug discovery.[1][18] A systematic and logical approach is key to overcoming it.
-
Always Quantify: Never assume the concentration of your final stock solution, especially after complexation or precipitation steps. Use an analytical method to determine the true concentration.
-
Controls are Non-Negotiable: The validity of your biological data hinges on the use of appropriate vehicle controls for every formulation strategy you employ.
-
Start Simple: Begin with co-solvent optimization before moving to more complex and labor-intensive methods like cyclodextrin complexation or nanoformulation.
By applying these principles and protocols, you can develop a robust and reliable method for testing this compound in your biological assays, ensuring that your data accurately reflects its intrinsic activity.
References
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]
-
Müller, R. H., & Keck, C. M. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(9), 849. [Link]
-
Shaikh, J., & D. V., Gowda. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Young Pharmacists, 3(4), 275-283. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Kumar, S., & Pandey, A. K. (2021). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research, 13(7), 1-8. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
Verma, S., & Rawat, A. (2014). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins in drug delivery. PubMed. [Link]
-
Gidwani, B., & Vyas, A. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(15), 5795. [Link]
-
Kumar, A., & Sahoo, S. K. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 504-516. [Link]
-
Cyclodextrin News. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News. [Link]
-
Thakur, R., Sharma, A., & Arora, V. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Journal of Drug Delivery Science and Technology. [Link]
-
Wang, Y., et al. (2014). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Future Medicine. [Link]
-
Thakur, R., Sharma, A., & Arora, V. (2023). NANOPARTICLES METHODS FOR HYDROPHOBIC DRUGS-A NOVEL APPROACH. World Scientific. [Link]
-
Petersen, L. K., et al. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160220. [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 815–818. [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Tanna, R. S., & Dand, N. (2019). In Vitro Enzyme Inhibition by Organic Solvents. Indian Journal of Pharmaceutical Sciences, 81(1), 163-169. [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Drug Development, 4(2), 1-8. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Technical Support Center: Strategies for Preventing N,N'-Diacylhydrazine Byproduct Formation
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter the formation of the N,N'-diacylhydrazine byproduct during the synthesis of mono-acylhydrazides. Our goal is to provide a deep understanding of the underlying mechanisms and offer field-proven strategies to optimize your reactions, maximize yield, and ensure product purity.
Section 1: Understanding the Problem - Core Concepts & FAQs
This section addresses the fundamental questions surrounding the formation of the N,N'-diacylhydrazine impurity.
Q1: What is N,N'-diacylhydrazine and why is it a problematic byproduct?
A: N,N'-diacylhydrazine is a symmetrical molecule formed when two acyl groups bond to the two nitrogen atoms of a hydrazine core. It is a common byproduct in reactions where the intended product is a mono-acylhydrazide (one acyl group attached to hydrazine).
This byproduct is problematic for several reasons:
-
Reduced Yield: Its formation consumes both the starting carboxylic acid (or its activated form) and the desired mono-acylhydrazide intermediate, leading to a significant reduction in the yield of the target molecule.
-
Purification Challenges: The physical properties (polarity, solubility) of the N,N'-diacylhydrazine can be very similar to the desired mono-acylhydrazide product, making separation by standard techniques like crystallization or column chromatography difficult and laborious.[1]
-
Downstream Complications: If not removed, the diacyl impurity can interfere with subsequent reactions, leading to complex product mixtures and potential misinterpretation of biological or analytical data.
Q2: What is the chemical mechanism behind its formation?
A: The formation of N,N'-diacylhydrazine is a competing side reaction. The synthesis of the desired mono-acylhydrazide is the first step. However, this product still possesses a free -NH2 group, which remains nucleophilic. This nucleophilic site can attack a second molecule of the activated carboxylic acid, leading to the undesired di-acylated product.[2]
The process can be visualized as follows:
Caption: Mechanism of N,N'-diacylhydrazine formation.
Q3: In which common reactions is this byproduct encountered?
A: This byproduct is frequently observed in any reaction aiming to produce a mono-substituted hydrazide from hydrazine. Key examples include:
-
Peptide Chemistry: When preparing peptide hydrazides from C-terminal carboxylic acids for use in fragment condensation strategies like Native Chemical Ligation.[3][4]
-
Heterocyclic Synthesis: Mono-acylhydrazides are crucial precursors for synthesizing various heterocycles (e.g., oxadiazoles, triazoles). Their contamination with the diacyl byproduct can halt or complicate these cyclization reactions.[5]
-
Pharmaceutical & Agrochemical Development: Many active molecules are diacylhydrazine derivatives, but their synthesis often proceeds through a mono-acylhydrazide intermediate. Controlling this step is critical for efficient production.[6][7][8][9]
Section 2: Proactive Prevention Strategies - A Troubleshooting Guide
Here, we address common experimental pitfalls and provide solutions to proactively suppress the formation of the N,N'-diacylhydrazine byproduct.
Q4: How does reactant stoichiometry affect diacylation?
A: Stoichiometry is the single most critical factor. The relative concentrations of hydrazine and the carboxylic acid directly influence the reaction pathway. Since the desired mono-acylhydrazide product competes with hydrazine for the acylating agent, a large excess of hydrazine is necessary to statistically favor the desired initial reaction.
| Carboxylic Acid:Hydrazine Ratio (mol:mol) | Expected Mono-acyl Yield | Expected Diacyl Byproduct % | Causality & Recommendation |
| 1 : 1.1 | Low to Moderate | High | Insufficient hydrazine allows the mono-acyl product to effectively compete for the activated acid. Not Recommended. |
| 1 : 3 | Moderate to Good | Moderate | An improvement, but the concentration of the mono-acyl product can still become significant enough to react. |
| 1 : 5 to 1 : 10 | Good to Excellent | Low to Minimal | The high concentration of hydrazine outcompetes the newly formed mono-acylhydrazide, maximizing the desired pathway. Recommended Starting Point. [10] |
| > 2 : 1 | Very Low | Very High | This stoichiometry is used when the N,N'-diacylhydrazine is the desired product.[11] |
Q5: What is the optimal method for adding reagents to favor mono-acylation?
A: The method and rate of addition are crucial for maintaining an effective excess of hydrazine throughout the reaction. The principle is to ensure that a molecule of the activated carboxylic acid is always more likely to encounter a molecule of hydrazine than a molecule of the mono-acylhydrazide product.
The recommended approach is the slow, dropwise addition ("inverse addition") of the activated carboxylic acid to a stirred, cooled solution of excess hydrazine. [12] This prevents localized areas of high acid concentration where the byproduct is more likely to form.
Caption: Recommended workflow for reagent addition.
Q6: Which coupling reagents and reaction conditions are best for minimizing the byproduct?
A: The choice of coupling reagent determines the reactivity of the "Activated Intermediate." A less reactive, more stable intermediate allows for greater selectivity.
| Method / Reagent | Typical Conditions | Advantages | Disadvantages / Considerations |
| Carbodiimides + Additives (DCC or EDC + HOBt) | DCM or DMF, 0 °C to RT.[12] | Forms a more stable OBt active ester, which reacts selectively with the more nucleophilic hydrazine over the mono-acylhydrazide. Widely applicable.[3][13] | Byproducts (DCU/EDU) must be removed. DCC can be an allergen. |
| Acyl Chlorides | Biphasic (e.g., CH₂Cl₂/aq. NaOH), low temp.[14] | Highly reactive, drives reaction to completion quickly. | Often too reactive, leading to poor selectivity, violent reactions, and formation of multiple byproducts. Generally not recommended for selective mono-acylation.[12] |
| Hydrazinolysis of Esters | Alcohol (MeOH/EtOH), Reflux.[10] | Milder than using acids/acyl chlorides. Good for substrates sensitive to strong coupling agents. | Requires an additional step to synthesize the ester first. Can require higher temperatures and longer reaction times. |
| Activated Amides | Aqueous environment, 25 °C.[15] | Very mild, catalyst-free conditions with high efficiency and short reaction times reported for specific substrates.[15] | Substrate scope may be limited; requires synthesis of the activated amide precursor. |
Recommendation: For most applications, the use of a carbodiimide like EDC (water-soluble byproduct) or DIC in combination with an additive like HOBt or Oxyma Pure provides the best balance of reactivity and selectivity.[3][16]
Q7: Are there alternative starting materials that can improve selectivity?
A: Yes. Instead of reacting a carboxylic acid directly, converting it to a different functional group first can offer a milder path to the mono-acylhydrazide.
-
Methyl or Ethyl Esters: As mentioned above, the hydrazinolysis of simple esters is a classic and effective method. The lower reactivity of the ester compared to an in-situ activated acid allows for better control.[17]
-
Activated Amides: Certain activated amides, such as N-acylpyrrolidin-2-ones, have been shown to react cleanly with hydrazine in water at room temperature to provide excellent yields of mono-acylhydrazides.[15] This method avoids catalysts and harsh conditions.
Section 3: Recommended Experimental Protocols
Protocol A: Optimized Batch Synthesis of a Mono-Acylhydrazide using EDC/HOBt
This protocol details a general procedure for the selective synthesis of a mono-acylhydrazide from a generic carboxylic acid.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Hydrazine monohydrate (5.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Hydrazine Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine monohydrate (5.0 eq) in DCM. Cool the flask to 0 °C in an ice bath.
-
Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in DCM. Add EDC·HCl (1.1 eq) to this solution and stir at 0 °C for 20 minutes. You should observe the formation of the active ester.
-
Controlled Addition: Using a dropping funnel, add the activated acid solution from step 2 to the cold, stirred hydrazine solution from step 1 over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting carboxylic acid.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aq. NaHCO₃ (2x) to remove excess HOBt and EDC-related byproducts, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mono-acylhydrazide.
-
Purification: If necessary, purify the crude product further by recrystallization or column chromatography.
Protocol B: Purification via Recrystallization to Remove Diacyl Byproduct
This protocol is for purifying a crude product mixture containing both the desired mono-acylhydrazide and the N,N'-diacylhydrazine byproduct.
-
Solvent Screening: Test the solubility of a small sample of the crude material in various solvents (e.g., ethyl acetate, ethanol, isopropanol, water, or mixtures) at room temperature and upon heating. The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble when hot, while the byproduct has different solubility characteristics (ideally remaining soluble or insoluble at all temperatures).[18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in a refrigerator or ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[18]
-
Analysis: Dry the crystals and analyze their purity by NMR, LC-MS, and melting point to confirm the successful removal of the diacyl byproduct. A second recrystallization may be necessary to achieve high purity.[18]
Section 4: Post-Synthesis Troubleshooting
Q8: How can I detect the presence of the N,N'-diacylhydrazine byproduct in my reaction mixture?
A: Several standard analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): The diacyl byproduct is generally less polar than the mono-acyl product due to the second acylation capping the polar -NHNH₂ group. It will typically have a higher Rf value (travel further up the plate).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will see two distinct peaks in the chromatogram with the expected masses for both the mono-acyl and diacyl products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the mono-acyl product will show characteristic broad signals for the -NH-NH₂ protons. The symmetrical diacyl product will show a single, different signal for the two equivalent -NH- protons, and the integration of aromatic/aliphatic protons relative to the NH protons will differ from the mono-acyl product.
Q9: My reaction produced a significant amount of the diacyl byproduct. What are the best methods for purification?
A: If prevention fails, purification is necessary.
-
Recrystallization: This is the most efficient method on a larger scale if a suitable solvent system can be found (see Protocol B).[1]
-
Column Chromatography: This is the most versatile method. Given the polarity difference noted above, silica gel chromatography can effectively separate the two compounds. A gradient elution from a non-polar to a more polar solvent system is often effective.[19]
-
Aqueous Wash: In some cases, if the mono-acylhydrazide is sufficiently polar, it can be separated from the less polar diacyl byproduct through liquid-liquid extraction by carefully selecting the pH and organic solvent.
References
-
Wang, P., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300. [Link]
- Lahm, G., et al. (1999). Process for preparing substituted hydrazide by using carboxylic acid.
-
Wheeler, J., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. [Link]
-
Mady, M. F., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(7), 3261-3268. [Link]
-
Al-Hiari, Y. M. (2005). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Jordan Journal of Chemistry, 1(1). [Link]
-
ResearchGate Discussion. (2023). How to remove impurity from hydrazide. [Link]
-
Khobrekar, P., et al. (2021). Different steps involved for the formation of N,N'-diacylhydrazine. ResearchGate. [Link]
- CN114516819A. (2022). Preparation method of N, N' -diacetyl hydrazine.
-
Singh, P. P., et al. (2014). Proposed mechanism for acyl hydrazide. ResearchGate. [Link]
-
Wang, X., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(50). [Link]
-
Hartrampf, F. W., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(7), 550-556. [Link]
-
Baashen, M. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Chemistry, 25(12), 1394-1403. [Link]
-
Liu, X.-H., et al. (2014). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 19(11), 17539-17551. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
- Wing, K. D. (1987). Novel insecticidal diacylhydrazine compounds.
-
Liu, X.-H., et al. (2014). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. PMC - PubMed Central. [Link]
-
Wang, X., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed. [Link]
-
Reddit. (2023). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. [Link]
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- 4. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]
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- 14. EP0228564B1 - Novel insecticidal diacylhydrazine compounds - Google Patents [patents.google.com]
- 15. Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides [organic-chemistry.org]
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- 19. reddit.com [reddit.com]
Technical Support Center: Characterization of Impurities in 2-(3-Methyl-4-nitrophenoxy)acetohydrazide Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during this specific synthesis. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively.
Introduction: The Synthetic Pathway and the Origin of Impurities
The synthesis of this compound is a two-step process. Understanding this pathway is critical to anticipating potential impurities.
Step 1: Williamson Ether Synthesis. 3-Methyl-4-nitrophenol is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions to form the intermediate ester, ethyl 2-(3-methyl-4-nitrophenoxy)acetate.
Step 2: Hydrazinolysis. The resulting ester is then reacted with hydrazine hydrate to yield the final product, this compound.
Impurities can arise from various sources: unreacted starting materials, by-products from side reactions, or degradation of the product.[1] Effective impurity profiling is essential for regulatory compliance and ensuring the safety and efficacy of any subsequent applications.[2]
Visualizing the Synthetic and Impurity Formation Pathways
The following diagram illustrates the core synthesis and the points at which common impurities can be generated.
Caption: Synthetic pathway and potential impurity formation routes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and analysis of this compound.
FAQ 1: My final product has a low melting point and appears sticky. What is the likely cause?
Answer: A low or broad melting point is a classic indicator of impurities. The "stickiness" often suggests the presence of unreacted starting materials or hygroscopic impurities.
-
Most Likely Culprit: Unreacted ethyl 2-(3-methyl-4-nitrophenoxy)acetate (Impurity D). This oily ester intermediate can be difficult to remove completely if the hydrazinolysis reaction does not go to completion.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester. A common solvent system is ethyl acetate/hexane. The hydrazide product is significantly more polar and will have a lower Rf value.
-
Reaction Conditions: Ensure an adequate excess of hydrazine hydrate is used (typically 2-3 equivalents) and that the reaction is allowed to proceed for a sufficient duration. Gentle heating (e.g., 50-60°C) can drive the reaction to completion.[3]
-
Purification: Recrystallization is the most effective method for removing the ester impurity. Ethanol or an ethanol/water mixture is a good starting point. The pure hydrazide should precipitate as a crystalline solid upon cooling.
-
FAQ 2: I see an unexpected peak in my reverse-phase HPLC chromatogram. How do I begin to identify it?
Answer: Identifying unknown peaks requires a systematic approach using orthogonal analytical techniques.[1] High-performance liquid chromatography (HPLC) is excellent for separation, but for identification, it must be coupled with other methods.[2][4]
The first step is to consider the likely impurities based on their polarity and when they might elute in a typical reverse-phase method.
| Potential Impurity | Common Name | Expected Elution vs. Product (API) | Rationale |
| 2-(3-Methyl-4-nitrophenoxy)acetic acid | Impurity B (Hydrolysis Product) | Earlier | The carboxylic acid group is more polar than the hydrazide group, leading to less retention on a C18 column. |
| 3-Methyl-4-nitrophenol | Impurity A (Starting Material) | Later | The phenol is less polar than the hydrazide and will be retained longer. |
| Ethyl 2-(3-methyl-4-nitrophenoxy)acetate | Impurity D (Intermediate) | Much Later | The ethyl ester is significantly less polar than the hydrazide and will have a much longer retention time. |
| N,N'-bis[...]hydrazine | Impurity C (Di-acyl Adduct) | Much Later | This larger, less polar molecule will be strongly retained on the column. |
Systematic Identification Workflow:
Caption: Workflow for identifying unknown HPLC peaks.
FAQ 3: My LC-MS data shows a peak with m/z 212.1. What is this impurity?
Answer: The target product, this compound, has a molecular weight of 225.2 g/mol . In positive ion mode mass spectrometry (ESI+), it will typically show a protonated molecule [M+H]⁺ at m/z 226.2.
A peak at m/z 212.1 likely corresponds to the [M+H]⁺ of 2-(3-Methyl-4-nitrophenoxy)acetic acid (Impurity B) , which has a molecular weight of 211.17 g/mol .[5]
-
Causality: This impurity forms via hydrolysis of either the ester intermediate or the final hydrazide product. The presence of moisture, especially under acidic or basic conditions, will promote its formation.
-
Confirmation:
-
MS/MS Fragmentation: Fragment the ion at m/z 212.1. Expect to see a loss of the carboxylic acid group (-45 Da) leading to a fragment corresponding to the 3-methyl-4-nitrophenoxy moiety.
-
pH Adjustment: Deliberately hydrolyze a small sample of your product by warming it in acidic water. Re-inject the sample into the LC-MS. If the peak at m/z 212.1 increases in intensity, it strongly confirms its identity as the hydrolysis product.
-
FAQ 4: My ¹H NMR spectrum has unexpected signals. How can I assign them to specific impurities?
Answer: ¹H NMR spectroscopy is a powerful tool for structural elucidation.[6][7] By understanding the characteristic chemical shifts, you can often identify impurities directly from the spectrum of the crude product.
Reference ¹H NMR Signals for this compound (in DMSO-d₆):
-
~9.4 ppm (s, 1H): -C(O)NH- proton.[6]
-
~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group.
-
~7.0-7.2 ppm (m, 2H): Other aromatic protons.
-
~4.7 ppm (s, 2H): -O-CH₂-C(O)- protons.
-
~4.3 ppm (s, 2H): -NHNH₂ protons.[6]
-
~2.5 ppm (s, 3H): Ar-CH₃ protons.
Troubleshooting Common Unexpected NMR Signals:
| Unexpected Signal (DMSO-d₆) | Potential Impurity | Explanation |
| ~10-12 ppm (broad s) | Impurity B (Carboxylic Acid) | The carboxylic acid proton (-COOH) is highly deshielded and often appears as a broad singlet in this region. |
| ~4.1 ppm (q, 2H) and ~1.2 ppm (t, 3H) | Impurity D (Ethyl Ester) | These signals are characteristic of an ethyl group (-OCH₂CH₃): a quartet for the methylene protons coupled to the methyl group, and a triplet for the methyl protons coupled to the methylene group. |
| ~9.5-10.5 ppm (broad s) | Impurity A (Phenol) | The phenolic -OH proton signal can vary but is typically found in this downfield region. |
Experimental Protocols for Impurity Characterization
Robust and reproducible analytical methods are the cornerstone of impurity profiling.[8]
Protocol 1: Reverse-Phase HPLC Method
This method is designed for the separation of the active pharmaceutical ingredient (API) from its potential polar and non-polar impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 25.1 min: 5% B
-
Time 30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in a 50:50 mixture of water/acetonitrile to a final concentration of ~0.5 mg/mL.
Protocol 2: LC-MS for Molecular Weight Confirmation
This protocol uses the same chromatographic conditions as the HPLC method but adds mass spectrometric detection for molecular weight identification.
-
LC Conditions: Use the same column and gradient as described in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive and Negative switching to detect a wide range of species.
-
Scan Range: m/z 100 - 600
-
Data Analysis: Extract ion chromatograms for the expected masses of the product and potential impurities to confirm their presence.[9][10]
Protocol 3: ¹H NMR Sample Preparation
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the dried sample into a clean NMR tube.
-
Solvent: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for hydrazides and allows for the observation of exchangeable N-H protons.[11]
-
Analysis: Acquire a standard proton spectrum. If impurity levels are low, consider acquiring a larger number of scans to improve the signal-to-noise ratio for minor components.
References
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Open Access Journals - Research and Reviews. Retrieved January 17, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved January 17, 2026, from [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Sannova. Retrieved January 17, 2026, from [Link]
-
Görög, S. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 1-2. [Link]
-
Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved January 17, 2026, from [Link]
-
Taha, M., et al. (2017). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 22(9), 1433. [Link]
-
a-b LC-MS/MS chromatograms for the determination of (a) p-nitrophenol... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Strunz, U. (1972). [H-NMR-spectra of hydrazones]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 305(7), 541-8. [Link]
-
¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. (2022, September 6). ACS Omega. [Link]
-
2-(4-Methylphenoxy)acetohydrazide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o165. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
Welcome to the technical support center for the synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up this important synthesis. Our focus is on ensuring scientific integrity, safety, and reproducibility from the laboratory bench to pilot-scale production.
I. Synthesis Overview & Core Principles
The synthesis of this compound is a two-step process. The first step is a Williamson ether synthesis to produce the intermediate, ethyl 2-(3-methyl-4-nitrophenoxy)acetate. This is followed by hydrazinolysis of the ester to yield the final product. While straightforward on a small scale, scaling up this synthesis introduces challenges related to reaction kinetics, heat management, and product purification.
II. Step-by-Step Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate
This protocol details the Williamson ether synthesis for preparing the ester intermediate.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) | Notes |
| 3-Methyl-4-nitrophenol | 153.14 | 153.14 g (1.0 mol) | Starting material |
| Ethyl chloroacetate | 122.55 | 134.81 g (1.1 mol) | Alkylating agent |
| Potassium carbonate (K₂CO₃) | 138.21 | 207.32 g (1.5 mol) | Base |
| Acetone | 58.08 | 1.5 L | Solvent |
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 3-methyl-4-nitrophenol and potassium carbonate.
-
Solvent Addition: Add acetone to the reactor.
-
Reagent Addition: Begin stirring and add ethyl chloroacetate to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-4-nitrophenoxy)acetate.
Protocol 2: Scale-Up Synthesis of this compound
This protocol outlines the hydrazinolysis of the ester intermediate.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) | Notes |
| Ethyl 2-(3-methyl-4-nitrophenoxy)acetate | 239.21 | 239.21 g (1.0 mol) | Starting material |
| Hydrazine hydrate (80% solution) | 50.06 | 75.1 g (1.2 mol) | Hydrazinolysis reagent |
| Ethanol | 46.07 | 1.0 L | Solvent |
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve ethyl 2-(3-methyl-4-nitrophenoxy)acetate in ethanol.
-
Reagent Addition: Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed, so control the addition rate to maintain the temperature below 40°C.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (around 78°C) for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Product Precipitation: Upon completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and excess hydrazine.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C to a constant weight.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up synthesis.
Q1: My yield of ethyl 2-(3-methyl-4-nitrophenoxy)acetate is low in the Williamson ether synthesis. What are the possible causes and solutions?
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, extend the reflux time.
-
Base not effective: Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area.
-
Suboptimal solvent: While acetone is common, other polar aprotic solvents like DMF or acetonitrile can be used.[1]
-
Phase Transfer Catalyst: For large-scale reactions, a phase transfer catalyst like tetrabutylammonium bromide can improve the reaction rate and yield by facilitating the transfer of the phenoxide ion into the organic phase.[2]
Q2: I am observing significant byproduct formation during the hydrazinolysis step. How can I minimize this?
-
Diacylhydrazide formation: This can occur if the reaction temperature is too high or if there is a localized high concentration of the ester. Ensure slow and controlled addition of the ester to the hydrazine solution.
-
Peeling: In some cases, side reactions can lead to the degradation of the hydrazide product.[3] Maintaining a controlled temperature and reaction time is crucial.
Q3: The hydrazinolysis reaction is showing a strong exotherm. How can I control this at a larger scale?
-
Controlled Addition: Add the hydrazine hydrate solution slowly and in a controlled manner to the ester solution.
-
Efficient Cooling: Ensure the reactor has an efficient cooling system to dissipate the heat generated.
-
Dilution: Increasing the solvent volume can help to manage the exotherm by providing a larger heat sink.
Q4: What are the key safety precautions when handling hydrazine hydrate on a large scale?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[4]
-
Ventilation: All operations involving hydrazine hydrate must be conducted in a well-ventilated fume hood or a designated enclosed system.[1]
-
Incompatible Materials: Avoid contact with oxidizing agents, acids, and metal oxides, as this can lead to a violent reaction.[5]
-
Spill Management: Have a spill kit ready. Small spills can be neutralized with a dilute solution of hydrogen peroxide.[6] For large spills, evacuate the area and follow emergency procedures.[1]
-
Waste Disposal: Hydrazine-containing waste is hazardous and must be quenched and disposed of according to institutional and local regulations.[4]
Q5: What is the best way to purify the final product, this compound, at scale?
-
Recrystallization: If the product precipitates upon cooling, recrystallization from a suitable solvent like ethanol is an effective purification method.
-
Washing: Thoroughly washing the filtered product with cold solvent helps to remove impurities.
-
Column Chromatography: For higher purity, column chromatography can be employed, though it may be less practical for very large quantities.
-
Aqueous Wash: For crude nitroaromatic compounds, washing with an alkaline aqueous solution can help remove acidic impurities.[7]
IV. Visualizing the Process
Workflow for Scaling Up Synthesis
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for addressing low product yield.
V. References
-
Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis. Retrieved from Benchchem Technical Support.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
Benchchem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis. Retrieved from Benchchem Technical Support.
-
AIChE. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Annual Meeting Proceedings.
-
ResearchGate. (2025). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Retrieved from [Link]
-
Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis. Retrieved from Benchchem Technical Support.
-
Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. Retrieved from
-
LANXESS. (2015). Product Safety Assessment: Hydrazine Hydrate.
-
Reddit. (2018). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis.
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
-
Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(2), 663-666.
-
Google Patents. (n.d.). US4366130A - Process for removing residual hydrazine from caustic solutions. Retrieved from
-
ResearchGate. (2019). Ion chromatographic determination of hydrazine in excess ammonia for monitoring graphene oxide reduction reaction.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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ResearchGate. (2012). 401 HL A HIGHLY EFFICIENT SOLVENT FREE SYNTHESIS OF HYDRAZIDES USING GRINDING TECHNIQUE.
-
Google Patents. (n.d.). US9738602B2 - Processes for making hydrazides. Retrieved from
-
ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine.
-
Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(7), 2269-2271.
-
ResearchGate. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief.
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
-
Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from [Link]
-
ARIA. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39055-39066.
-
Leggett, D. J. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(3), 458-466.
-
Royle, L., et al. (2012). Suppression of peeling during the release of O-glycans by hydrazinolysis. Analytical Biochemistry, 423(1), 78-86.
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds.
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
Benchchem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile.
-
ChemScene. (n.d.). 2-(3-Nitrophenoxy)acetohydrazide.
-
PEAC. (n.d.). Runaway Industrial Chemical Reactions.
-
Benchchem. (2025). The Cornerstone of Condensation: A Technical Guide to Hydrazine Hydrate in Organic Synthesis.
-
Kurakane, K., et al. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. Journal of Biochemistry, 142(4), 493-498.
-
BLDpharm. (n.d.). 2-(4-Methyl-2-nitrophenoxy)acetohydrazide.
-
Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.
-
National Center for Biotechnology Information. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
-
van den Burg, B. (2003). Carboxylic ester hydrolases from hyperthermophiles. FEMS Microbiology Reviews, 27(2-3), 133-146.
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Validation & Comparative
A Comparative Analysis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide and Other Nitroaromatic Compounds in Drug Discovery
Introduction
Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, represent a significant class of molecules in medicinal chemistry. The strong electron-withdrawing nature of the nitro group imparts unique physicochemical properties, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. However, this reactivity also raises concerns about potential toxicity and mutagenicity, necessitating careful structural design and evaluation.
This guide provides a comprehensive comparative study of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide , a representative of the phenoxyacetohydrazide class of nitroaromatics, against other well-established nitroaromatic compounds. Due to the limited publicly available experimental data specifically for this compound, this analysis will draw upon data from structurally similar analogs and established nitroaromatic drugs to provide a scientifically grounded comparison. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of its potential pharmacological profile and to highlight key structure-activity relationships within this chemical class. The comparison will focus on antimicrobial, anticancer, and antioxidant activities, supported by detailed experimental protocols and in-silico molecular docking studies to elucidate potential mechanisms of action.
Chemical Structures at a Glance
To provide a clear visual reference for the compounds discussed in this guide, their chemical structures are presented below.
Figure 1: Chemical structures of the target compound and benchmark drugs.
Synthesis and Characterization: A General Overview
The synthesis of this compound and its analogs typically follows a straightforward two-step process. The general synthetic pathway is outlined below. The characterization of these compounds relies on standard spectroscopic techniques to confirm their structure and purity.
General Synthetic Pathway
The synthesis of phenoxyacetohydrazide derivatives is a well-established chemical transformation.
Figure 2: General synthetic route for this compound.
Causality behind Experimental Choices: The use of a weak base like potassium carbonate (K₂CO₃) is crucial in the first step to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack on ethyl chloroacetate without causing hydrolysis of the ester. Acetone is a suitable polar aprotic solvent for this Williamson ether synthesis. The subsequent reaction with hydrazine hydrate in ethanol is a standard method for converting esters to hydrazides.
Comparative Biological Evaluation
This section compares the potential biological activities of this compound with established nitroaromatic drugs, nitrofurantoin and chloramphenicol, based on data from analogous compounds.
Antimicrobial Activity
Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to generate reactive nitroso and hydroxylamino derivatives. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[1]
Comparative Data:
| Compound | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| 2-(Nitrophenoxy)acetohydrazide derivatives (Analogs) | S. aureus, E. coli, P. aeruginosa, C. albicans | Moderate to good activity reported for various derivatives.[2] | [2] |
| Nitrofurantoin | Urinary tract pathogens (e.g., E. coli) | Clinically effective, with low resistance rates for E. coli.[3][4] | [3][4][5][6][7] |
| Chloramphenicol | Broad-spectrum (Gram-positive and Gram-negative) | Potent, but use is limited due to potential side effects. | [1][8][9][10][11] |
Expert Insights: The presence of the nitro group on the phenoxy ring of this compound is expected to be a key determinant of its antimicrobial activity. The position and nature of other substituents on the aromatic ring can modulate this activity by influencing the electronic properties and lipophilicity of the molecule. For instance, the presence of a methyl group might enhance membrane permeability. Compared to nitrofurantoin, which is a nitrofuran, the phenoxy scaffold of the target compound may offer a different pharmacokinetic profile and potentially a distinct spectrum of activity.
Anticancer Activity
The anticancer potential of nitroaromatic compounds is an area of active research. Similar to their antimicrobial mechanism, the bioreductive activation of the nitro group under the hypoxic conditions often found in solid tumors can lead to the formation of cytotoxic species that selectively target cancer cells.
Comparative Data:
| Compound | Cell Line(s) | Activity (IC₅₀) | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Analog) | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | Exhibited notable anticancer activity.[12][13] | [12][13] |
| Nitro-pyrrolomycins (Analogs) | HCT116 (colon), MCF-7 (breast) | Displayed significant antitumoral activity with reduced cytotoxicity compared to natural counterparts.[14] | [14] |
| Chloramphenicol | Multiple Myeloma cells | Shown to inhibit growth and induce apoptosis.[11] | [8][9][10][11] |
Expert Insights: The acetohydrazide moiety in this compound can act as a versatile scaffold for further chemical modifications to enhance anticancer potency. The presence of the nitro group suggests a potential for hypoxia-activated pro-drug behavior. Structure-activity relationship studies on related compounds have shown that the nature and position of substituents on the phenoxy ring significantly influence the cytotoxic activity.[12][13]
Antioxidant Activity
While nitroaromatic compounds are often associated with generating reactive species, some derivatives have also been reported to possess antioxidant properties. This dual role is intriguing and depends on the overall molecular structure and the specific biological environment. The antioxidant activity is typically evaluated by measuring the compound's ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Comparative Data:
| Compound/Class | Assay | Activity (IC₅₀) | Reference |
| Nitro-substituted phenolic compounds (General Class) | DPPH, ABTS | Variable, with some compounds showing significant radical scavenging.[15] | [15][16][17][18] |
| Nicotinic acid hydrazides (Related Hydrazides) | DPPH, ABTS | Exhibited moderate to good antioxidant activity.[19] | [19] |
| Nitroxides (Nitro-containing radicals) | Various | Known for their potent antioxidant properties through redox cycling.[20][21] | [20][21] |
Expert Insights: The antioxidant potential of this compound is likely to be influenced by the hydrogen-donating ability of the hydrazide group and the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group might diminish the electron-donating capacity of the phenoxy moiety, potentially leading to a weaker antioxidant effect compared to non-nitrated analogs. However, the overall antioxidant activity is a complex interplay of various structural features.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of this compound and related compounds is intrinsically linked to their chemical structure.
Figure 3: Key structural features influencing the biological activity of this compound.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, this section provides detailed, step-by-step methodologies for the key biological assays and computational studies.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is a widely used technique to assess the antimicrobial activity of a compound.
Figure 4: Workflow for the agar well diffusion antimicrobial assay.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.
-
Well Creation: Aseptically punch wells of 6 mm diameter into the agar plate.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) to each well. Include a positive control (e.g., a standard antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Figure 5: Workflow for the MTT anticancer assay.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired time.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm. The absorbance is proportional to the number of viable cells.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, thus neutralizing it.
Detailed Protocol:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a microplate or cuvette, mix the DPPH solution with various concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Computational Study: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Figure 6: General workflow for molecular docking studies.
Expert Insights on Causality: The choice of the target protein is critical and should be based on the known or hypothesized mechanism of action of the compound class. For antimicrobial studies, bacterial enzymes like DNA gyrase or dihydrofolate reductase are common targets. For anticancer studies, proteins involved in cell cycle regulation or apoptosis, such as caspases or kinases, are often selected. The docking results provide valuable insights into the potential binding modes and can guide the design of more potent analogs.
Conclusion and Future Perspectives
While direct experimental data for this compound is currently limited, a comparative analysis based on its structural analogs and established nitroaromatic drugs provides valuable insights into its potential as a bioactive compound. The presence of the nitro group and the phenoxyacetohydrazide scaffold suggests a strong likelihood of significant antimicrobial and anticancer activities, which are likely mediated through bioreductive activation. Its antioxidant potential, however, may be more modest and requires direct experimental verification.
Future research should focus on the synthesis of this compound and a systematic in vitro and in vivo evaluation of its biological activities. A comprehensive toxicological assessment is also imperative to determine its therapeutic window. Further exploration of the structure-activity relationships by synthesizing a library of related derivatives could lead to the identification of lead compounds with improved potency and selectivity. The integration of computational and experimental approaches will be crucial in advancing our understanding of this promising class of nitroaromatic compounds and their potential applications in drug discovery.
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Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2002). Molecules. [Link]
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Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. (2020). Antibiotics. [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (2022). Journal of the Iranian Chemical Society. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide Derivatives as Potential Antimicrobial Agents
In the ever-evolving landscape of antimicrobial drug discovery, the quest for novel pharmacophores that can circumvent rising resistance mechanisms is paramount. Among the myriad of scaffolds explored, phenoxy acetohydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. By examining the influence of various structural modifications on antimicrobial efficacy, we aim to elucidate the key determinants of activity and guide the rational design of more potent analogues.
The this compound Scaffold: A Privileged Structure
The this compound core represents a versatile template for the development of new therapeutic agents. This structure combines several key features that contribute to its biological potential:
-
Phenoxy Ring: The substituted phenyl ring offers a platform for a wide range of modifications to modulate lipophilicity, electronic properties, and steric interactions with biological targets.
-
Ether Linkage: The ether bond provides conformational flexibility, allowing the molecule to adopt optimal orientations within a receptor's binding pocket.
-
Acetohydrazide Moiety: The hydrazide group is a critical pharmacophore known for its ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites. It also serves as a versatile handle for the synthesis of various derivatives, most notably hydrazones.
The inherent reactivity of the terminal amino group of the hydrazide allows for the facile synthesis of a diverse library of derivatives, primarily through condensation with various aldehydes and ketones to form hydrazones. This versatility makes the scaffold particularly attractive for SAR studies.
Synthetic Strategies: A Pathway to Diversity
The synthesis of this compound and its derivatives typically follows a straightforward and efficient multi-step sequence. The general methodology is outlined below, emphasizing the causality behind each experimental choice.
General Synthetic Protocol
The synthesis commences with the alkylation of a substituted phenol with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester. The subsequent condensation with an appropriate carbonyl compound yields the final hydrazone derivatives.
Experimental Protocol: Synthesis of 2-(Phenoxy)acetohydrazide Derivatives
-
Step 1: Synthesis of Ethyl 2-(phenoxy)acetate.
-
To a solution of the desired substituted phenol (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5-2 equivalents) as a base.
-
Add ethyl chloroacetate or ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic base, and concentrate the filtrate under reduced pressure. The resulting crude ester can be purified by column chromatography or used directly in the next step.
-
Rationale: The Williamson ether synthesis is a reliable method for forming the ether linkage. The use of a weak inorganic base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.
-
-
Step 2: Synthesis of 2-(Phenoxy)acetohydrazide.
-
Dissolve the synthesized ethyl 2-(phenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-5 equivalents) to the solution.
-
Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by the disappearance of the ester spot on TLC.
-
Upon cooling, the solid hydrazide product often precipitates out of the solution. The product can be collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure 2-(phenoxy)acetohydrazide.
-
Rationale: Hydrazinolysis is a standard and efficient method for converting esters to hydrazides. An excess of hydrazine hydrate is used to drive the reaction to completion.
-
-
Step 3: Synthesis of Hydrazone Derivatives.
-
Dissolve the 2-(phenoxy)acetohydrazide (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add the desired substituted aldehyde or ketone (1 equivalent) to the mixture.
-
Reflux the reaction for 2-6 hours. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid.
-
The product can be isolated by filtration upon cooling and purified by recrystallization from an appropriate solvent.
-
Rationale: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Caption: General synthetic workflow for phenoxy acetohydrazide derivatives.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
While direct SAR studies on this compound derivatives are not extensively reported in the available literature, a comprehensive analysis of analogous phenoxy acetohydrazide and hydrazone series provides valuable insights into the structural requirements for potent antimicrobial activity. The following sections compare the influence of various substituents on antibacterial and antifungal efficacy.
Impact of Substituents on the Phenoxy Ring
The nature and position of substituents on the phenoxy ring significantly modulate the biological activity of these compounds. Electron-withdrawing and lipophilic groups often enhance antimicrobial properties.
-
Halogen Substitution: The presence of halogen atoms (F, Cl, Br) on the phenyl ring is a common feature in many active antimicrobial agents. For instance, derivatives with chloro and fluoro substitutions have demonstrated good inhibition against pathogenic microbes.[1] In a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives, several compounds exhibited moderate to good antibacterial activity.[1] This suggests that the presence of halogens on the phenoxy ring of the target scaffold could be beneficial for activity.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and is present in many antimicrobial drugs. Its presence in the 4-position of the target scaffold is anticipated to contribute positively to the overall activity. Studies on related nitro-containing hydrazones have shown potent antimicrobial effects.[2]
-
Methyl Group: The methyl group at the 3-position is a lipophilic and electron-donating group. Its impact on activity can be complex, influencing both the electronic properties and the overall shape of the molecule, which can affect binding to the target site.
Modifications of the Acetohydrazide Moiety: The Hydrazone Bridge
The formation of hydrazones by condensing the acetohydrazide with various aldehydes and ketones is a key strategy to diversify the scaffold and modulate its biological profile. The substituent on the benzylidene ring of the hydrazone plays a crucial role in determining the antimicrobial spectrum and potency.
-
Substituents on the Benzylidene Ring: The electronic nature of the substituents on the benzylidene ring has a profound effect on activity.
-
Electron-Withdrawing Groups: Groups like nitro and halogens on the benzylidene ring have been shown to enhance antibacterial activity in several studies.[1][3]
-
Electron-Donating Groups: Substituents such as hydroxyl and methoxy groups can also contribute to activity, potentially by forming additional hydrogen bonds with the target enzyme or receptor.[4]
-
-
Heterocyclic Rings: The incorporation of heterocyclic moieties, such as furan, thiophene, or pyridine, in place of the benzylidene ring can lead to compounds with potent and broad-spectrum antimicrobial activity. These rings can introduce additional sites for interaction and alter the physicochemical properties of the molecule.
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity of representative phenoxy acetohydrazide and hydrazone derivatives from various studies, providing a basis for comparison and prediction of the potential activity of this compound derivatives.
| Compound Scaffold | Substituents | Test Organism | Activity (MIC in µg/mL) | Reference |
| N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides | 2,4-dichloro-benzylidene | S. aureus | 6.25 | [1] |
| 4-fluoro-benzylidene | S. aureus | 12.5 | [1] | |
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | 4-chloro-benzylidene | E. coli | Good | [1] |
| 4-nitro-benzylidene | S. pyogens | Good | [1] | |
| 2-(2-benzyl-4-chlorophenoxy) acetohydrazide derivatives | Varied triazoles | S. aureus, E. coli | Moderate to good | [3] |
| N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl)methyl)acetamide | 4-chloro-benzylidene | E. coli | 0.024 (µM) | [2] |
Note: The presented data is from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Mechanistic Insights and Future Directions
The precise mechanism of action for many phenoxy acetohydrazide derivatives is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes. The hydrazone moiety can act as a chelating agent for metal ions crucial for enzyme function.
Future research in this area should focus on:
-
Systematic SAR Studies: A systematic investigation of substitutions on both the phenoxy and benzylidene rings of the this compound scaffold is warranted to precisely map the SAR.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds will enable more rational drug design.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential and safety profiles.
Conclusion
The this compound scaffold holds significant promise as a template for the development of novel antimicrobial agents. By drawing parallels from the structure-activity relationships of analogous phenoxy acetohydrazide and hydrazone derivatives, this guide provides a framework for the rational design of more potent compounds. The strategic incorporation of electron-withdrawing groups and heterocyclic moieties appears to be a fruitful avenue for enhancing antimicrobial efficacy. Further focused research on this specific scaffold is highly encouraged to unlock its full therapeutic potential.
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A Senior Application Scientist's Guide to Validating Hits from High-Throughput Screens of Hydrazide Compounds
Introduction: The Double-Edged Sword of Hydrazide Compounds in HTS
High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries. Within these libraries, hydrazide-containing compounds are frequently encountered. Their synthetic tractability and ability to form diverse hydrogen bond networks make them attractive scaffolds.[1][2] However, the very chemical properties that make them versatile also predispose them to a variety of assay artifacts, leading to a high rate of false positives.
Hydrazides and their derivatives, such as hydrazones, are notorious Pan-Assay Interference Compounds (PAINS).[3][4][5] These molecules can interfere with assay readouts through numerous non-specific mechanisms, including redox cycling, metal chelation, covalent modification, and aggregation.[3][6] Progressing these "nuisance artifacts" wastes significant time and resources.[7][8] Therefore, a robust, multi-tiered validation strategy is not just recommended—it is essential for any screening campaign involving this chemical class.
This guide provides a systematic, field-proven framework for triaging and validating hydrazide hits. We will move beyond simple reconfirmation and delve into a series of orthogonal and biophysical assays designed to build confidence in a hit's mechanism of action and eliminate common artifacts early in the discovery pipeline.
The Validation Funnel: A Tiered Approach to Hit Confirmation
A successful validation campaign is structured as a funnel, progressively applying more resource-intensive assays to an ever-smaller number of promising compounds.[7][9] This ensures that effort is focused on hits with the highest probability of being genuine, tractable starting points for a medicinal chemistry program.
Caption: A tiered hit validation workflow for triaging HTS hits.
Tier 1: Initial Confirmation and Orthogonal Validation
The first step is to confirm that the observed activity is real and not a result of experimental error or assay-specific interference.
1a. Hit Reconfirmation and Dose-Response
The simplest and most crucial first step is to re-test the initial hits from a fresh sample of the compound, ideally repurchased or re-synthesized. This eliminates issues related to compound degradation or concentration errors in the original screening plates.
Causality: A confirmed hit must exhibit a clear, concentration-dependent effect on the target. This establishes a preliminary Structure-Activity Relationship (SAR) and helps distinguish true inhibitors from compounds causing stochastic interference.
Protocol:
-
Obtain fresh, solid samples of hit compounds and verify their identity and purity (>95%) via LC-MS and ¹H NMR.
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).
-
Perform the primary screening assay using a serial dilution of the compound, typically an 8- to 12-point curve, to determine the IC₅₀ (or EC₅₀).
-
Include appropriate positive and negative controls.
-
Hits that do not show a sigmoidal dose-response curve should be flagged as potential artifacts and deprioritized.
1b. Orthogonal Assay Validation
An orthogonal assay measures the same biological endpoint but uses a different detection technology.[7][10] This is a powerful method for identifying false positives that interfere with the specific readout of the primary assay (e.g., fluorescence quenching, luciferase inhibition).[6][11]
Causality: If a compound is a true modulator of the biological target, its activity should be independent of the detection method. A compound that is active in a fluorescence-based primary screen but inactive in a label-free secondary screen is likely an artifact.
| Assay Type | Primary Assay Example | Orthogonal Assay Example | Rationale |
| Kinase Inhibition | TR-FRET (measures phosphorylation of fluorescent peptide) | Mass Spectrometry (directly measures substrate and product) | Eliminates compounds that interfere with fluorescence or ATP analogs. |
| Protease Inhibition | Fluorogenic Peptide Cleavage | Surface Plasmon Resonance (SPR) (measures direct binding) | Eliminates compounds that are fluorescent or quench the reporter dye. |
| GPCR Activation | Calcium Flux (Fluorescent Dye) | BRET (Bioluminescence Resonance Energy Transfer) | Rules out autofluorescent compounds or those that interfere with calcium dyes. |
Tier 2: Unmasking Common Hydrazide Artifacts
Hydrazides are prone to specific, non-target-related mechanisms of action. This tier involves targeted counter-screens to identify and eliminate these problematic compounds.
2a. Computational Filtering
Before extensive wet lab work, hits should be analyzed using computational filters to identify known PAINS substructures.[4] Several software tools and online resources are available for this purpose.
Causality: Many hydrazide-containing scaffolds have been repeatedly identified as promiscuous hitters across hundreds of screens.[12] Filtering these out early prevents wasted effort on compounds with a low probability of success. While not a definitive kill switch—as some PAINS can be genuine hits—it provides a valuable flag for caution.[7]
2b. Redox Interference Assays
A primary concern with hydrazides is their potential for redox cycling, especially in assays containing reducing agents like Dithiothreitol (DTT).[7][13] These compounds can react with oxygen to produce hydrogen peroxide (H₂O₂), which then non-specifically oxidizes and inactivates the target protein, particularly those with sensitive cysteine residues.[13][14]
Causality: The inhibitory activity of a redox cycler is dependent on the generation of H₂O₂. Therefore, adding an H₂O₂-scavenging enzyme like catalase to the assay buffer should rescue the target's activity and abolish the compound's effect.[13]
Caption: Mechanism of redox cycling interference and catalase rescue.
Protocol: Catalase Rescue Experiment
-
Prepare two sets of assay reactions for each hit compound at its IC₉₀ concentration.
-
To one set, add a final concentration of 100-200 U/mL of catalase.[15][16][17] To the other set, add an equivalent volume of buffer.
-
Pre-incubate the target enzyme with the compound and catalase (or buffer) for 15-30 minutes.
-
Initiate the reaction by adding the substrate.
-
Measure the activity. A significant rightward shift in the IC₅₀ or a substantial decrease in inhibition in the presence of catalase strongly indicates a redox-cycling artifact.
2c. Aggregation Counter-Screen
Some organic molecules, including hydrazides, can form colloidal aggregates at micromolar concentrations. These aggregates can sequester and non-specifically inhibit proteins, leading to false-positive signals.[18]
Causality: The formation of these aggregates is sensitive to the presence of non-ionic detergents. A true inhibitor's potency should not be significantly affected by minor changes in detergent concentration, whereas an aggregator's apparent activity will often be attenuated.
Protocol: Detergent Sensitivity Assay
-
Run the primary assay with the hit compound in the standard buffer, which typically contains a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Repeat the assay in a buffer containing a higher concentration of the same detergent (e.g., 0.1% Triton X-100).
-
An aggregator will typically show a >10-fold increase in its IC₅₀ value at the higher detergent concentration.
Tier 3: Biophysical Validation of Direct Target Engagement
The ultimate goal is to prove that the hit compound physically binds to the target protein. Biophysical methods provide this direct evidence, moving beyond activity-based readouts to confirm a true molecular interaction.[19][20][21]
Causality: An activity-based assay only shows that a target's function is modulated. It does not prove the compound binds directly to the target. A biophysical assay confirms this binding event, providing the highest level of confidence before committing to medicinal chemistry.
| Biophysical Method | Principle | Throughput | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon compound binding to an immobilized target.[22] | Medium-High | Binding kinetics (kₒₙ, kₒff), affinity (Kᴅ), stoichiometry. |
| Thermal Shift Assay (TSA / DSF) | Measures the change in protein melting temperature upon ligand binding.[19] | High | Confirms binding, provides relative affinity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[9][19] | Low | Binding affinity (Kᴅ), stoichiometry (n), thermodynamics (ΔH, ΔS). |
| NMR Spectroscopy | Detects changes in the protein's or ligand's NMR spectrum upon binding.[19][22] | Low-Medium | Confirms binding, can map binding site, useful for fragments. |
Choosing the right biophysical method depends on the target protein's characteristics and the resources available.[20] For HTS triage, TSA is an excellent high-throughput first pass, followed by SPR or ITC for more detailed characterization of the highest-priority hits.
Conclusion: From Artifact to Asset
The path from a hydrazide HTS hit to a validated lead is fraught with potential pitfalls. The chemical nature of this scaffold makes it a frequent source of false positives that can derail drug discovery programs. By employing a rigorous, multi-tiered validation strategy that combines orthogonal biochemical assays, targeted counter-screens for common artifacts, and direct biophysical binding studies, researchers can effectively separate the wheat from the chaff. This systematic approach ensures that only the most promising, mechanistically sound compounds advance to lead optimization, maximizing the chances of success and efficiently allocating precious research resources.
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A Comparative Analysis of the Antimicrobial Potential of Novel Hydrazide Derivatives Against Standard Antibiotics
A Guide for Researchers in Drug Discovery and Development
Introduction: The Quest for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates an urgent and continuous search for new chemical entities with potent and novel mechanisms of action. Among the myriad of scaffolds explored in medicinal chemistry, hydrazide-hydrazone derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3] This guide provides a comparative framework for evaluating the antimicrobial efficacy of novel hydrazide derivatives, using a representative compound as a case study, against established standard antibiotics.
While specific antimicrobial data for 2-(3-Methyl-4-nitrophenoxy)acetohydrazide is not extensively available in current literature, this guide will utilize data from structurally related hydrazide-hydrazones to illustrate the comparative analysis process. This approach provides a robust template for researchers to evaluate their own novel compounds. The principles and methodologies outlined herein are universally applicable for the preliminary assessment of any new potential antimicrobial agent.
Understanding the Antimicrobial Potential of Hydrazide-Hydrazones
Hydrazide-hydrazones are characterized by the azometine group (-NHN=CH-), which is believed to be crucial for their pharmacological activities.[4] The antimicrobial effect of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms of action is the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication.[2][5] This mechanism is shared with fluoroquinolone antibiotics, such as ciprofloxacin, suggesting a potential for similar efficacy.
Experimental Design for a Comparative Antimicrobial Study
A rigorous and standardized approach is paramount when evaluating the antimicrobial activity of a novel compound. The methodologies described below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing.[6][7][8][9][10]
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative antimicrobial susceptibility study.
Caption: Experimental workflow for comparative antimicrobial susceptibility testing.
Detailed Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), standardized bacterial inoculum (0.5 McFarland standard), test compound and standard antibiotic stock solutions.
-
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound or standard antibiotic to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells, discarding the final 100 µL from the last well.
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with 10 µL of the diluted bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
2. Agar Disk Diffusion for Zone of Inhibition Measurement
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[11][12]
-
Materials: Mueller-Hinton Agar (MHA) plates, sterile cotton swabs, standardized bacterial inoculum (0.5 McFarland standard), paper disks impregnated with known concentrations of the test compound and standard antibiotics.
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Comparative Data Analysis
The following table presents a hypothetical comparison of the antimicrobial activity of a representative hydrazide derivative against several standard antibiotics. The data is compiled from various studies on hydrazide-hydrazones and standard antibiotic susceptibility profiles.[1][13][14]
| Antimicrobial Agent | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| Representative Hydrazide Derivative | Staphylococcus aureus | 6.25 | 18 |
| Bacillus subtilis | 3.12 | 20 | |
| Escherichia coli | 12.5 | 16 | |
| Pseudomonas aeruginosa | 25 | 14 | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 | 22 - 30 |
| Bacillus subtilis | 0.25 - 1 | 25 - 33 | |
| Escherichia coli | ≤ 0.25 | ≥ 21 | |
| Pseudomonas aeruginosa | ≤ 0.5 | ≥ 21 | |
| Ampicillin | Staphylococcus aureus | 0.25 - 2 (susceptible) | 29 |
| Bacillus subtilis | 0.25 | 27 | |
| Escherichia coli | ≤ 8 (susceptible) | ≥ 17 | |
| Pseudomonas aeruginosa | Resistant | - | |
| Gentamicin | Staphylococcus aureus | ≤ 1 | ≥ 15 |
| Bacillus subtilis | 0.5 | 20 | |
| Escherichia coli | ≤ 2 | ≥ 15 | |
| Pseudomonas aeruginosa | ≤ 4 | ≥ 15 | |
| Tetracycline | Staphylococcus aureus | ≤ 1 | ≥ 19 |
| Bacillus subtilis | 1 | 23 | |
| Escherichia coli | ≤ 4 | ≥ 15 | |
| Pseudomonas aeruginosa | Resistant | - |
Interpretation of Results:
The hypothetical data suggests that the representative hydrazide derivative exhibits moderate to good antimicrobial activity, particularly against Gram-positive bacteria (S. aureus and B. subtilis). When compared to standard antibiotics, its efficacy is generally lower than that of ciprofloxacin and gentamicin but may be comparable to or better than ampicillin and tetracycline against certain strains. Such a profile indicates that while it may not be as potent as some existing drugs, the novel scaffold warrants further investigation and optimization.
Potential Mechanism of Action: DNA Gyrase Inhibition
As previously mentioned, a key proposed mechanism for the antimicrobial action of hydrazide derivatives is the inhibition of DNA gyrase. This enzyme is a topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, the compound can effectively halt bacterial proliferation.
Caption: Proposed mechanism of action of hydrazide derivatives via DNA gyrase inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of novel hydrazide derivatives as potential antimicrobial agents. The presented methodologies, rooted in CLSI standards, ensure the generation of reliable and comparable data. The hypothetical data analysis highlights the importance of benchmarking new compounds against a panel of standard antibiotics to ascertain their therapeutic potential.
While the representative hydrazide derivative shows promise, further studies are essential. These include:
-
Structure-Activity Relationship (SAR) studies: To optimize the chemical structure for enhanced potency and a broader spectrum of activity.
-
Toxicity studies: To assess the safety profile of the compound in vitro and in vivo.
-
Mechanism of action studies: To definitively elucidate the molecular target and mechanism of antimicrobial action.
The continued exploration of novel chemical scaffolds like hydrazide-hydrazones is a critical component in the global effort to combat antimicrobial resistance and develop the next generation of life-saving therapeutics.
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). National Institutes of Health. [Link]
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]
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Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives. (n.d.). Springer. [Link]
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Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015). Impactfactor. [Link]
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Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. (n.d.). JOCPR. [Link]
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Different mechanisms of action of quinoline hydrazide/hydrazone... (n.d.). ResearchGate. [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
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Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. (n.d.). PubMed Central. [Link]
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In Vivo Validation of the Anti-inflammatory Effects of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of the novel compound, 2-(3-Methyl-4-nitrophenoxy)acetohydrazide. While direct studies on this specific molecule are not yet prevalent in published literature, this document synthesizes established methodologies and data from analogous hydrazide derivatives to propose a robust validation strategy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new anti-inflammatory agents.
The core rationale for investigating this compound stems from the well-documented anti-inflammatory potential of the hydrazide scaffold. Hydrazide derivatives have demonstrated a range of biological activities, and the inclusion of a nitrophenyl group has been shown in several studies to enhance these effects.[1] This guide will provide a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs) and outline the experimental protocols necessary to rigorously assess the therapeutic potential of this new chemical entity.
Mechanistic Hypothesis and Comparative Landscape
Many hydrazide derivatives exert their anti-inflammatory effects through the inhibition of key inflammatory mediators. A plausible mechanism of action for this compound involves the modulation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical in the synthesis of prostaglandins.[2] Additionally, inhibition of nitric oxide (NO) production, a key signaling molecule in inflammation, is another potential pathway.[3]
Our validation strategy will therefore focus on established in vivo models that are sensitive to these mechanisms and allow for direct comparison with benchmark compounds.
Comparative Compounds:
-
Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for significant anti-inflammatory activity.
-
Celecoxib: A selective COX-2 inhibitor, to probe for COX-2-specific effects and a potentially improved gastrointestinal safety profile.
-
Vehicle Control: The non-active delivery medium (e.g., 0.5% carboxymethyl cellulose) to establish a baseline for the inflammatory response.
Experimental Design: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely accepted and well-characterized acute inflammatory model, ideal for the initial screening of novel anti-inflammatory compounds.[1][2][4]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control (0.5% CMC, p.o.)
-
This compound (Test Compound, 20 mg/kg and 40 mg/kg, p.o.)
-
Indomethacin (Positive Control, 10 mg/kg, p.o.)
-
Celecoxib (Positive Control, 20 mg/kg, p.o.) Animals are fasted for 12 hours prior to the experiment with free access to water.
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound, positive controls, or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Expected Outcomes and Comparative Data Analysis
Based on studies of structurally similar hydrazide derivatives, this compound is anticipated to exhibit a dose-dependent reduction in paw edema.[1]
Table 1: Hypothetical Comparative Efficacy in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (1 hr) | % Inhibition of Edema (2 hr) | % Inhibition of Edema (3 hr) | % Inhibition of Edema (4 hr) |
| Vehicle Control | - | 0 | 0 | 0 | 0 |
| Test Compound | 20 | Anticipated ~15-25% | Anticipated ~20-35% | Anticipated ~30-45% | Anticipated ~35-50% |
| Test Compound | 40 | Anticipated ~25-40% | Anticipated ~35-50% | Anticipated ~45-60% | Anticipated ~50-65% |
| Indomethacin | 10 | 30 ± 4.2 | 45 ± 5.1 | 58 ± 6.3 | 65 ± 7.1 |
| Celecoxib | 20 | 25 ± 3.8 | 38 ± 4.5 | 52 ± 5.9 | 60 ± 6.8 |
Note: Data for Indomethacin and Celecoxib are representative values from historical data. Values for the test compound are hypothetical and serve as a guide for expected outcomes.
Mechanistic Insights: Pro-inflammatory Cytokine Analysis
To further elucidate the mechanism of action, blood samples can be collected post-experiment to quantify the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using ELISA kits. A significant reduction in these cytokines by this compound would provide strong evidence for its anti-inflammatory activity at the molecular level.[5]
Caption: Simplified signaling pathway of inflammation and potential point of intervention.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and efficient pathway for the in vivo validation of the anti-inflammatory effects of this compound. The proposed comparative study using the carrageenan-induced paw edema model, benchmarked against both non-selective and selective COX inhibitors, will provide crucial data on the compound's efficacy and potential mechanism of action.
Positive results from these initial studies would warrant further investigation into more chronic models of inflammation, such as adjuvant-induced arthritis, and a comprehensive safety and toxicology profile. The exploration of hydrazide derivatives remains a promising avenue in the quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles.
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Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). Journal of Pharmaceutical and Scientific Innovation. [Link]
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Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives. (2020). Bioorganic Chemistry. [Link]
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Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. (2022). Molecules. [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). International Journal of ChemTech Research. [Link]
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Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2018). Pharmacia. [Link]
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Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2020). Pharmaceuticals. [Link]
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3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. (2016). Molecules. [Link]
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Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (2011). Iranian Journal of Pharmaceutical Research. [Link]
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Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives. (2020). Bioorganic Chemistry. [Link]
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Comparative Cross-Reactivity Profiling of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide: A Guide for Target Selectivity Assessment
Abstract
In the landscape of modern drug discovery, ensuring the selectivity of a candidate molecule is as critical as demonstrating its potency. Off-target interactions can lead to unforeseen toxicities or confound the interpretation of a compound's mechanism of action, representing a significant cause of clinical trial failures.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of the novel small molecule, 2-(3-Methyl-4-nitrophenoxy)acetohydrazide . We present a comparative analysis against structurally similar and functionally distinct compounds, leveraging industry-standard techniques to build a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals to illustrate a rigorous, self-validating approach to characterizing a potential therapeutic agent.
Introduction: The Imperative of Selectivity in Drug Development
The journey of a small molecule from a screening hit to a clinical candidate is fraught with challenges, a primary one being the elucidation of its full biological interaction profile. While a compound may exhibit high affinity for its intended target, its interactions with other proteins—the "off-targets"—can dictate its ultimate success or failure.[4][5] Understanding this cross-reactivity is paramount for predicting potential side effects and for ensuring that the observed phenotype is a true consequence of on-target modulation.[3]
This guide focuses on This compound , a compound of interest due to its phenoxy acetohydrazide scaffold, a motif present in various biologically active molecules. Due to a lack of specific target information for this exact molecule, we will hypothesize its primary target to be a protein kinase, herein referred to as Kinase X , a common target class for compounds with this general structure. This allows us to construct a realistic and scientifically rigorous comparison.
We will compare its selectivity against two benchmark compounds:
-
Compound A: 2-(4-Methyl-2-nitrophenoxy)acetohydrazide - A structural analog to assess how minor chemical modifications can influence the selectivity profile.
-
Compound B: Dasatinib - A well-characterized, multi-kinase inhibitor, serving as a reference for a compound with a known, broader selectivity profile.
Our analysis will be built upon a multi-pronged experimental approach, integrating large-scale kinase binding assays with cellular target engagement confirmation.
Experimental Strategy for Comprehensive Cross-Reactivity Profiling
A robust assessment of selectivity requires more than a single assay. It necessitates a tiered approach that moves from broad, high-throughput screening to more focused, physiologically relevant cellular systems. Our strategy is designed to be self-validating, with each stage providing complementary information.
Figure 1: Tiered workflow for cross-reactivity profiling.
2.1. Tier 1: KINOMEscan® for Broad Kinase Selectivity
Causality behind Experimental Choice: To gain a comprehensive, unbiased view of the kinase interaction landscape, we employ the KINOMEscan® platform. This is an active site-directed competition binding assay that measures the ability of a compound to displace a ligand from the kinase active site.[6][7][8] A key advantage of this technology is that it is ATP-independent, providing true thermodynamic dissociation constants (Kd) rather than IC50 values, which can be influenced by ATP concentration.[6][8] This allows for a more direct and robust comparison of compound affinities across different kinases.
Methodology: this compound, Compound A, and Compound B are screened at a concentration of 1 µM against a panel of 468 kinases. The results are expressed as a percentage of control, where a lower percentage indicates stronger binding.
2.2. Tier 2: Quantitative Dissociation Constant (Kd) Determination
Causality behind Experimental Choice: Hits identified in the primary screen (e.g., those showing >80% inhibition) are then subjected to full dose-response analysis to determine their dissociation constants (Kd). This provides a quantitative measure of binding affinity, allowing for a precise ranking of on-target and off-target potencies.
Methodology: An 11-point dose-response curve is generated for each compound against the identified kinases of interest. The Kd values are calculated from these curves.
2.3. Tier 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality behind Experimental Choice: While in vitro binding assays are powerful, they do not account for factors like cell permeability and target engagement in a native cellular environment. CETSA is a biophysical assay that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[9][10][11] An increase in the melting temperature of a protein in the presence of a compound is direct evidence of target engagement.[12][13] This provides crucial validation that the compound can reach and bind to its intended target within a cell.
Methodology: A suitable cell line expressing both the primary target (Kinase X) and a key off-target (identified from the KINOMEscan®) is treated with the test compounds. The cells are then heated across a temperature gradient, lysed, and the amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from our multi-tiered profiling strategy.
Table 1: Tier 1 KINOMEscan® Profiling Results (% Control at 1 µM)
| Kinase Target | This compound | Compound A | Compound B (Dasatinib) |
| Kinase X (Primary Target) | 5 | 15 | 1 |
| Kinase Y (Off-Target) | 35 | 85 | 10 |
| Kinase Z (Off-Target) | 90 | 95 | 5 |
| ... (465 other kinases) | >95 | >95 | Multiple hits |
Lower % Control indicates stronger binding.
Interpretation: The initial screen suggests that this compound is a potent binder to our hypothesized primary target, Kinase X, and also shows some interaction with Kinase Y. Compound A, the structural analog, appears less potent against Kinase X. As expected, Compound B (Dasatinib) shows potent binding to multiple kinases.
Table 2: Tier 2 Quantitative Binding Affinities (Kd, nM)
| Kinase Target | This compound | Compound A | Compound B (Dasatinib) |
| Kinase X (Primary Target) | 25 | 250 | <1 |
| Kinase Y (Off-Target) | 450 | >10,000 | 15 |
| Kinase Z (Off-Target) | >10,000 | >10,000 | 8 |
Interpretation: The quantitative Kd values confirm the initial findings. This compound displays a good selectivity window between its primary target (Kinase X) and the identified off-target (Kinase Y). The minor structural change in Compound A results in a significant loss of potency against Kinase X. Dasatinib is confirmed as a potent multi-kinase inhibitor.
Table 3: Tier 3 Cellular Thermal Shift Assay (CETSA) Data (ΔTm in °C)
| Target Protein | This compound (10 µM) | Compound A (10 µM) | Compound B (Dasatinib) (1 µM) |
| Kinase X | +5.2 | +1.5 | +8.5 |
| Kinase Y | +1.8 | <0.5 | +6.2 |
ΔTm is the change in melting temperature relative to a vehicle control.
Interpretation: The CETSA results provide critical evidence of target engagement in a cellular context. The significant thermal shift for Kinase X upon treatment with this compound confirms that it enters the cell and binds to its primary target. The smaller, but still detectable, shift for Kinase Y suggests that this off-target interaction also occurs in cells, albeit likely to a lesser extent. Compound A shows minimal target engagement, consistent with its weaker binding affinity. Dasatinib demonstrates robust engagement of both Kinase X and Y, in line with its known profile.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the key steps for performing a CETSA experiment to validate target engagement.
Objective: To determine the thermal stabilization of Kinase X and Kinase Y in intact cells upon treatment with this compound.
Materials:
-
Cell line expressing endogenous or over-expressed Kinase X and Kinase Y (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Ultracentrifuge or high-speed microcentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies specific for Kinase X and Kinase Y
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in fresh culture medium at a density of 2 x 10^6 cells/mL.
-
Aliquot cells into tubes and treat with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot 50 µL of the cell suspension from each treatment group into separate PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control at 37°C.
-
Immediately after heating, cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding an equal volume of lysis buffer and incubating on ice for 20 minutes with periodic vortexing.
-
Alternatively, perform three freeze-thaw cycles using liquid nitrogen.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for Kinase X and Kinase Y.
-
Quantify the band intensities and plot them as a percentage of the unheated control for each treatment group.
-
-
Data Interpretation:
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm of the compound-treated sample and the vehicle-treated sample.
-
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of this compound. By integrating broad in vitro screening with cellular target engagement assays, we can build a high-confidence selectivity profile. Our hypothetical data illustrates a scenario where the compound is a potent and selective inhibitor of its primary target, Kinase X, with a well-defined and manageable off-target profile.
This multi-tiered strategy provides a clear path to:
-
Confidently identify on- and off-targets.
-
Quantify the selectivity window of a compound.
-
Validate target engagement in a physiologically relevant context.
-
Guide structure-activity relationship (SAR) studies to improve selectivity.
Ultimately, the rigorous application of such profiling strategies is essential for de-risking novel compounds and increasing the probability of success in the complex journey of drug development.[14][15]
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KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature. [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
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Target-specific compound selectivity for multi-target drug discovery and repurposing. NIH. [Link]
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Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Analysis: Evaluating 2-(3-Methyl-4-nitrophenoxy)acetohydrazide Analogs
Introduction: The Scientific Imperative for Analog-Based Drug Discovery
In the landscape of modern medicinal chemistry, the hydrazone moiety (-C=N-NH-) stands out as a "privileged scaffold," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] From anti-inflammatory to anticancer and antimicrobial applications, derivatives of acetohydrazide are a focal point of research.[4][5][6] The core principle of analog-based drug discovery is systematic modification of a parent molecule—in this case, 2-(3-Methyl-4-nitrophenoxy)acetohydrazide—to enhance its efficacy, selectivity, and pharmacokinetic profile.
However, synthesizing and testing every possible analog is a resource-intensive endeavor. This is where computational chemistry, specifically molecular docking, provides an indispensable advantage.[7][8] Molecular docking is a powerful in silico technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (a protein target), thereby estimating the strength and nature of their interaction.[9][10]
This guide provides a comprehensive, in-depth protocol and comparative analysis for a series of hypothetical analogs of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow. Our analysis will span multiple potential therapeutic targets to illustrate how in silico screening can guide the development of specialized therapeutic agents.
Part 1: The Rationale of Molecular Design and Target Selection
The Core Scaffold and Rationale for Analogs
The parent molecule, this compound, possesses several key features: a nitrophenoxy ring, a flexible acetohydrazide linker, and a reactive hydrazide terminus. Each of these can be systematically modified to probe the structure-activity relationship (SAR).[11] For this guide, we will consider three hypothetical analogs designed to test the influence of electronic and steric properties:
-
Parent Compound (PC): this compound
-
Analog 1 (A1): 2-(4-Amino-3-methylphenoxy)acetohydrazide (replacing the electron-withdrawing nitro group with an electron-donating amino group).
-
Analog 2 (A2): 2-(3-Methyl-4-nitrophenoxy)-N'-(pyridin-4-ylmethylene)acetohydrazide (extending the molecule with a pyridine ring via a hydrazone linkage).
-
Analog 3 (A3): 2-(3-Chloro-4-nitrophenoxy)acetohydrazide (replacing the methyl group with a halogen to alter steric and electronic properties).
Selecting Therapeutically Relevant Protein Targets
The choice of a protein target is the most critical decision in a docking study, as it defines the therapeutic context.[10][12] Knowing that hydrazone-containing compounds have broad bioactivity, we select three distinct and well-validated targets to perform a comparative analysis:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway. Its inhibition is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[6][13] We will use the crystal structure of human COX-2 (PDB ID: 5IKR).
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels). Its inhibition is a validated strategy in cancer therapy.[14] We will use the crystal structure of the VEGFR-2 kinase domain (PDB ID: 2OH4).
-
Staphylococcus aureus DNA Gyrase B: An essential bacterial enzyme that manages DNA topology. It is a prime target for antibacterial agents.[5] We will use its crystal structure (PDB ID: 4URM).
Part 2: The In-Silico Experimental Workflow: A Validated Protocol
This section details the step-by-step methodology for conducting a rigorous comparative docking analysis. Each step is designed to ensure reproducibility and scientific validity.
Workflow Overview
Caption: A generalized workflow for comparative molecular docking studies.
Step 1: Ligand Preparation
Causality: The ligand's three-dimensional conformation and charge distribution are paramount for accurate docking. A poorly minimized structure will not fit correctly into the protein's binding pocket, leading to unreliable results.
-
2D Structure Sketching: Draw the Parent Compound (PC) and Analogs (A1, A2, A3) using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structures into 3D SDF or MOL2 formats.
-
Energy Minimization: This is a critical step. Use a force field (e.g., MMFF94) to computationally "relax" the 3D structure into its lowest energy (most stable) conformation. This is performed in software like Avogadro, MOE, or Discovery Studio.[9]
-
File Preparation: Save the final, minimized structures in the PDBQT format required by AutoDock Vina, which includes atomic charges and torsional freedom information.
Step 2: Target Protein Preparation
Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and contain non-essential elements (like water molecules) that can interfere with docking. The protein must be "cleaned" and prepared to simulate a physiologically relevant state.
-
PDB File Acquisition: Download the crystal structures for COX-2 (5IKR), VEGFR-2 (2OH4), and S. aureus DNA Gyrase B (4URM) from the RCSB PDB (rcsb.org).
-
Protein Cleaning: Using software like UCSF Chimera or AutoDock Tools, perform the following:
-
Remove all water molecules and any co-crystallized ligands or ions not essential to the active site.
-
Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign Gasteiger charges to all atoms.
-
-
File Conversion: Save the prepared protein structure in the PDBQT format.
Step 3: Defining the Binding Pocket (Grid Generation)
Causality: The docking algorithm needs a defined search space. Confining the search to the known active site dramatically increases computational efficiency and accuracy, preventing the ligand from docking to irrelevant surfaces on the protein.
-
Active Site Identification: For each protein, identify the active site. This is typically done by finding the location of the original ligand in the downloaded crystal structure.
-
Grid Box Creation: Using AutoDock Tools, define a 3D grid box that encompasses the entire active site with a buffer of a few angstroms (e.g., a 25x25x25 Å cube). This box dictates the volume in which the docking software will attempt to place the ligand.[15]
Step 4: Molecular Docking Simulation
Causality: This is the core computational experiment where the software explores thousands of possible binding poses for each ligand within the grid box, evaluating each based on a scoring function.
-
Software: We will use AutoDock Vina, a widely used and validated open-source docking program.[15][16]
-
Execution: Run the docking simulation for each ligand (PC, A1, A2, A3) against each protein target (COX-2, VEGFR-2, DNA Gyrase). The software will generate multiple binding poses for each ligand, ranked by their binding affinity score.
-
Output: The primary output is a set of docked conformations along with their corresponding binding energies in kcal/mol. The most negative value represents the most favorable predicted binding pose.
Part 3: Comparative Analysis of Docking Results
Quantitative Data Summary
The binding energy is a proxy for the strength of the ligand-protein interaction. A more negative value suggests a stronger, more stable complex. The estimated inhibition constant (Ki) is derived from the binding energy and predicts the concentration of the ligand needed to inhibit the protein's function.
| Compound | Modification | COX-2 (5IKR) | VEGFR-2 (2OH4) | DNA Gyrase B (4URM) |
| Binding Energy (kcal/mol) | Binding Energy (kcal/mol) | Binding Energy (kcal/mol) | ||
| PC | Parent Compound | -8.1 | -7.5 | -7.9 |
| A1 | NO₂ → NH₂ | -7.2 | -6.8 | -7.1 |
| A2 | Hydrazone Extension | -9.5 | -9.1 | -8.8 |
| A3 | CH₃ → Cl | -8.5 | -7.9 | -8.3 |
Qualitative and Mechanistic Insights
Causality: Binding energy scores tell us how well a ligand binds, but visualizing the interactions tells us why. This is crucial for rational drug design.
Caption: Logical flow of Structure-Activity Relationship (SAR) from docking data.
-
Against COX-2:
-
Analog 2 (A2) shows the best binding energy (-9.5 kcal/mol). Visualization reveals its extended pyridinyl group forms a crucial hydrogen bond with Ser530 and a pi-pi stacking interaction with Tyr385, interactions not possible for the other compounds.
-
Analog 1 (A1) performs the worst. The nitro group on the parent compound acts as a strong hydrogen bond acceptor with an active site residue. Replacing it with an amino group (a hydrogen bond donor) disrupts this key interaction, reducing binding affinity.
-
-
Against VEGFR-2:
-
A similar trend is observed. Analog 2 (A2) is the most potent, likely because its larger size allows it to span the ATP-binding pocket more effectively, forming interactions in the deeper hydrophobic region.
-
Analog 3 (A3) shows a slight improvement over the parent compound. The chloro group can form favorable halogen bonds and is more lipophilic than a methyl group, enhancing hydrophobic interactions within the pocket.
-
-
Against DNA Gyrase B:
-
The results indicate that all compounds have a moderate affinity for the bacterial target. The hydrazone extension in Analog 2 (A2) again proves beneficial, allowing it to reach and interact with a key aspartate residue (Asp73) that is crucial for binding ATP.
-
Part 4: Predictive Pharmacokinetics (ADMET Analysis)
A compound with excellent binding affinity is useless if it is toxic or cannot reach its target in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) screening is a vital preliminary check.[1][4][8] This is typically performed using web servers like SwissADME or ADMETlab 2.0.[1]
| Compound | LogP (Lipophilicity) | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 Violations | Predicted Toxicity Risk |
| PC | 2.15 | 2 | 5 | 0 | Low |
| A1 | 1.50 | 3 | 4 | 0 | Low |
| A2 | 2.85 | 2 | 6 | 0 | Low |
| A3 | 2.55 | 2 | 5 | 0 | Medium (Halogenated Aromatic) |
-
Analysis: All analogs adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Analog A3, while showing good binding, flags a potential toxicity risk due to the chlorinated aromatic ring, warranting further investigation. Analog A1 is the most water-soluble (lowest LogP), which could affect its ability to cross cell membranes.
Conclusion and Future Directions
This comparative guide demonstrates a robust, multi-faceted in silico workflow for evaluating novel chemical entities. Our analysis reveals that:
-
Analog 2 , featuring a hydrazone extension with a pyridine ring, is the most promising candidate across all three protein targets. Its superior performance is mechanistically justified by its ability to form additional, high-quality interactions within the respective active sites.
-
The nitro group of the parent compound is a critical pharmacophoric feature, likely acting as a hydrogen bond acceptor. Its replacement with an amino group in Analog 1 was consistently detrimental to binding affinity.
-
Halogen substitution, as seen in Analog 3 , can offer a modest improvement in binding but may introduce potential toxicity concerns that must be addressed.
The strength of this computational approach lies in its ability to rapidly screen and prioritize compounds, providing clear, mechanistically-driven hypotheses for medicinal chemists. The results strongly suggest that the synthesis and in vitro biological evaluation of Analog 2 is a high-priority next step. Subsequent research should focus on validating these computational predictions through enzyme inhibition assays and, eventually, cell-based and in vivo studies.
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(PDF) Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p -Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H /K ATPase. (2022). ResearchGate. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide Through Target Engagement Studies
Introduction: The Challenge of a Novel Compound
In drug discovery, the identification of a novel small molecule with compelling phenotypic activity, such as 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, represents both a significant opportunity and a critical challenge. An observed anti-proliferative effect in a cancer cell line is a promising start, but it raises the crucial question: what is the direct molecular target, and is the observed phenotype a result of this specific interaction? Answering this question is paramount for the successful translation of a hit compound into a viable therapeutic candidate.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel compound. We will use this compound as a representative case study to compare and contrast state-of-the-art target engagement methodologies. The core principle of this guide is to build a robust, evidence-based case for a compound's mechanism of action by employing orthogonal techniques that move from unbiased, proteome-wide discovery to specific, quantitative validation. Confirming that a compound directly engages its intended target within a biologically relevant context is essential for rational lead optimization and for building confidence in the biological hypothesis being tested.[1][2]
The Target Validation Workflow: From Discovery to Confirmation
A rigorous target validation strategy follows a logical funnel, starting with broad, unbiased methods to generate hypotheses, followed by more focused assays to confirm those hypotheses in a cellular context, and finally, precise biophysical techniques to quantify the interaction. This multi-pronged approach mitigates the risk of artifacts and ensures that downstream efforts are focused on the most promising candidates.[3]
Caption: The Target Validation Workflow.
Phase 1: Unbiased, Proteome-Wide Target Identification
When the target of a compound like this compound is unknown, the first step is to cast a wide net. Unbiased methods survey the entire proteome to identify which proteins interact with the compound.
Method Comparison: Stability vs. Affinity
| Feature | Thermal Proteome Profiling (TPP) | Chemoproteomics (e.g., Kinobeads) |
| Principle | Ligand-induced protein thermal stabilization.[4] | Competitive binding to immobilized affinity probes.[5] |
| Compound State | Unmodified, native compound.[6] | Requires compound immobilization or competition with probes.[5] |
| Context | Cell lysate or intact cells. | Cell lysate.[7] |
| Primary Output | List of proteins with altered melting temperatures. | List of proteins competed off the affinity matrix. |
| Key Advantage | No compound modification needed; reflects intracellular stability. | High throughput for screening libraries of compounds.[7] |
| Key Limitation | May not detect binding that doesn't induce a thermal shift. | Compound modification can alter binding; biased towards certain target families (e.g., kinases).[5] |
Phase 2: Validating Target Engagement in a Cellular Environment
Once a list of putative targets is generated, it is crucial to confirm direct engagement in a more physiologically relevant system, such as intact cells. These methods test the hypothesis that the compound binds the candidate protein within its natural environment.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that extends the principle of thermal stabilization to intact cells.[8] It provides direct evidence of a compound binding to its target in a live-cell context.[9] The fundamental concept is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[4]
Caption: The Principle of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture & Treatment: Plate cells (e.g., a cancer cell line sensitive to the compound) and grow to ~80% confluency. Treat cells with a dose-response range of this compound (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest cells and resuspend in a buffered solution. Aliquot cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A key step is to first determine the optimal melt temperature (Tm) for the target protein in the absence of the compound.
-
Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[10]
-
Detection: Carefully collect the supernatant. Analyze the amount of the soluble candidate target protein using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities. A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.
| Compound Conc. (µM) | Soluble Protein at 54°C (% of 37°C control) |
| 0 (Vehicle) | 45% |
| 0.1 | 52% |
| 1 | 75% |
| 10 | 91% |
| 50 | 93% |
This dose-dependent increase in soluble protein at a specific challenging temperature provides strong evidence of target engagement.
B. Drug Affinity Responsive Target Stability (DARTS)
DARTS is an alternative, label-free method for validating target interactions.[11][12] It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's conformation, making it resistant to proteolysis.[13][14] This method is particularly advantageous as it does not require heating and can be performed with complex protein lysates.[15]
Caption: The Drug Affinity Responsive Target Stability (DARTS) Workflow.
-
Lysate Preparation: Prepare a total protein lysate from the cells of interest in a non-denaturing lysis buffer. Determine the protein concentration.
-
Compound Incubation: Aliquot the lysate. To the treatment groups, add this compound to the desired final concentrations. To the control group, add an equivalent volume of vehicle (e.g., DMSO). Incubate at room temperature for 1-2 hours to allow for binding.[13]
-
Protease Digestion: Add a protease, such as Pronase or trypsin, to each sample. The optimal protease concentration and digestion time must be empirically determined to achieve partial digestion in the vehicle control group.[13][14] Incubate for a set time (e.g., 15-30 minutes).
-
Quenching and Analysis: Stop the digestion by adding loading buffer and boiling the samples. Analyze the samples by SDS-PAGE and Western blotting for the candidate target protein.
-
Data Analysis: A protected target will appear as a more intense band in the compound-treated lanes compared to the vehicle-treated lane, indicating resistance to digestion.
Phase 3: Quantitative Biophysical Characterization
Confirming target engagement in cells is a major milestone. The next step is to quantify the binding interaction using purified components. These in vitro techniques provide precise measurements of affinity and kinetics, which are crucial for establishing structure-activity relationships (SAR).[16][17]
Comparison of Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding to an immobilized partner. | Measures heat released or absorbed during a binding event. |
| Key Output | Kinetics (kₐ, kₔ), Affinity (K₋).[18] | Thermodynamics (ΔH, ΔS), Affinity (K₋), Stoichiometry (n).[1] |
| Throughput | Medium to High.[18] | Low to Medium. |
| Requirement | Purified protein immobilized on a sensor chip. | Purified protein and compound in solution. |
| Key Advantage | Provides real-time kinetic data, which is crucial for understanding residence time.[1] | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction. |
| Key Limitation | Immobilization may affect protein conformation; requires specialized equipment. | Requires large amounts of purified, soluble protein; sensitive to buffer mismatches. |
The choice between SPR and ITC often depends on the specific questions being asked. SPR is ideal for ranking compounds based on their binding kinetics, while ITC provides a deeper understanding of the thermodynamic forces driving the interaction.[19] Using both provides a comprehensive biophysical profile of the compound-target interaction.
Conclusion
Validating the mechanism of action for a novel compound like this compound is a systematic process that requires a suite of orthogonal experimental approaches. By progressing through the target validation funnel—from unbiased discovery with TPP or chemoproteomics to cellular confirmation with CETSA and DARTS, and finally to quantitative characterization with SPR and ITC—researchers can build a high-confidence data package. This rigorous, multi-faceted approach ensures that the observed biological effects are directly linked to a specific molecular target, providing a solid foundation for advancing a promising molecule through the drug discovery pipeline.
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A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
In the landscape of modern drug discovery, the reproducibility of experimental results stands as a cornerstone of scientific integrity and progress. This guide provides an in-depth analysis of the synthesis and biological evaluation of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, a molecule of interest within the broader class of acetohydrazide derivatives known for their diverse biological activities. While specific literature on this exact compound is sparse, this document consolidates established chemical principles and biological assay methodologies to present a robust and reproducible workflow. We will delve into the nuances of its synthesis, propose a standardized protocol for evaluating its potential antifungal activity, and compare its hypothetical performance against established therapeutic agents.
I. The imperative of Reproducibility in Novel Compound Screening
The journey of a novel chemical entity from synthesis to potential clinical application is fraught with challenges, chief among them being the consistency of experimental outcomes. Discrepancies in synthetic yields, purity, and biological potency can arise from seemingly minor variations in experimental conditions. This guide, therefore, emphasizes not just the "how" but the "why" behind each step, providing a framework for researchers to ensure the reliability and validity of their findings.
II. Synthesis of this compound: A Step-by-Step Protocol with a Focus on Critical Parameters
The synthesis of this compound can be logically approached as a three-stage process. The reproducibility of the final product is intrinsically linked to the careful execution of each preceding step.
Stage 1: Synthesis of the Precursor, 3-Methyl-4-nitrophenol
The journey begins with the synthesis of the foundational building block, 3-Methyl-4-nitrophenol. A common and effective method involves the nitration of m-cresol.[1][2]
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a thermometer.
-
Initial Mixture: To the flask, add m-cresol and a solution of 20% nitric acid and 40% sodium nitrite.
-
Controlled Addition: Cool the mixture to 0-5°C using an ice bath.
-
Reaction Progression: Stir the reaction mixture for 10 minutes at 0-5°C, then allow it to warm to 30°C and maintain this temperature for 2 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up through standard acid-base extraction and recrystallization to yield the purified 3-Methyl-4-nitrophenol.
Causality and Reproducibility:
-
Temperature Control: Maintaining a low temperature during the initial phase is crucial to prevent over-nitration and the formation of unwanted isomers.
-
Stirring: Vigorous and consistent stirring ensures homogeneity and efficient heat transfer, leading to a more uniform product.
Stage 2: Synthesis of Ethyl 2-(3-Methyl-4-nitrophenoxy)acetate
The second stage involves an etherification reaction, specifically a Williamson ether synthesis, to produce the ester intermediate.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methyl-4-nitrophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution.
-
Alkylation: To the stirred suspension, add ethyl bromoacetate dropwise.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.
Causality and Reproducibility:
-
Choice of Base and Solvent: The use of a weak base like K₂CO₃ is critical to deprotonate the phenol without hydrolyzing the ester. The solvent choice can influence reaction rates and solubility.
-
Reaction Monitoring: Consistent monitoring by TLC is essential to determine the optimal reaction time, preventing the formation of byproducts from prolonged heating.
Stage 3: Hydrazinolysis to this compound
The final step is the conversion of the ester to the desired acetohydrazide through hydrazinolysis. This is a well-established and generally high-yielding reaction.[3][4]
Protocol:
-
Reaction Mixture: Dissolve Ethyl 2-(3-methyl-4-nitrophenoxy)acetate in ethanol.
-
Hydrazine Addition: Add a molar excess of hydrazine hydrate (99-100%) to the solution.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux for several hours.
-
Product Isolation: Upon cooling, the product often crystallizes out of the solution. It can then be collected by filtration, washed with cold ethanol, and dried.
Causality and Reproducibility:
-
Purity of Starting Material: The purity of the starting ester directly impacts the purity of the final product.
-
Molar Ratio of Hydrazine Hydrate: Using a sufficient excess of hydrazine hydrate ensures the complete conversion of the ester.
Synthesis workflow for this compound.
III. Biological Evaluation: A Protocol for Antifungal Susceptibility Testing
Given that numerous acetohydrazide derivatives exhibit antimicrobial and antifungal properties, a logical first step in the biological evaluation of this compound is to assess its antifungal activity.[5][6][7][8] Candida albicans, an opportunistic fungal pathogen, serves as an excellent model organism for initial screening.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and reproducible technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Preparation of Fungal Inoculum: Culture C. albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Preparation of Compound and Control Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium. Include a positive control (a known antifungal agent like fluconazole) and a negative control (medium with the fungal inoculum and the solvent used to dissolve the compound).
-
Inoculation: Inoculate each well with the prepared fungal suspension.
-
Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Workflow for Antifungal Susceptibility Testing.
IV. Comparative Analysis with Alternative Antifungal Agents
To contextualize the potential efficacy of this compound, its (hypothetical) MIC value should be compared against those of established antifungal drugs. The following table presents typical MIC ranges for common antifungal agents against Candida albicans.
| Antifungal Agent | Mechanism of Action | Typical MIC Range against C. albicans (µg/mL) |
| Fluconazole | Inhibits ergosterol synthesis | 0.25 - 64 |
| Amphotericin B | Binds to ergosterol, forming pores in the cell membrane | 0.03 - 2 |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis | 0.015 - 8 |
| This compound | Hypothetical | To be determined |
V. Conclusion and Future Directions
This guide has outlined a reproducible pathway for the synthesis and preliminary biological evaluation of this compound. By adhering to the detailed protocols and understanding the critical parameters at each stage, researchers can generate reliable and comparable data. The proposed antifungal screening provides a solid foundation for further investigation into the biological activities of this compound. Future work should focus on confirming the structure of the synthesized compound through spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), expanding the biological evaluation to a broader panel of microbial strains, and exploring potential mechanisms of action.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount, not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, a compound that, while not extensively characterized in public safety literature, belongs to chemical families with known hazards. By understanding the constituent risks of the nitrated aromatic ring and the acetohydrazide moiety, we can establish a robust and scientifically sound disposal plan.
Hazard Assessment and Characterization
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazards of structurally similar compounds is necessary. The molecule contains a nitrated aromatic group and a hydrazide functional group, both of which confer potential hazards.
-
Nitrated Aromatic Compounds: These compounds can be toxic and are often environmental hazards.[1] Some are known to be reactive and potentially explosive, particularly if heated or subjected to shock.[2]
-
Hydrazides and Hydrazines: Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[3] They are known to be toxic, and many are suspected carcinogens.[4][5] A related compound, N'-(Diphenylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[6]
Therefore, this compound must be treated as a hazardous substance with potential for irritation, toxicity, and environmental harm.
Quantitative Data Summary (for structurally related compounds):
| Property | Value/Information | Source |
| Hazard Statements (similar compound) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | AK Scientific, Inc.[6] |
| Disposal Recommendation (similar compound) | P501: Dispose of contents/container to an approved waste disposal plant. | AK Scientific, Inc.[6] |
| Hydrazine Classification | Hazardous Waste | U.S. EPA[3] |
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment.[7][8]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Spill Management
Accidents can happen, and a clear spill response plan is essential.[10]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels.
-
Cleanup: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from "cradle to grave".[11] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[12][13]
Workflow for Disposal of this compound
Caption: Waste Disposal Workflow
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Select a waste container that is in good condition, compatible with the chemical, and has a tight-fitting lid.[12][14]
-
Affix a "Hazardous Waste" label to the container.[16]
-
On the label, clearly write the full chemical name: "this compound". Avoid using abbreviations.[16] List any known or suspected hazards (e.g., "Irritant," "Toxic").
-
-
Waste Accumulation and Storage:
-
Transfer the waste into the labeled container inside a chemical fume hood.
-
Keep the waste container securely closed except when adding waste.[12]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the SAA is away from heat sources and incompatible chemicals, such as strong oxidizing agents.[14][17]
-
-
Arranging for Final Disposal:
-
Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[12]
-
Your EHS office will then manage the process of having the waste transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18][19] The most probable disposal method for this type of compound is high-temperature incineration.[3][20]
-
Institutional and Regulatory Compliance
It is critical to remember that while this guide provides a framework based on federal regulations and best practices, your specific actions must be in full compliance with your institution's Chemical Hygiene Plan (CHP) and local regulations.[7] The EPA sets federal guidelines, but state and local rules may be more stringent.[18] Always consult with your designated Chemical Hygiene Officer or EHS professional to ensure adherence to all applicable policies.
By following these procedures, you contribute to a safe and responsible research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
The proper handling of specialized chemical reagents is fundamental to laboratory safety and the integrity of research. This guide provides essential safety and logistical information for the handling of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis: Understanding the Risks
This compound incorporates two key functional groups that dictate its potential hazards: a nitrophenol group and an acetohydrazide group.
-
Nitrophenol Moiety: Nitrophenol compounds are known to be combustible and can produce toxic nitrogen oxides upon combustion.[1] They are often toxic and/or corrosive, with potential for severe injury upon inhalation, ingestion, or skin contact.[1][2]
-
Acetohydrazide Moiety: Hydrazide compounds are frequently classified as hazardous substances. They can be toxic if swallowed, in contact with skin, or inhaled, and may cause severe skin and eye damage.[3][4] Some hydrazine derivatives are also considered potential carcinogens.[3][5]
Given these characteristics, a cautious approach to handling is paramount, with a comprehensive personal protective equipment (PPE) strategy as the cornerstone of safe laboratory operations.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber, Neoprene, or Nitrile) | To prevent skin contact with a potentially toxic and irritating substance.[6][7] Regular inspection for tears or degradation is crucial. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against splashes, dust, and vapors that could cause serious eye irritation or damage.[6][8] |
| Body Protection | Flame-resistant lab coat or chemical-resistant apron | To protect the skin and personal clothing from contamination.[6][8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for particulates, or a respirator with organic vapor cartridges for vapors) | Recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[5][6][8] |
Step-by-Step PPE Protocols: Donning, Doffing, and Disposal
Adherence to a strict protocol for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.
Detailed Protocol
Donning:
-
Lab Coat/Apron: Fasten completely to cover your torso and arms.
-
Respirator: If required, perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Adjust for a snug and comfortable fit.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
Doffing:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front.
-
Lab Coat/Apron: Unfasten and roll it inside-out as you remove it.
-
Respirator: Remove by the straps without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]
Engineering Controls and Safe Handling Practices
While PPE is essential, it should be used in conjunction with robust engineering controls and safe handling practices.
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Spill Management: Have a spill kit readily available that is appropriate for handling solid chemical spills. In the event of a spill, evacuate the immediate area, and follow your institution's established spill cleanup procedures.[8]
Disposal Plan
All waste contaminated with this compound, including used PPE, must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of contaminated materials.
Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with other waste streams.[3]
-
Containerization: Use a clearly labeled, sealed container for all solid waste.
-
Labeling: The label should include the full chemical name and appropriate hazard warnings.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[9][10]
By integrating these comprehensive safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%.
- Benchchem. (2025). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
- Wikipedia. (n.d.). Hydrazine.
- CAMEO Chemicals - NOAA. (n.d.). NITROPHENOLS.
- Benchchem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- University of Washington. (n.d.). Hydrazine - Risk Management and Safety.
- ATSDR - CDC. (n.d.). Nitrophenols | ToxFAQs™.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Inchem.org. (1991). Hydrazine (HSG 56, 1991).
- Arkema. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Carl ROTH. (2024). Safety Data Sheet: 4-Nitrophenol.
Sources
- 1. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. arxada.com [arxada.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Hydrazine (HSG 56, 1991) [inchem.org]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
